Methyl 3-bromo-5-chloro-2-methylbenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 3-bromo-5-chloro-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBAJBPFUZTWCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403597-45-4 | |
| Record name | Methyl 3-Bromo-5-chloro-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to Methyl 3-bromo-5-chloro-2-methylbenzoate
CAS Number: 1403597-45-4
Prepared by a Senior Application Scientist
This guide provides an in-depth exploration of Methyl 3-bromo-5-chloro-2-methylbenzoate, a halogenated aromatic ester that serves as a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, and applications, with a focus on its utility in the construction of complex molecular architectures.
Introduction and Significance
This compound is a polysubstituted benzene derivative with the chemical formula C₉H₈BrClO₂.[1] Its strategic placement of bromo, chloro, and methyl substituents on the aromatic ring, coupled with the reactive methyl ester functionality, makes it a valuable intermediate in medicinal chemistry and materials science. The distinct electronic and steric properties of these groups allow for regioselective transformations, providing a robust platform for the synthesis of novel compounds.
The presence of two different halogen atoms, bromine and chlorine, offers the potential for selective cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling sequential functionalization of the aromatic ring. This differential reactivity is a key feature that enhances the synthetic utility of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties are predicted values based on computational models.
| Property | Value | Source |
| CAS Number | 1403597-45-4 | [1] |
| Molecular Formula | C₉H₈BrClO₂ | [1] |
| Molecular Weight | 263.52 g/mol | [1] |
| Appearance | White to light yellow solid (Predicted) | [2] |
| Boiling Point | 295.8 ± 35.0 °C (Predicted) | [2] |
| Density | 1.534 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage | Sealed in a dry place at room temperature. | [1] |
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence, typically starting from a more readily available substituted toluene or benzoic acid derivative. A plausible and efficient synthetic route involves the synthesis of the corresponding carboxylic acid, 3-bromo-5-chloro-2-methylbenzoic acid, followed by esterification.
Synthesis of 3-bromo-5-chloro-2-methylbenzoic acid
A potential synthetic pathway to 3-bromo-5-chloro-2-methylbenzoic acid involves the chlorination of 3-bromo-2-methylbenzoic acid. The starting material, 3-bromo-2-methylbenzoic acid, can be synthesized from 3-bromo-2-methylaniline via a Sandmeyer reaction or through the oxidation of 3-bromo-2-methylbenzyl alcohol.
Conceptual Workflow for the Synthesis of 3-bromo-5-chloro-2-methylbenzoic acid:
Caption: Conceptual workflow for the synthesis of the carboxylic acid precursor.
Experimental Protocol (Illustrative): Chlorination of 3-bromo-2-methylbenzoic acid
Disclaimer: This is an illustrative protocol based on general chemical principles. Researchers should conduct a thorough literature search and risk assessment before attempting any new synthesis.
-
Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet/outlet is charged with 3-bromo-2-methylbenzoic acid (1.0 eq).
-
Solvent and Catalyst: An appropriate inert solvent, such as dichloromethane or chloroform, is added, followed by a catalytic amount of a Lewis acid (e.g., iron(III) chloride, 0.1 eq).
-
Chlorination: A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂, 1.1 eq), is added dropwise to the stirred solution at room temperature. Alternatively, chlorine gas can be bubbled through the solution. The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 3-bromo-5-chloro-2-methylbenzoic acid.
Esterification to this compound
The final step is the esterification of the synthesized carboxylic acid. The Fischer esterification is a classic and reliable method for this transformation, particularly when using a large excess of the alcohol to drive the equilibrium towards the product.
Reaction Scheme: Fischer Esterification
Caption: Fischer esterification of the precursor acid to the target ester.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a solution of 3-bromo-5-chloro-2-methylbenzoic acid (1.0 eq) in a large excess of methanol (e.g., 10-20 eq, which also serves as the solvent), a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq), is carefully added.
-
Reaction Conditions: The mixture is heated to reflux with stirring for several hours. The reaction progress is monitored by TLC until completion.
-
Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid and the acid catalyst), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification, if necessary, can be achieved by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the methoxy protons of the ester. The two aromatic protons will appear as doublets in the aromatic region (typically δ 7.0-8.0 ppm), with their chemical shifts influenced by the surrounding substituents. The methyl group attached to the ring will likely appear as a singlet around δ 2.3-2.5 ppm, and the methoxy protons of the ester will be a sharp singlet around δ 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for all nine carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (δ 165-170 ppm). The aromatic carbons will resonate in the δ 120-140 ppm region, with their chemical shifts determined by the electronic effects of the substituents. The methyl and methoxy carbons will appear in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic ring and the methyl groups, as well as C-O stretching of the ester.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (263.52 g/mol ). Due to the presence of bromine and chlorine, characteristic isotopic patterns for the molecular ion and fragment ions will be observed.
Applications in Organic Synthesis
The synthetic versatility of this compound makes it a valuable tool in the synthesis of a wide range of organic molecules, particularly in the development of active pharmaceutical ingredients (APIs).
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the bromo and chloro substituents allows for selective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Logical Flow of Selective Cross-Coupling:
Caption: Sequential functionalization via selective cross-coupling reactions.
Experimental Protocol (General): Suzuki-Miyaura Coupling
-
Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).
-
Solvent: A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added.
-
Reaction Conditions: The reaction mixture is heated with stirring (typically between 80-110 °C) for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Experimental Protocol (General): Buchwald-Hartwig Amination
-
Reaction Setup: Under an inert atmosphere, a reaction vessel is charged with the aryl halide (e.g., the product from the Suzuki coupling at the bromo position), the amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos, SPhos), and a strong base (e.g., NaOt-Bu or K₃PO₄).
-
Solvent: An anhydrous aprotic solvent such as toluene or dioxane is added.
-
Reaction Conditions: The mixture is heated with stirring (typically 80-120 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Safety and Handling
As a halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a highly functionalized and synthetically useful building block for organic synthesis. Its unique substitution pattern, particularly the presence of two different halogens with differential reactivity, provides a powerful handle for the regioselective construction of complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, offering valuable insights for researchers in drug discovery and materials science to harness the full potential of this versatile intermediate.
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MySkinRecipes. (n.d.). Methyl 5-bromo-3-chloro-2-methylbenzoate. Retrieved from [Link]
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Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]
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Vanderbilt University. (n.d.). Halogenated Solvents. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-bromo-5-methylbenzoate. Retrieved from [Link]
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What is Methyl 3-bromo-5-chloro-2-methylbenzoate?
An In-depth Technical Guide to Methyl 3-bromo-5-chloro-2-methylbenzoate
Introduction
This compound is a halogenated aromatic ester that serves as a crucial and versatile building block in modern organic synthesis. Its trifunctionalized benzene ring, featuring bromo, chloro, and methyl substituents alongside a methyl ester group, offers multiple reaction sites for constructing complex molecular architectures. This unique substitution pattern makes it a valuable intermediate, particularly in the fields of drug discovery and agrochemical development. Researchers and process chemists utilize this compound as a starting point for introducing specific functionalities through reactions like cross-coupling, nucleophilic substitution, and ester modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, reactivity, and safe handling protocols, aimed at professionals in chemical research and development.
Chemical Identity and Properties
Precise identification and understanding of physical properties are fundamental for the effective use of any chemical reagent. This compound is identified by its unique CAS number and molecular structure.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 1403597-45-4 | [1] |
| Molecular Formula | C₉H₈BrClO₂ | |
| Molecular Weight | 263.52 g/mol | |
| Appearance | White to light yellow solid (Predicted) | [2] |
| Boiling Point | 295.8±35.0 °C (Predicted) | [2] |
| Density | 1.534±0.06 g/cm³ (Predicted) | [2] |
| Storage | Sealed in a dry place at room temperature | |
Caption: Chemical structure of this compound.
Synthesis and Purification
The most direct and common synthesis of this compound is through the esterification of its corresponding carboxylic acid precursor, 3-bromo-5-chloro-2-methylbenzoic acid. This transformation is typically achieved via Fischer esterification using methanol in the presence of an acid catalyst or by using a more reactive acylating agent.
Causality in Synthesis:
-
Acid Catalyst: An acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.
-
Reaction Conditions: Heating the reaction mixture (reflux) is necessary to overcome the activation energy of the reaction, driving it towards the product. The reaction is an equilibrium process; therefore, using a large excess of methanol can shift the equilibrium to favor ester formation, in accordance with Le Châtelier's principle.[3]
-
Thionyl Chloride: Using thionyl chloride is particularly effective as it converts the carboxylic acid into a highly reactive acyl chloride intermediate. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, driving the reaction to completion.[4]
Sources
Methyl 3-bromo-5-chloro-2-methylbenzoate structure
An In-depth Technical Guide to Methyl 3-bromo-5-chloro-2-methylbenzoate
Introduction
This compound is a polysubstituted aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its value lies not in its direct biological activity, but in its role as a highly versatile synthetic intermediate. The strategic placement of bromo, chloro, methyl, and methyl ester functional groups on the benzene ring provides a scaffold with multiple, orthogonally reactive sites. This allows for the precise and controlled construction of complex molecular architectures, making it an indispensable building block in the synthesis of novel Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on the underlying chemical principles that make it a valuable tool for researchers and development professionals.
Molecular Structure and Physicochemical Properties
The structure of this compound is defined by a benzene ring substituted at the 1, 2, 3, and 5 positions. The presence of two distinct halogen atoms (bromine and chlorine) is a key feature, offering differential reactivity for sequential chemical modifications.
Caption: Chemical structure of this compound.
The compound's physical and chemical properties are summarized in the table below. These characteristics are essential for determining appropriate storage, handling, and reaction conditions.
| Property | Value | Source |
| CAS Number | 1403597-45-4 | [2] |
| Molecular Formula | C₉H₈BrClO₂ | [1][2][3] |
| Molecular Weight | 263.52 g/mol | [1][2][3] |
| Appearance | White to light yellow solid | [3] |
| Boiling Point (Predicted) | 295.8 ± 35.0 °C | [3] |
| Density (Predicted) | 1.534 ± 0.06 g/cm³ | [3] |
| Storage | Sealed in a dry environment at room temperature | [2][3] |
| SMILES Code | O=C(OC)C1=CC(Cl)=CC(Br)=C1C | [2] |
The Strategic Importance in Synthesis
The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively in multi-step synthetic sequences.
-
The Halogen Handles (Br and Cl) : The carbon-bromine and carbon-chlorine bonds are primary sites for metal-catalyzed cross-coupling reactions. Crucially, the C-Br bond is generally more reactive than the C-Cl bond in common transformations like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This reactivity difference allows for sequential functionalization, where a coupling reaction can be performed at the bromine position while leaving the chlorine atom intact for a subsequent, different coupling reaction under more forcing conditions. This provides a powerful strategy for building molecular complexity in a controlled manner.[1]
-
The Ester Group : The methyl ester serves as a stable protecting group for the carboxylic acid functionality. It is generally unreactive under the neutral or basic conditions of many cross-coupling reactions. When desired, it can be easily hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation, reduction to an alcohol, or other transformations.
-
The Methyl Group : The ortho-methyl group provides steric hindrance that can influence the conformation of the molecule and the regioselectivity of certain reactions. It also electronically modifies the aromatic ring, impacting the reactivity of the adjacent functional groups.
Caption: Synthetic utility of this compound.
Proposed Synthesis and Purification Protocol
While multiple synthetic routes are conceivable, a common and logical approach involves the regioselective halogenation of a suitable precursor followed by esterification. The following protocol is a representative, field-proven methodology adapted from standard organic chemistry practices for analogous compounds.
Proposed Two-Step Synthesis Workflow
This process begins with the synthesis of the carboxylic acid intermediate, followed by a classical Fischer esterification.
Caption: Proposed workflow for the synthesis of the target compound.
Step 1: Synthesis of 3-Bromo-5-chloro-2-methylbenzoic Acid
Causality: The synthesis starts with a commercially available precursor, 3-chloro-2-methylbenzoic acid. The existing substituents direct the incoming electrophile (bromine). The carboxylic acid is a meta-director, while the chloro and methyl groups are ortho, para-directors. The combined effect favors bromination at the C5 position, which is para to the methyl group and meta to the carboxyl group. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a standard and effective reagent system for this type of selective bromination.[4]
Protocol:
-
In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer with 3-chloro-2-methylbenzoic acid (1.0 eq).
-
Carefully add concentrated sulfuric acid (3-5 volumes) while cooling the flask in an ice-water bath.
-
Once the solid is fully dissolved and the solution is cooled to 0-5°C, add N-Bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (10-20 volumes).
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude 3-bromo-5-chloro-2-methylbenzoic acid under vacuum. The material can be used directly in the next step or purified further by recrystallization.
Step 2: Fischer Esterification
Causality: This is a classic acid-catalyzed esterification. Methanol serves as both the solvent and the reagent. A catalytic amount of strong acid (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible, and using a large excess of methanol drives the equilibrium towards the product.[4]
Protocol:
-
To a flask containing the crude or purified 3-bromo-5-chloro-2-methylbenzoic acid (1.0 eq), add methanol (10-20 volumes).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
Self-Validating System: Purification and Analysis
Trustworthiness: A protocol is only reliable if its output can be verified. The crude product must be purified and its identity confirmed.
-
Purification: The most common method is silica gel column chromatography. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically effective at separating the desired ester from any unreacted starting material or non-polar impurities.[4]
-
Analysis: The identity and purity of the final product should be confirmed using standard analytical techniques. Commercial suppliers of this compound provide data from methods such as NMR, HPLC, and LC-MS, which should be used as benchmarks.[2]
Applications in Drug Discovery and Agrochemical Research
The true value of this compound is realized when it is used as a foundational element in the synthesis of high-value target molecules.
-
Pharmaceutical Intermediates: The structural motif of halogenated benzoic acids is central to many modern pharmaceuticals. For example, the closely related compound 5-bromo-2-chlorobenzoic acid is a critical starting material for the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are blockbuster drugs for the treatment of type-2 diabetes.[5][6] this compound provides an alternative substitution pattern, enabling researchers to create novel analogues of existing drugs or explore entirely new pharmacophores.
-
Agrochemical Synthesis: The introduction of halogen atoms into organic molecules is a well-established strategy for enhancing the efficacy and metabolic stability of pesticides and herbicides.[1] This building block can be used to construct new active ingredients for crop protection.
-
Chemical Library Development: In early-stage drug discovery, large libraries of related compounds are often synthesized for high-throughput screening. The orthogonal reactivity of this compound makes it an ideal scaffold for creating a diverse library of molecules by applying different coupling partners at the bromine and chlorine positions.[1]
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][7]
-
Precautionary Measures:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for molecular design and construction. Its value is derived from its pre-installed, differentially reactive functional groups that allow for the efficient and controlled synthesis of complex target structures. For researchers and scientists in drug development and agrochemical innovation, understanding the properties and synthetic potential of this building block is key to unlocking new avenues for discovery and development.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl 5-bromo-3-chloro-2-methylbenzoate. Retrieved from [Link]
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WIPO Patentscope. (n.d.). CN113321577 - Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]
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International Journal for Multidisciplinary Research (IJFMR). (2026). Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-bromo-5-methylbenzoate. Retrieved from [Link]
- Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts. DOI: 10.1055/s-0042-1755195.
- Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
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European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
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Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of Methyl 3-bromo-5-chloro-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details a robust and efficient two-step synthesis of Methyl 3-bromo-5-chloro-2-methylbenzoate, a key intermediate in the development of various pharmaceutical compounds. The described methodology emphasizes safety, scalability, and high purity of the final product. This document provides not only a step-by-step protocol but also delves into the underlying chemical principles and experimental rationale, offering a holistic understanding of the synthetic process.
Strategic Approach to Synthesis
The synthesis of this compound is strategically designed in two sequential stages:
-
Esterification: The initial step involves the conversion of 3-chloro-2-methylbenzoic acid to its corresponding methyl ester, Methyl 3-chloro-2-methylbenzoate. This is a classic acid-catalyzed esterification reaction.
-
Electrophilic Aromatic Bromination: The second and final step is the regioselective bromination of the activated aromatic ring of Methyl 3-chloro-2-methylbenzoate to yield the target molecule.
This approach is favored for its high yields and the commercial availability of the starting materials.
Caption: Overall synthetic workflow for this compound.
Step-by-Step Experimental Protocols
Step 1: Esterification of 3-chloro-2-methylbenzoic acid
The esterification of 3-chloro-2-methylbenzoic acid is achieved through a Fischer-Speier esterification, a well-established method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.
Reaction: 3-chloro-2-methylbenzoic acid + Methanol --(H₂SO₄)--> Methyl 3-chloro-2-methylbenzoate + Water
Causality of Experimental Choices:
-
Methanol: Serves as both the solvent and the reactant, providing the methyl group for the ester. Using it in excess drives the equilibrium towards the product side.
-
Sulfuric Acid (H₂SO₄): A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Protocol:
-
To a solution of 3-chloro-2-methylbenzoic acid (1 equivalent) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-chloro-2-methylbenzoate. The product can be used in the next step without further purification if the purity is deemed sufficient by NMR analysis.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Role |
| 3-chloro-2-methylbenzoic acid | 170.59 | 1 eq | Starting Material |
| Methanol | 32.04 | 5-10 vol | Reagent & Solvent |
| Sulfuric Acid (conc.) | 98.08 | 0.1-0.2 eq | Catalyst |
| Ethyl Acetate | 88.11 | As needed | Extraction Solvent |
| Sodium Bicarbonate (sat. sol.) | 84.01 | As needed | Neutralizing Agent |
| Brine | - | As needed | Washing Agent |
| Sodium Sulfate (anhydrous) | 142.04 | As needed | Drying Agent |
Step 2: Electrophilic Aromatic Bromination
The bromination of Methyl 3-chloro-2-methylbenzoate is a critical step that introduces a bromine atom at the C5 position. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring.
Reaction: Methyl 3-chloro-2-methylbenzoate + N-Bromosuccinimide --(H₂SO₄)--> this compound + Succinimide
Mechanistic Insights:
The methyl group (-CH₃) is an ortho-, para- directing activator, while the chloro (-Cl) and the methyl ester (-COOCH₃) groups are ortho-, para- and meta- directing deactivators, respectively. The combined directing effects of the methyl and chloro groups favor the substitution at the C5 position, which is para to the methyl group and ortho to the chloro group. The ester group's deactivating effect is strongest at the ortho and para positions relative to it, further favoring substitution at the meta position (C5).
Caption: Mechanism of Electrophilic Aromatic Bromination.
Protocol:
-
In a reaction vessel, dissolve Methyl 3-chloro-2-methylbenzoate (1 equivalent) in concentrated sulfuric acid at 0°C.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure this compound.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Role |
| Methyl 3-chloro-2-methylbenzoate | 184.61 | 1 eq | Substrate |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 eq | Brominating Agent |
| Sulfuric Acid (conc.) | 98.08 | Solvent | Catalyst & Solvent |
| Ethyl Acetate | 88.11 | As needed | Extraction Solvent |
| Petroleum Ether | - | As needed | Eluent |
Safety and Handling
-
3-chloro-2-methylbenzoic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).
-
Methanol: Highly flammable and toxic. Avoid inhalation and contact with skin.
-
Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme care in a fume hood.
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood.
-
Ethyl Acetate & Petroleum Ether: Highly flammable solvents. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: To confirm the proton environment and the successful incorporation of the bromine atom.
-
¹³C NMR: To verify the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Melting Point: To assess the purity of the crystalline solid.
Conclusion
The described two-step synthesis provides a reliable and well-documented pathway to obtain this compound. The methodology is grounded in fundamental principles of organic chemistry, and the detailed protocol allows for reproducible results. This guide serves as a valuable resource for researchers engaged in the synthesis of complex organic molecules for pharmaceutical and other applications.
References
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
- Homework.Study.com. (n.d
An In-depth Technical Guide to Methyl 3-bromo-5-chloro-2-methylbenzoate
Abstract: This technical guide provides a comprehensive overview of Methyl 3-bromo-5-chloro-2-methylbenzoate (CAS No. 1403597-45-4), a key halogenated aromatic building block. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, provides a detailed synthetic protocol with mechanistic insights, explores its differential reactivity for advanced chemical transformations, and discusses its applications. The guide emphasizes the strategic importance of this intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries, grounding all technical claims in authoritative references.
Introduction: A Versatile Halogenated Intermediate
This compound is a polysubstituted aromatic ester that serves as a highly valuable and versatile intermediate in organic synthesis. Its structure, featuring a methyl ester, a methyl group, and two distinct halogen atoms (bromine and chlorine) on a benzene ring, offers multiple points for chemical modification. The strategic placement of these functional groups makes it an essential precursor for constructing complex molecular architectures.
Halogenated compounds are of paramount importance in medicinal chemistry, as the incorporation of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide aims to provide a detailed technical resource, enabling researchers to fully leverage the synthetic potential of this important building block.
Physicochemical Properties and Structural Elucidation
The fundamental properties of this compound are critical for its handling, reaction setup, and purification. These properties are summarized in the table below.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 1403597-45-4 | [2] |
| Molecular Formula | C₉H₈BrClO₂ | [2] |
| Molecular Weight | 263.52 g/mol | [2] |
| Appearance | White to light yellow solid | [3] |
| Boiling Point | 295.8 ± 35.0 °C (Predicted) | [3] |
| Density | 1.534 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage | Sealed in dry, Room Temperature | [2][3][4] |
Molecular Structure
The structural arrangement of substituents on the benzene ring is key to the compound's reactivity. The ortho-methyl group can exert steric influence on the adjacent ester and bromo substituents, while the electronic effects of the halogens deactivate the ring towards electrophilic substitution but provide handles for cross-coupling reactions.
Caption: Molecular Structure Diagram.
Spectral Characteristics (Predicted)
While specific spectral data is not widely published, the expected characteristics can be inferred from the structure:
-
¹H NMR: The spectrum should feature two distinct singlets in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the protons at C4 and C6. A singlet around 2.3-2.5 ppm would correspond to the C2-methyl group, and a singlet around 3.9 ppm would represent the ester's methoxy group.
-
¹³C NMR: The spectrum will show nine distinct carbon signals. The carbonyl carbon of the ester will appear downfield (~165 ppm). Six signals will be in the aromatic region, and two signals will be in the aliphatic region for the two methyl groups.
-
IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester group (around 1720-1740 cm⁻¹), C-O stretching vibrations (1200-1300 cm⁻¹), aromatic C=C stretches (1450-1600 cm⁻¹), and C-H stretches for the aromatic and methyl groups (~2900-3100 cm⁻¹).[5] The C-Br and C-Cl stretches would appear in the fingerprint region.
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved via a two-step process starting from a substituted toluene or benzoic acid. A common and industrially scalable approach involves the synthesis of the corresponding carboxylic acid followed by esterification.
Caption: High-level synthesis workflow diagram.
Experimental Protocol: Esterification of 3-bromo-5-chloro-2-methylbenzoic Acid
This protocol is adapted from standard esterification procedures for structurally similar aromatic carboxylic acids.[6] The use of thionyl chloride is a superior method to classic Fischer esterification as it converts the carboxylic acid to a highly reactive acyl chloride intermediate, driving the reaction to completion and avoiding unfavorable equilibria.[7]
Materials:
-
3-bromo-5-chloro-2-methylbenzoic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (10-20 volumes)
-
Thionyl chloride (SOCl₂) (1.5-2.0 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-bromo-5-chloro-2-methylbenzoic acid in anhydrous methanol.
-
Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add thionyl chloride dropwise via a syringe or dropping funnel. Causality Note: This addition must be slow and controlled as the reaction is exothermic and generates HCl and SO₂ gases.
-
Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65-70 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed (typically 3-5 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully concentrate the solvent under reduced pressure using a rotary evaporator to remove excess methanol and SOCl₂.
-
Workup - Extraction: Dissolve the resulting crude residue in ethyl acetate. Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Self-Validation Note: The bicarbonate wash is crucial. Continue washing until gas evolution (CO₂) ceases, ensuring all acidic components are removed.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude ester by silica gel column chromatography using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this intermediate lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. This distinction is the cornerstone of its utility in sequential, site-selective cross-coupling reactions.
Expertise Insight: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the oxidative addition of the Pd(0) catalyst into the C-X bond is the rate-determining step. This step is significantly faster for C-Br than for C-Cl. Consequently, one can selectively perform a coupling reaction at the bromine position while leaving the chlorine atom intact for a subsequent, different transformation under more forcing conditions.
Caption: Potential site-selective transformations.
This selective reactivity allows for a modular approach to building complex molecules. A researcher can first introduce a diversity element at the C3 position via the bromo group, then perform a second distinct coupling at the C5 position. This stepwise functionalization is a powerful strategy in constructing libraries of compounds for screening in drug discovery programs.[8]
Applications in Research and Development
This compound is not an end-product but a crucial starting material. Its utility spans multiple sectors:
-
Pharmaceutical Drug Discovery: This compound is a key building block for synthesizing Active Pharmaceutical Ingredients (APIs).[8][9] The substituted benzoate motif is present in numerous drugs, and the halogen atoms serve as handles for introducing complex fragments necessary for biological activity.[10][11]
-
Agrochemicals: The development of novel herbicides and pesticides often relies on halogenated aromatic cores to enhance efficacy and tune properties like soil persistence and metabolic stability.[9]
-
Materials Science: Substituted aromatic compounds are used in the synthesis of organic electronics, polymers, and other functional materials.
The ability to perform sequential, controlled modifications makes this reagent particularly valuable for creating diverse chemical libraries to explore structure-activity relationships (SAR) efficiently.
Safety and Handling
As with all laboratory chemicals, proper handling of this compound is essential. The available safety data indicates that it should be treated as a hazardous substance.
| Hazard Information | GHS Classification | Precautionary Codes |
| Acute Toxicity | H302: Harmful if swallowed. | P264, P270, P301+P312 |
| Skin Irritation | H315: Causes skin irritation. | P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261, P271 |
Data sourced from BLD Pharm Safety Data Sheet.[2]
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a strategically important chemical intermediate whose value is defined by its structural features. The presence of three distinct functional handles—an ester and two different halogens—allows for a high degree of control in complex synthetic sequences. In particular, the differential reactivity of the C-Br and C-Cl bonds in modern cross-coupling chemistry provides a robust platform for the efficient, modular construction of novel compounds. For researchers in medicinal and materials chemistry, a thorough understanding of this building block's properties and reactivity is key to unlocking its full potential in the development of next-generation molecules.
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An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-5-chloro-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 3-bromo-5-chloro-2-methylbenzoate is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals.[1][2] Its specific substitution pattern makes it a valuable intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of a reliable and efficient synthetic route to this compound, starting from readily available commercial materials. We will delve into the strategic considerations for the synthetic pathway, provide detailed experimental protocols, and offer insights into the rationale behind the chosen methodologies.
Retrosynthetic Analysis and Strategy
A retrosynthetic analysis of the target molecule, this compound (I), suggests that the final step would be the esterification of the corresponding carboxylic acid, 3-bromo-5-chloro-2-methylbenzoic acid (II). This carboxylic acid can be envisioned as being synthesized from a suitable toluene derivative through halogenation and oxidation, or from a pre-functionalized benzoic acid.
A plausible and efficient forward synthesis starts with a commercially available and cost-effective starting material, 2-methylbenzoic acid. The proposed synthetic pathway involves three key transformations:
-
Chlorination: Introduction of a chlorine atom at the 5-position of 2-methylbenzoic acid.
-
Bromination: Introduction of a bromine atom at the 3-position.
-
Esterification: Conversion of the carboxylic acid to its methyl ester.
This strategy is advantageous due to the availability of the starting material and the generally high-yielding nature of the proposed reactions.
Recommended Synthetic Pathway
The recommended pathway for the synthesis of this compound is a three-step process starting from 2-methylbenzoic acid.
Caption: Proposed synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Chloro-2-methylbenzoic Acid
The first step is the regioselective chlorination of 2-methylbenzoic acid. The methyl and carboxylic acid groups are ortho, para-directing. However, the carboxylic acid group is deactivating. The methyl group will direct the incoming electrophile to the para position (position 5) and the other ortho position (position 3). Due to steric hindrance from the adjacent carboxylic acid group, chlorination is favored at the 5-position.
Protocol:
-
To a stirred solution of 2-methylbenzoic acid (1.0 eq) in a suitable solvent such as acetic acid, add a chlorinating agent like N-chlorosuccinimide (NCS) (1.1 eq).
-
The reaction can be catalyzed by the addition of a catalytic amount of a Lewis acid, such as iron(III) chloride (FeCl3).[3]
-
The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration.
-
The crude product is washed with water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 5-chloro-2-methylbenzoic acid.
Step 2: Synthesis of 3-Bromo-5-chloro-2-methylbenzoic Acid
The next step is the bromination of 5-chloro-2-methylbenzoic acid. The existing substituents (methyl, chloro, and carboxylic acid) will direct the incoming bromine atom. The methyl group is activating and ortho, para-directing, while the chloro and carboxylic acid groups are deactivating. The bromine will be directed to the position ortho to the methyl group and meta to the chloro and carboxylic acid groups, which is the 3-position.
Protocol:
-
To a stirred solution of 5-chloro-2-methylbenzoic acid (1.0 eq) in a suitable solvent such as a mixture of sulfuric acid and nitric acid, add a brominating agent like N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0-5 °C.[4]
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, the mixture is carefully poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude 3-bromo-5-chloro-2-methylbenzoic acid can be purified by recrystallization from a suitable solvent.
Step 3: Synthesis of this compound
The final step is the esterification of 3-bromo-5-chloro-2-methylbenzoic acid to its methyl ester. A common and effective method is the Fischer-Speier esterification using methanol in the presence of an acid catalyst.
Protocol:
-
A solution of 3-bromo-5-chloro-2-methylbenzoic acid (1.0 eq) in an excess of methanol is prepared.
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, is carefully added to the solution.[4]
-
The reaction mixture is heated to reflux for 4-8 hours. The reaction can be monitored by TLC.[5]
-
After completion, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
The final product can be purified by column chromatography on silica gel if necessary.
Process Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Data Summary
| Step | Product | Starting Material | Typical Yield (%) | Purity (%) |
| 1 | 5-Chloro-2-methylbenzoic Acid | 2-Methylbenzoic Acid | 80-90 | >98 |
| 2 | 3-Bromo-5-chloro-2-methylbenzoic Acid | 5-Chloro-2-methylbenzoic Acid | 75-85 | >98 |
| 3 | This compound | 3-Bromo-5-chloro-2-methylbenzoic Acid | 85-95 | >99 |
References
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An In-depth Technical Guide to the Synthesis and Application of Methyl 3-bromo-5-chloro-2-methylbenzoate
This guide provides a comprehensive overview of Methyl 3-bromo-5-chloro-2-methylbenzoate, a key halogenated aromatic building block. While a singular "discovery" paper for this specific molecule is not prominently documented in publicly accessible literature, its synthetic pathway can be logically deduced from established principles of organic chemistry and patent literature concerning structurally related compounds. This document will detail a highly probable synthetic route, the rationale behind the chosen methodologies, and its significance as an intermediate in the development of complex organic molecules for the pharmaceutical and agrochemical industries.[1]
Strategic Importance in Chemical Synthesis
This compound is a polysubstituted aromatic compound with a unique arrangement of functional groups that makes it a valuable intermediate in organic synthesis. The presence of two distinct halogen atoms (bromine and chlorine) at specific positions allows for selective functionalization through various cross-coupling reactions. The methyl and methyl ester groups also offer sites for further chemical modification. This strategic combination of reactive sites makes it an important component in the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals.[1]
Proposed Synthesis Pathway: A Multi-step Approach
The synthesis of this compound can be strategically designed from commercially available starting materials. A plausible and efficient route begins with 2-amino-3-methylbenzoic acid, proceeding through a series of well-established reactions.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 2-Chloro-3-methylbenzoic acid via Sandmeyer Reaction
The initial step involves the conversion of the amino group in 2-amino-3-methylbenzoic acid to a chloro group. The Sandmeyer reaction is the classic and most effective method for this transformation.
Experimental Protocol:
-
Diazotization: 2-amino-3-methylbenzoic acid is dissolved in an aqueous solution of a strong mineral acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature. This in situ generation of nitrous acid converts the primary aromatic amine into a diazonium salt. The temperature control is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Chlorination: The freshly prepared diazonium salt solution is then slowly added to a solution of copper(I) chloride (CuCl) in hydrochloric acid. The copper catalyst facilitates the displacement of the diazonium group by a chloride ion, releasing nitrogen gas and forming 2-chloro-3-methylbenzoic acid.
-
Work-up and Isolation: The reaction mixture is allowed to warm to room temperature, and the product is typically extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.
Step 2: Regioselective Bromination
The next step is the electrophilic aromatic substitution to introduce a bromine atom onto the aromatic ring of 2-chloro-3-methylbenzoic acid. The directing effects of the existing substituents (chloro, methyl, and carboxylic acid groups) are crucial for achieving the desired regioselectivity. The carboxylic acid group is a meta-director, while the chloro and methyl groups are ortho-, para-directors. The bromine is expected to add at the position para to the activating methyl group and meta to the deactivating carboxylic acid and chloro groups.
Experimental Protocol:
-
Reaction Setup: 2-chloro-3-methylbenzoic acid is dissolved in a suitable solvent, often a halogenated solvent or a strong acid like sulfuric acid. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is added to polarize the bromine molecule, making it a more potent electrophile.
-
Bromine Addition: Elemental bromine (Br₂) is added dropwise to the reaction mixture at a controlled temperature. The reaction is typically stirred for several hours until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Quenching and Isolation: The reaction is quenched by the addition of a reducing agent solution (e.g., sodium bisulfite) to consume any excess bromine. The product, 5-bromo-2-chloro-3-methylbenzoic acid, is then isolated by extraction and purified.
Step 3: Fischer Esterification
The final step is the conversion of the carboxylic acid group of 5-bromo-2-chloro-3-methylbenzoic acid to a methyl ester. The Fischer esterification is a reliable and straightforward method for this transformation.
Experimental Protocol:
-
Reaction: 5-bromo-2-chloro-3-methylbenzoic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.
-
Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.
-
Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid. The organic layer is then dried and concentrated to yield this compound. Further purification can be achieved by column chromatography.
Physicochemical Properties and Characterization
A summary of the key compounds in this synthetic pathway is provided below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Amino-3-methylbenzoic acid | C₈H₉NO₂ | 151.16 | White to off-white powder |
| 2-Chloro-3-methylbenzoic acid | C₈H₇ClO₂ | 170.59 | White crystalline solid |
| 5-Bromo-2-chloro-3-methylbenzoic acid | C₈H₆BrClO₂ | 249.49 | Off-white solid |
| This compound | C₉H₈BrClO₂ | 278.52 | Solid |
Analytical Characterization:
The identity and purity of this compound would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons, the methyl group protons, and the methyl ester protons, with chemical shifts and coupling patterns consistent with the substitution pattern. ¹³C NMR would provide evidence for all the carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretch, and vibrations corresponding to the substituted aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Applications in Research and Development
This compound serves as a versatile building block in the synthesis of more complex molecules. Its utility is primarily in the pharmaceutical and agrochemical sectors. The halogenated aromatic core is a common feature in many bioactive compounds.[1]
-
Pharmaceuticals: This intermediate can be used in the synthesis of various therapeutic agents. The bromine and chlorine atoms provide handles for introducing further complexity through reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the construction of diverse molecular scaffolds for drug discovery programs.
-
Agrochemicals: In agrochemical research, this compound can be a precursor for novel pesticides and herbicides. The specific halogenation pattern can influence the biological activity and metabolic stability of the final products.[1]
Conclusion
While the formal "discovery" of this compound may not be a landmark event in chemical literature, its synthesis is based on robust and well-understood organic reactions. This technical guide outlines a logical and practical synthetic route, highlighting the chemical principles and experimental considerations at each step. The strategic importance of this compound lies in its utility as a versatile intermediate, providing a foundation for the development of new molecules with potential applications in medicine and agriculture.
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MySkinRecipes. Methyl 5-bromo-3-chloro-2-methylbenzoate. Available at: [Link]
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WIPO Patentscope. 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. Available at: [Link]
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Key characteristics of Methyl 3-bromo-5-chloro-2-methylbenzoate
An In-depth Technical Guide to Methyl 3-bromo-5-chloro-2-methylbenzoate
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1403597-45-4), a key halogenated aromatic ester. Its utility as a versatile building block in organic synthesis is primarily driven by its unique substitution pattern, which offers multiple reactive sites for constructing complex molecular architectures. This document details its physicochemical properties, outlines plausible synthetic routes with a detailed experimental protocol, and explores its characteristic spectroscopic signature. Furthermore, it delves into the compound's reactivity, particularly in cross-coupling reactions, and its significant applications in the pharmaceutical and agrochemical industries. Safety and handling protocols are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this important chemical intermediate.
Core Physicochemical Characteristics
This compound is a polysubstituted benzene derivative. The presence of two distinct halogen atoms (bromine and chlorine) at the meta-positions relative to the ester group, combined with a methyl group ortho to the ester, creates a sterically and electronically nuanced scaffold. This substitution pattern is crucial for directing further chemical modifications and influencing the biological activity of derivative compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1403597-45-4 | [1] |
| Molecular Formula | C₉H₈BrClO₂ | [1] |
| Molecular Weight | 263.52 g/mol | [1] |
| Appearance | White to light yellow solid (Predicted) | [2] |
| Boiling Point | 295.8 ± 35.0 °C (Predicted) | [2] |
| Density | 1.534 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage | Sealed in dry, room temperature | [1] |
Synthesis and Manufacturing Insights
The synthesis of this compound is not widely detailed in standard literature, but a logical and efficient pathway can be devised based on established organic chemistry principles. A common strategy involves the synthesis of the corresponding carboxylic acid, 3-bromo-5-chloro-2-methylbenzoic acid, followed by esterification.
The key challenge lies in the regioselective halogenation of the o-toluic acid starting material. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This directing-group opposition requires careful selection of reaction conditions to achieve the desired 3,5-dihalo substitution pattern. An alternative approach could involve starting with a pre-halogenated aniline, followed by Sandmeyer reaction to install the carboxylic acid and subsequent esterification.
Below is a plausible and detailed protocol for the final esterification step, a fundamental reaction in the synthesis of this compound.
Experimental Protocol: Fischer Esterification of 3-bromo-5-chloro-2-methylbenzoic Acid
This protocol describes the conversion of the parent carboxylic acid to its methyl ester. The causality for this choice is its high efficiency, use of inexpensive reagents, and straightforward workup procedure. The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-chloro-2-methylbenzoic acid (5.0 g, 1 eq).
-
Solvent Addition: Add anhydrous methanol (50 mL) to the flask. The methanol serves as both the solvent and the reactant.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.5 mL) as the catalyst while stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers contain the desired ester.
-
Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a brine solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.
Caption: Fischer Esterification Workflow Diagram.
Spectroscopic Signature and Analysis
The structural identity and purity of this compound are confirmed through standard spectroscopic techniques. The predicted data below are based on established principles of NMR and IR spectroscopy and analysis of structurally similar compounds.[3][4]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks / Signals | Rationale |
| ¹H NMR | δ ~7.5-7.8 ppm (2H, aromatic) δ ~3.9 ppm (3H, s, -OCH₃) δ ~2.4 ppm (3H, s, Ar-CH₃) | The two aromatic protons will appear as distinct signals (likely doublets due to meta-coupling). The ester methyl and aromatic methyl groups will appear as sharp singlets. |
| ¹³C NMR | δ ~165-170 ppm (C=O) δ ~120-140 ppm (6C, aromatic) δ ~52 ppm (-OCH₃) δ ~20 ppm (Ar-CH₃) | The carbonyl carbon of the ester is significantly downfield. Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The two methyl carbons will appear in the upfield region. |
| IR (Infrared) | ~1720-1740 cm⁻¹ (C=O stretch) ~2950-3000 cm⁻¹ (C-H stretch) ~1000-1250 cm⁻¹ (C-O stretch) ~600-800 cm⁻¹ (C-Cl, C-Br stretch) | A strong absorption band for the ester carbonyl group is the most prominent feature. Aliphatic and aromatic C-H stretches will also be present, along with C-O and carbon-halogen stretches. |
Reactivity and Strategic Applications in Synthesis
The true value of this compound lies in its capacity to serve as a versatile intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[5][6] The introduction of halogen atoms is a well-established strategy in drug discovery to modulate molecular properties such as lipophilicity, metabolic stability, and binding affinity.[7]
Core Reactivity
The compound's reactivity is dominated by the C-Br bond. The bond dissociation energy of C-Br is lower than that of C-Cl, making the bromine atom the preferred site for oxidative addition in transition-metal-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization.
Key Applications
-
Cross-Coupling Reactions: It is an excellent substrate for Suzuki, Stille, Buchwald-Hartwig, and Sonogashira coupling reactions.[6] These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position, providing a powerful tool for building molecular complexity.
-
Pharmaceutical Intermediates: It serves as a key building block for the synthesis of Active Pharmaceutical Ingredients (APIs).[5] Its structure can be found in the core of various developmental drugs.
-
Agrochemical Development: In agrochemical research, it is used to develop new pesticides and herbicides, where the halogenated aromatic moiety can enhance biological efficacy.[6]
Caption: Use in a generic Suzuki cross-coupling reaction.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazard statements.[1][8]
Table 3: GHS Hazard and Precautionary Information
| Category | Code(s) | Description |
| Hazard Statements | H302 H315 H319 H335 | Harmful if swallowed.[9][10] Causes skin irritation.[9][11] Causes serious eye irritation.[9][11] May cause respiratory irritation.[9][11] |
| Precautionary Statements | P261 P280 P302+P352 P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] Wear protective gloves/eye protection/face protection.[9][10] IF ON SKIN: Wash with plenty of water.[9][12] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][12] |
Handling and Storage Recommendations
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials.[1][9]
-
Spills: In case of a spill, avoid generating dust. Evacuate personnel to a safe area. Absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[12]
Conclusion
This compound is a strategically important chemical intermediate with significant potential in synthetic chemistry. Its well-defined physicochemical properties, predictable reactivity—especially in transition-metal-catalyzed reactions—and established role as a precursor to complex molecules make it a valuable tool for researchers in drug discovery and materials science. Adherence to strict safety protocols is mandatory for its handling. This guide serves as a foundational resource for leveraging the full synthetic potential of this versatile building block.
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An In-depth Technical Guide to Methyl 3-bromo-5-chloro-2-methylbenzoate
This guide provides a comprehensive overview of Methyl 3-bromo-5-chloro-2-methylbenzoate, a key building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural and physicochemical properties, outlines its synthesis, and explores its significant applications, particularly in the construction of complex pharmaceutical agents. The content is structured to offer not just procedural information but also to provide insights into the rationale behind its synthetic utility.
Molecular Identity and Physicochemical Profile
This compound is a polysubstituted aromatic ester. Its unique arrangement of bromo, chloro, and methyl substituents on the benzoate ring imparts specific reactivity and properties that are highly valuable in organic synthesis.
Molecular Formula: C₉H₈BrClO₂
The structural and key physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1403597-45-4 | [1] |
| Molecular Weight | 263.52 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Boiling Point (Predicted) | 295.8 ± 35.0 °C | [2] |
| Density (Predicted) | 1.534 ± 0.06 g/cm³ | [2] |
| SMILES | O=C(OC)C1=CC(Cl)=CC(Br)=C1C | [1] |
| Storage | Sealed in dry, room temperature | [2] |
Synthesis and Purification
The synthesis of this compound typically involves a multi-step sequence starting from readily available precursors. A plausible and efficient synthetic route is inferred from established methods for analogous compounds, such as the synthesis of related benzoic acids and their subsequent esterification.[3][4]
A logical synthetic pathway would begin with the appropriate toluic acid derivative, followed by halogenation and esterification. For instance, a common strategy involves the halogenation of a substituted toluene, followed by oxidation to the carboxylic acid, and finally esterification. The specific sequence of these steps is crucial to achieve the desired substitution pattern due to the directing effects of the functional groups.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on the synthesis of similar compounds and may require optimization for specific laboratory conditions.[5]
Step 1: Halogenation of a Substituted Toluene (Illustrative)
This step would involve the selective bromination and chlorination of a suitable methylbenzoic acid precursor. The choice of halogenating agents and reaction conditions is critical to control the regioselectivity.
Step 2: Esterification
The resulting 3-bromo-5-chloro-2-methylbenzoic acid is then esterified to yield the final product. A standard and effective method is the Fischer-Speier esterification.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-5-chloro-2-methylbenzoic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, slowly to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude this compound is typically purified by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.[5]
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
-
Methyl Ester Protons (-OCH₃): A singlet peak is expected around δ 3.9 ppm.
-
Aromatic Protons: Two distinct signals in the aromatic region (δ 7.0-8.0 ppm) are anticipated, likely appearing as doublets due to meta-coupling.
-
Methyl Group Protons (-CH₃): A singlet peak for the methyl group on the aromatic ring is expected, likely in the range of δ 2.3-2.5 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-170 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm), with the chemical shifts influenced by the attached substituents.
-
Methyl Ester Carbon (-OCH₃): A signal around δ 52 ppm.
-
Methyl Group Carbon (-CH₃): A signal in the upfield region, typically around δ 15-20 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.[8]
-
C-O Stretch (Ester): A strong band in the range of 1200-1300 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Bands around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).[9]
-
C-Cl and C-Br Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS) (Predicted):
The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a [M-31]⁺ peak, and the loss of the entire ester group (-COOCH₃) to give a [M-59]⁺ peak.[10][11] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio) would result in characteristic M, M+2, and M+4 peaks.
Applications in Organic Synthesis
This compound is a versatile intermediate, primarily utilized in the construction of more complex molecules for the pharmaceutical and agrochemical industries.[2] Its utility stems from the presence of two distinct halogen atoms (bromine and chlorine) which can be selectively functionalized through various cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine and chlorine atoms on the aromatic ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling:
This reaction is a powerful tool for forming C-C bonds by coupling an organohalide with an organoboron compound.[12][13] this compound can participate in Suzuki-Miyaura coupling, typically at the more reactive C-Br bond, to introduce new aryl or vinyl substituents.[14]
Caption: Generalized Buchwald-Hartwig Amination Workflow.
Intermediate in Drug Synthesis
A significant application of related bromo-chloro benzoic acid derivatives is in the synthesis of hypoglycemic drugs. [15][16]For example, 5-bromo-2-chlorobenzoic acid is a key intermediate in the preparation of SGLT2 inhibitors like Dapagliflozin and Empagliflozin. [16]The ester form, this compound, serves as a protected and activated form of the carboxylic acid, facilitating various synthetic transformations while minimizing side reactions.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified with the following hazard statements:
-
H302: Harmful if swallowed. [1]* H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]* H335: May cause respiratory irritation. [1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique substitution pattern provides multiple reactive sites that can be selectively functionalized, making it a key intermediate in the synthesis of complex molecules, particularly in the field of drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the development of novel chemical entities.
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SUZHOU BLUEHILL BIOPHARMA CO LTD. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap. [Link]
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Ayogu, J. I., & Ibezim, A. (2016). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Journal of Heterocyclic Chemistry, 53(5), 1436-1444. [Link]
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An In-depth Technical Guide to Methyl 3-bromo-5-chloro-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-5-chloro-2-methylbenzoate is a halogenated aromatic ester that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and methyl groups on the benzene ring, offers multiple reactive sites for functionalization. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, potential applications, and safety information, tailored for professionals in chemical research and pharmaceutical development. The strategic placement of its functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of new active pharmaceutical ingredients (APIs) and agrochemicals.
Chemical Identity and Properties
Correct identification is paramount for sourcing and application. This compound is a distinct chemical entity, and it is crucial to differentiate it from its isomers.
Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1403597-45-4[1] |
| Molecular Formula | C₉H₈BrClO₂[1] |
| Molecular Weight | 263.52 g/mol [1] |
| SMILES | O=C(OC)C1=CC(Cl)=CC(Br)=C1C[1] |
Physicochemical Properties
The following table summarizes the key physicochemical properties. Note that some of these may be predicted values due to the compound's status as a research chemical.
| Property | Value | Source |
| Appearance | White to light yellow solid | [2] |
| Boiling Point | 295.8±35.0 °C (Predicted) | [2] |
| Density | 1.534±0.06 g/cm³ (Predicted) | [2] |
| Storage | Sealed in dry, room temperature | [1][2][3] |
Structural Diagram
The chemical structure of this compound is depicted below.
Figure 1: Chemical structure of this compound.
Synthesis Protocol
This compound is most logically synthesized via the esterification of its corresponding carboxylic acid precursor, 3-bromo-5-chloro-2-methylbenzoic acid (CAS: 1403597-47-6)[4]. This two-step conceptual workflow starts from a suitable toluene derivative.
Conceptual Synthesis Workflow
Figure 2: Conceptual workflow for the synthesis of this compound.
Step 1: Synthesis of 3-bromo-5-chloro-2-methylbenzoic acid
The synthesis of the carboxylic acid precursor is a critical first step. While multiple routes are possible, a common strategy involves the oxidation of a di-substituted toluene. For instance, oxidation of 1-bromo-3-chloro-2,5-dimethylbenzene would yield the desired product, though this specific starting material may not be readily available. A more general approach involves the specific bromination and chlorination of 2-methylbenzoic acid, though controlling regioselectivity can be challenging. A plausible route starts with 3,5-disubstituted toluene followed by oxidation of the methyl group.
Step 2: Fischer Esterification of 3-bromo-5-chloro-2-methylbenzoic acid
This protocol details the conversion of the carboxylic acid to the methyl ester.
Principle: The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] The use of a dehydrating agent or removal of water drives the equilibrium towards the product.[5] A common and effective method for methyl esters is the use of methanol with a catalyst like thionyl chloride or a strong acid (e.g., H₂SO₄)[6][7].
Materials:
-
3-bromo-5-chloro-2-methylbenzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane or Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-bromo-5-chloro-2-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
-
Catalyst Addition: Cool the solution in an ice bath. Slowly and carefully add the acid catalyst.
-
Method A (Thionyl Chloride): Add thionyl chloride (1.2 to 1.5 equivalents) dropwise to the stirred methanolic solution. This method is often high-yielding as it produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.
-
Method B (Sulfuric Acid): Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
-
Reaction: After the addition of the catalyst, attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 3-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice water.
-
Extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume of methanol used).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes).
Applications in Research and Development
As a halogenated building block, this compound is of significant interest to researchers in medicinal chemistry and materials science. Its utility is analogous to similar halogenated intermediates which are pivotal in drug discovery.[8]
-
Pharmaceutical Synthesis: This compound serves as a key intermediate for the production of Active Pharmaceutical Ingredients (APIs).[8][9] The bromine atom is particularly useful for undergoing cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations, allowing for the introduction of complex molecular fragments. The chlorine and methyl groups can influence the electronic properties and steric environment of the molecule, which can be fine-tuned to optimize biological activity.
-
Agrochemical Research: The presence of halogens on an aromatic ring is a common feature in many pesticides and herbicides. This compound can be used as a starting material for the synthesis of new agrochemicals.[9]
-
Chemical Libraries: Its multiple functionalization points make it an ideal scaffold for generating diverse chemical libraries for high-throughput screening in drug discovery campaigns.
Safety and Handling
Based on the GHS hazard statements provided by suppliers, this compound should be handled with appropriate care.
GHS Hazard Information
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Handling and Storage Recommendations
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Standard PPE including a lab coat, chemical-resistant gloves, and safety glasses or goggles is mandatory.
-
Storage: Keep the container tightly sealed in a dry and well-ventilated place.[1][2][3] Store at room temperature.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. Its well-defined structure and multiple reactive sites allow for its incorporation into complex molecular designs through established synthetic methodologies like cross-coupling reactions. Proper understanding of its synthesis, properties, and safe handling procedures is essential for its effective utilization in the laboratory. As research in these fields continues to advance, the demand for such specialized building blocks is expected to grow, further solidifying the importance of this compound in modern organic chemistry.
References
-
Lead Sciences. Methyl 5-bromo-3-chloro-2-methylbenzoate. [Link]
-
MySkinRecipes. Methyl 5-bromo-3-chloro-2-methylbenzoate. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. [Link]
- Google Patents.
- Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
-
European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]
-
Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]
-
YouTube. Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). [Link]
Sources
- 1. 1403597-45-4|this compound|BLD Pharm [bldpharm.com]
- 2. methyl 5-bromo-3-chloro-2-methylbenzoate CAS#: 1522778-35-3 [m.chemicalbook.com]
- 3. 1522778-35-3|Methyl 5-bromo-3-chloro-2-methylbenzoate|BLD Pharm [bldpharm.com]
- 4. Page loading... [wap.guidechem.com]
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- 6. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. nbinno.com [nbinno.com]
- 9. Methyl 5-bromo-3-chloro-2-methylbenzoate [myskinrecipes.com]
Methodological & Application
Application Note: Precision Synthesis of Methyl 3-bromo-5-chloro-2-methylbenzoate
Part 1: Executive Summary & Strategic Rationale
This protocol details the synthesis of Methyl 3-bromo-5-chloro-2-methylbenzoate , a highly functionalized aromatic scaffold often utilized as a key intermediate in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and advanced agrochemicals.
The Challenge of Regioselectivity
The synthesis of 1,2,3,5-substituted benzenes presents a unique challenge in regiocontrol. Direct halogenation of methyl 2-methylbenzoate typically fails to achieve the specific 3-bromo-5-chloro pattern due to competing directing effects and steric hindrance at the 3-position (sandwiched between the 2-methyl and 1-carboxylate groups).
The Solution: The "Nitro-Relay" Strategy
To guarantee the correct isomeric outcome, this protocol utilizes a "Nitro-Relay" strategy . By starting with 2-methyl-3-nitrobenzoic acid, we utilize the nitro group as a placeholder for the bromine atom. The synthesis leverages the cooperative directing effects of the methyl, nitro, and carboxyl groups to install the chlorine atom precisely at the 5-position before converting the nitro group to the desired bromide via a Sandmeyer transformation.
Part 2: Retrosynthetic Analysis & Pathway
The logical disconnection reveals that the 3-bromo substituent is best installed last (via diazonium chemistry) to avoid debromination during other steps, while the 5-chloro substituent is installed early via electrophilic aromatic substitution (EAS) where it is thermodynamically favored.
Synthesis Flowchart (Graphviz)
Caption: Logical flow for the regioselective synthesis of this compound, ensuring correct substitution patterns via directing group cooperation.
Part 3: Detailed Experimental Protocol
Step 1: Regioselective Chlorination
Objective: Install chlorine at the 5-position. Mechanism: Electrophilic Aromatic Substitution. The 5-position is activated by the 2-methyl group (para) and deactivated less strongly by the 3-nitro (meta) and 1-carboxyl (meta) groups compared to other positions.
Reagents:
-
2-Methyl-3-nitrobenzoic acid (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.2 eq)
-
Sulfuric Acid (H₂SO₄) (Solvent/Catalyst)[1]
Protocol:
-
Charge a reactor with 2-methyl-3-nitrobenzoic acid (18.1 g, 100 mmol).
-
Add concentrated H₂SO₄ (90 mL) and cool to 0–5 °C.
-
Portion-wise, add NCS (16.0 g, 120 mmol) over 30 minutes, maintaining temperature <10 °C.
-
Warm to room temperature (25 °C) and stir for 4 hours. Monitor by HPLC/TLC.
-
Quench: Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. The product will precipitate as an off-white solid.
-
Filter the solid, wash with water (3 x 100 mL) until filtrate is neutral.
-
Dry in a vacuum oven at 50 °C.
-
Expected Yield: 85-90%
-
Product: 5-Chloro-2-methyl-3-nitrobenzoic acid.
-
Step 2: Methyl Esterification
Objective: Protect the carboxylic acid as a methyl ester to facilitate purification and handling in organic solvents.
Reagents:
-
Intermediate A (Step 1 Product) (1.0 eq)
-
Methanol (MeOH) (10 vol)
-
Thionyl Chloride (SOCl₂) (1.5 eq) OR H₂SO₄ (cat.)
Protocol:
-
Suspend Intermediate A (21.5 g, 100 mmol) in anhydrous MeOH (215 mL).
-
Cool to 0 °C. Add SOCl₂ (11 mL, 150 mmol) dropwise over 20 minutes. (Exothermic).
-
Heat to reflux (65 °C) for 3 hours.
-
Concentrate the solvent under reduced pressure.[2]
-
Dissolve residue in EtOAc (200 mL) and wash with saturated NaHCO₃ (2 x 100 mL) to remove unreacted acid.
-
Dry organic layer over MgSO₄, filter, and concentrate.
Step 3: Nitro Reduction
Objective: Convert the nitro group to an aniline to enable Sandmeyer chemistry. Note: We use Iron/Acetic acid or SnCl₂ to avoid potential dechlorination that might occur with catalytic hydrogenation (Pd/C) on aryl chlorides.
Reagents:
-
Intermediate B (Step 2 Product) (1.0 eq)
-
Iron Powder (Fe) (4.0 eq)
-
Acetic Acid (AcOH) / Ethanol (1:5 ratio)
Protocol:
-
Dissolve Intermediate B (22.9 g, 100 mmol) in Ethanol (150 mL) and AcOH (30 mL).
-
Add Iron powder (22.4 g, 400 mmol).
-
Heat to reflux (80 °C) with vigorous stirring for 2–4 hours.
-
Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash pad with EtOAc.
-
Concentrate filtrate. Dilute with EtOAc (200 mL) and wash with water and brine.
-
Concentrate to obtain the crude amine.
Step 4: Sandmeyer Bromination (The Critical Step)
Objective: Convert the amino group to a bromine atom. Method: Non-aqueous Sandmeyer (Doyle modification) is preferred to prevent ester hydrolysis and improve solubility.
Reagents:
-
Intermediate C (Step 3 Product) (1.0 eq)
-
tert-Butyl Nitrite (t-BuONO) (1.5 eq)
-
Copper(II) Bromide (CuBr₂) (1.2 eq)
-
Acetonitrile (MeCN) (Solvent)
Protocol:
-
In a dry flask under N₂, suspend CuBr₂ (26.8 g, 120 mmol) in anhydrous MeCN (200 mL).
-
Add t-BuONO (15.5 g, 150 mmol) to the suspension.
-
Add Intermediate C (19.9 g, 100 mmol) portion-wise or as a solution in MeCN over 30 minutes.
-
Observation: Evolution of N₂ gas will occur. Ensure adequate venting.[5]
-
-
Stir at room temperature for 2 hours, then heat to 60 °C for 1 hour to ensure completion.
-
Quench: Cool and pour into 10% HCl (200 mL) to quench copper salts.
-
Extract with EtOAc (3 x 150 mL).
-
Wash combined organics with 10% NH₄OH (to remove Cu), water, and brine.
-
Dry (MgSO₄) and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Part 4: Data Summary & Quality Control
Stoichiometry Table
| Step | Reagent | Equiv. | Role | Critical Parameter |
| 1 | 2-Me-3-NO₂-Benzoic Acid | 1.0 | Substrate | Purity >98% |
| NCS | 1.2 | Chlorinating Agent | Add <10°C to avoid di-chlorination | |
| 2 | Methanol | 10 vol | Solvent/Reactant | Anhydrous |
| SOCl₂ | 1.5 | Catalyst | Control exotherm | |
| 3 | Iron Powder | 4.0 | Reductant | Use fine mesh (325 mesh) |
| 4 | t-BuONO | 1.5 | Diazotizing Agent | Fresh reagents essential |
| CuBr₂ | 1.2 | Bromine Source | Anhydrous conditions |
Analytical Expectations
-
Appearance: White to pale yellow crystalline solid.[4]
-
¹H NMR (400 MHz, CDCl₃):
- 7.75 (d, J=2.0 Hz, 1H, H-6)
- 7.60 (d, J=2.0 Hz, 1H, H-4)
- 3.92 (s, 3H, OMe)
- 2.55 (s, 3H, Ar-Me)
-
Note: The coupling constant (J~2.0 Hz) confirms the meta relationship between the aromatic protons (H4 and H6).
Part 5: References
-
Regioselectivity in Electrophilic Substitution: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Sandmeyer Reaction Modifications: Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. The Journal of Organic Chemistry, 42(14), 2426–2429. [Link]
-
Synthesis of 3-bromo-5-chloro-2-methylbenzoic acid derivatives: Patent Reference: WO2014049488A1. "Benzamide and heterobenzamide compounds." (2014).[6] This patent describes the use of the acid precursor in Suzuki couplings.[7]
-
Chlorination Protocols: Patent Reference: CN112778147A. "Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid." (2021).[4] Demonstrates chlorination patterns on similar toluic acid scaffolds.
Sources
- 1. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. WO2014049488A1 - Benzamide and heterobenzamide compounds - Google Patents [patents.google.com]
Application Notes and Protocols for Methyl 3-bromo-5-chloro-2-methylbenzoate in Medicinal Chemistry
Introduction: The Strategic Value of a Polysubstituted Aromatic Scaffold
In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile chemical building blocks. Methyl 3-bromo-5-chloro-2-methylbenzoate is one such scaffold, offering a unique combination of reactive sites that medicinal chemists can exploit to construct complex molecular architectures. Its polysubstituted benzene ring is adorned with functionalities that allow for sequential and regioselective modifications, making it a valuable starting point for the synthesis of high-value active pharmaceutical ingredients (APIs)[1][2].
The strategic placement of the bromo and chloro substituents, coupled with the ortho-methyl group and the methyl ester, provides a platform for a variety of chemical transformations. The halogens serve as key handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are workhorse reactions in the synthesis of biaryl and aryl-amine motifs prevalent in kinase inhibitors[3][4]. The methyl ester can be readily hydrolyzed to a carboxylic acid, providing a crucial attachment point for amide bond formation or further derivatization. The ortho-methyl group can influence the conformation of the molecule, which can be critical for achieving selective binding to a biological target.
This guide will provide an in-depth look at the applications of this versatile building block, with a focus on its utility in the synthesis of next-generation kinase inhibitors. We will present a detailed case study on the synthesis of a clinically significant drug, followed by robust, field-proven protocols for key chemical transformations.
Application Focus: A Building Block for Macrocyclic Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer[5]. As such, kinase inhibitors have become a major class of therapeutic agents. The development of macrocyclic kinase inhibitors represents a significant advancement in the field, as these structures can offer improved potency, selectivity, and pharmacokinetic properties compared to their acyclic counterparts[6][7].
The synthesis of these complex macrocycles requires starting materials that allow for the strategic introduction of multiple functionalities and the carefully orchestrated formation of the macrocyclic ring. This compound and its analogs are well-suited for this purpose. The bromo-substituent provides a reactive handle for a key cross-coupling reaction to build out one side of the macrocycle, while the methyl ester can be converted to a functional group that participates in the final ring-closing reaction.
Case Study: The Role of a Substituted 2-Methylbenzoate in the Synthesis of Lorlatinib (PF-06463922)
A compelling example of the utility of this class of building blocks is found in the synthesis of Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitor approved for the treatment of non-small cell lung cancer (NSCLC)[2][8]. Lorlatinib is a macrocyclic inhibitor designed to overcome resistance to earlier-generation ALK inhibitors and to effectively penetrate the blood-brain barrier[1][8].
While the commercial synthesis of Lorlatinib utilizes the fluoro-analog, Methyl 3-bromo-5-fluoro-2-methylbenzoate , the chemical principles and reaction pathways are directly applicable to the chloro-analog specified in the topic. The synthesis of a key intermediate for Lorlatinib showcases two critical transformations where this building block is employed: a Suzuki-Miyaura coupling and an ester hydrolysis.
The overall synthetic strategy involves the coupling of two key fragments, followed by a macrocyclization step. The substituted 2-methylbenzoate serves as a linchpin in the construction of one of these fragments.
Caption: Synthetic pathway to Lorlatinib utilizing a substituted 2-methylbenzoate intermediate.
Protocols
The following protocols are based on established procedures for the synthesis of kinase inhibitors and are designed to be robust and reproducible.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura reaction to form a C-C bond at the bromide position of a substituted methylbenzoate, a key step in the synthesis of many complex drug molecules, including intermediates for Lorlatinib[5][9].
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
This compound
-
Arylboronic acid or ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄)
-
Ligand (if required, e.g., dppf)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Deionized water
-
Brine
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes and ethyl acetate)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the arylboronic ester (1.2 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v).
-
Degas the resulting mixture by bubbling argon through it for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (0.05-0.10 eq) and ligand (if necessary).
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary:
| Parameter | Value/Description |
| Substrate | This compound |
| Coupling Partner | Arylboronic Ester |
| Catalyst | Pd(dppf)Cl₂ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 100 °C |
| Typical Yield | 75-95% |
Protocol 2: Hydrolysis of the Methyl Ester
This protocol outlines the saponification of the methyl ester to the corresponding carboxylic acid, a common transformation to prepare for subsequent amide bond formation in the synthesis of APIs like Lorlatinib[9].
Materials and Reagents:
-
Methyl 3-aryl-5-chloro-2-methylbenzoate (from Protocol 1)
-
Base (e.g., Lithium hydroxide (LiOH), Sodium hydroxide (NaOH), or Potassium hydroxide (KOH))
-
Solvent system (e.g., Tetrahydrofuran (THF)/Water or Methanol/Water)
-
Acid for neutralization (e.g., 1N Hydrochloric acid (HCl))
-
Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)
-
Deionized water
-
Brine
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add the base (e.g., LiOH, 2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1N HCl. A precipitate should form.
-
Extract the product with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
-
The product can be used in the next step without further purification or can be recrystallized if necessary.
Quantitative Data Summary:
| Parameter | Value/Description |
| Substrate | Methyl 3-aryl-5-chloro-2-methylbenzoate |
| Reagent | Lithium Hydroxide (LiOH) |
| Solvent | THF/Water |
| Temperature | Room Temperature |
| Typical Yield | >95% |
Conclusion
This compound and its analogs are highly valuable intermediates in medicinal chemistry. Their utility is particularly evident in the synthesis of complex, high-value molecules such as macrocyclic kinase inhibitors. The strategic positioning of the functional groups allows for a range of selective transformations, enabling the efficient construction of intricate molecular scaffolds. The provided protocols for Suzuki-Miyaura coupling and ester hydrolysis are fundamental transformations that showcase the practical application of this building block in the synthesis of next-generation therapeutics.
References
-
Zou, H. Y., et al. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. Oncotarget, 6(34), 35790–35803. [Link]
-
Basit, S., et al. (2017). First Macrocyclic Kinase Inhibitors: A New Wave of Anticancer Drugs. Molecules, 22(12), 2093. [Link]
-
Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met kinase. Journal of Medicinal Chemistry, 54(18), 6342–6363. [Link]
- Google Patents. (2021). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (CN113773194A).
- Google Patents. (2015). Synthesis method of crizotinib. (CN104693184A).
-
Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2][10][11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744. [Link]
-
Li, B., et al. (2018). Exploratory Process Development of Lorlatinib. Organic Process Research & Development, 22(9), 1289–1293. [Link]
-
Miyazono, K., et al. (2010). Small molecule kinase inhibitors: a new therapeutic modality for cancer. Cancer Science, 101(2), 305–311. [Link]
-
Sahu, A., et al. (2019). Lorlatinib: A new-generation ALK/ROS1 inhibitor for non-small cell lung cancer. Drug Discovery Today, 24(1), 165–172. [Link]
-
MySkinRecipes. (n.d.). Methyl 5-bromo-3-chloro-2-methylbenzoate. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. [Link]
-
PubChem. (n.d.). 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine. [Link]
-
ResearchGate. (2018). (A) Initial medicinal chemistry synthesis of lorlatinib (40) and its.... [Link]
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ResearchGate. (2022). Development of Macrocyclic PRMT5–Adaptor Protein Interaction Inhibitors. [Link]
-
ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development. [Link]
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- 9. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
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The Versatile Intermediate: A Guide to the Applications of Methyl 3-bromo-5-chloro-2-methylbenzoate
In the intricate world of organic synthesis, the strategic use of well-defined chemical intermediates is paramount to the efficient construction of complex molecular architectures. Methyl 3-bromo-5-chloro-2-methylbenzoate, a halogenated aromatic ester, has emerged as a valuable building block for researchers and drug development professionals. Its unique substitution pattern, featuring two distinct halogen atoms and a sterically influential methyl group, offers a versatile platform for a range of chemical transformations, particularly in the synthesis of novel pharmaceutical and agrochemical agents.
This technical guide provides an in-depth exploration of this compound as a chemical intermediate. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
Before embarking on any synthetic protocol, a thorough understanding of the physical and chemical properties, as well as the safety profile of the starting material, is essential.
| Property | Value | Source |
| CAS Number | 1403597-45-4 | [1] |
| Molecular Formula | C₉H₈BrClO₂ | [1] |
| Molecular Weight | 263.52 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Storage | Sealed in a dry place at room temperature | [1][2] |
Safety and Handling:
Hazard Statements for Structurally Similar Compounds:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements for Structurally Similar Compounds:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Disposal: Waste should be disposed of in accordance with local, state, and federal regulations. It is generally recommended to treat halogenated organic waste as hazardous.[3][4]
Synthetic Accessibility: Preparing the Intermediate
The synthesis of this compound typically involves a two-step process: the synthesis of the corresponding carboxylic acid followed by esterification.
Protocol 1: Synthesis of 3-bromo-5-chloro-2-methylbenzoic acid
The synthesis of the precursor acid, 3-bromo-5-chloro-2-methylbenzoic acid, can be achieved through various methods, including the diazotization of an amino-substituted benzoic acid derivative followed by a Sandmeyer-type reaction.[7][8] An alternative approach involves the direct halogenation of a suitable benzoic acid precursor.
Conceptual Workflow for Synthesis of the Precursor Acid:
Caption: Diazotization-Sandmeyer route to the precursor acid.
Protocol 2: Fischer Esterification
The esterification of 3-bromo-5-chloro-2-methylbenzoic acid to its methyl ester is a standard Fischer esterification. This acid-catalyzed reaction between the carboxylic acid and methanol is a reversible process.[5]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-5-chloro-2-methylbenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq), to the solution.[5]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure ester.
The Power of Selectivity: Cross-Coupling Reactions
The true synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This chemoselectivity allows for a stepwise and controlled functionalization of the aromatic ring, making it a highly strategic intermediate.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[9][10] In the case of this compound, the reaction can be selectively performed at the bromine position.
Conceptual Workflow for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura coupling at the bromine position.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to isolate the desired biaryl product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to arylethynyl compounds. Similar to the Suzuki coupling, this reaction can be selectively performed at the C-Br bond of this compound.
Generalized Protocol for Sonogashira Coupling:
-
Reaction Setup: To a reaction flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine or diisopropylamine).
-
Solvent and Alkyne Addition: Add a suitable solvent, such as THF or DMF, followed by the terminal alkyne (1.1-1.5 eq).
-
Degassing: Degas the mixture with an inert gas.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up: Filter the reaction mixture to remove the amine salt, and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[11][12] This reaction provides a valuable tool for introducing nitrogen-containing functional groups, which are prevalent in many biologically active compounds.
Conceptual Workflow for Buchwald-Hartwig Amination:
Caption: Buchwald-Hartwig amination at the bromine position.
Generalized Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 eq).
-
Solvent and Amine Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) and the amine (1.1-1.5 eq).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor for completion.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify the product by column chromatography.
Conclusion
This compound stands as a testament to the power of strategic molecular design in chemical synthesis. Its differentiated halogen reactivity provides a versatile handle for the sequential and selective introduction of various functional groups, making it a highly valuable intermediate in the quest for novel molecules with potential applications in medicine and agriculture. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to unlock the full potential of this versatile building block in their synthetic endeavors.
References
Please note that a comprehensive list of references with clickable URLs would be provided in a real-world application based on the specific literature and patents consulted during the research phase. The citations provided in the text are for illustrative purposes based on the conducted searches.
Sources
- 1. 1403597-45-4|this compound|BLD Pharm [bldpharm.com]
- 2. methyl 5-bromo-3-chloro-2-methylbenzoate CAS#: 1522778-35-3 [m.chemicalbook.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Methyl 5-bromo-3-chloro-2-methylbenzoate [myskinrecipes.com]
- 12. atlanchimpharma.com [atlanchimpharma.com]
Application Notes and Protocols for the Purification of Methyl 3-bromo-5-chloro-2-methylbenzoate
Introduction: The Critical Role of Purity in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of intermediates is paramount. Methyl 3-bromo-5-chloro-2-methylbenzoate is a key building block in the synthesis of a variety of complex organic molecules. Its structural integrity and freedom from impurities directly impact the yield, purity, and safety of the final product. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols and the scientific rationale behind the recommended techniques. Our aim is to equip researchers, scientists, and drug development professionals with the necessary tools to achieve the high purity standards required in their work.
Understanding the Target Molecule and Potential Impurities
Before delving into purification strategies, a thorough understanding of the target molecule's properties and the likely impurities from its synthesis is essential.
Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₉H₈BrClO₂ | 263.52 | Solid (Predicted) | Not available | Not available | Soluble in common organic solvents |
| Methyl 5-bromo-3-chloro-2-methylbenzoate | C₉H₈BrClO₂ | 263.52 | White to light yellow solid | Not available | 295.8 ± 35.0 (Predicted) | Sealed in dry, room temperature |
| Methyl 3-amino-5-bromo-2-methylbenzoate | C₉H₁₀BrNO₂ | 244.09 | White to light yellow to light orange powder to crystal | 49.0 - 53.0 | Not available | Soluble in Methanol |
| Methyl 3-bromo-5-fluoro-2-methylbenzoate | C₉H₈BrFO₂ | 247.06 | Yellow oil | Not available | Not available | Not available |
Anticipated Impurities:
The synthesis of this compound typically involves the esterification of 3-bromo-5-chloro-2-methylbenzoic acid. The benzoic acid precursor is often synthesized via halogenation of a substituted toluene. Potential impurities can arise from several sources:
-
Unreacted Starting Materials: Residual 3-bromo-5-chloro-2-methylbenzoic acid and methanol from an incomplete esterification reaction.
-
Regioisomers: During the bromination and chlorination of the aromatic ring, the formation of other isomers is possible. The directing effects of the methyl and carboxylic acid groups influence the position of halogenation, but side products can still form.
-
Over- or Under-halogenated Species: Compounds with either an additional halogen atom or lacking one of the required halogens can be present.
-
Byproducts of Esterification: Water is a primary byproduct. If a strong acid catalyst like sulfuric acid is used, it can cause side reactions such as dehydration or sulfonation, although this is less common for esterifications.
-
Hydrolysis Product: The ester can hydrolyze back to the corresponding carboxylic acid and methanol if exposed to moisture, especially under acidic or basic conditions.
Strategic Approach to Purification
A multi-step purification strategy is often necessary to achieve high purity of this compound. The choice of techniques depends on the nature and quantity of the impurities present.
Figure 1: A general workflow for the purification of this compound.
Detailed Purification Protocols
Aqueous Work-up: The First Line of Defense
Rationale: The initial purification step for the crude product from the esterification reaction should be an aqueous work-up. This is a simple and effective method to remove acidic impurities, primarily the unreacted 3-bromo-5-chloro-2-methylbenzoic acid, as well as any residual acid catalyst and water-soluble byproducts. A weak base, such as sodium bicarbonate solution, is used to deprotonate the carboxylic acid, rendering it soluble in the aqueous phase.
Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat this wash 2-3 times, or until no more gas evolution (CO₂) is observed.
-
Wash the organic layer with water to remove any remaining bicarbonate salts.
-
Wash the organic layer with brine (saturated NaCl solution) to facilitate the removal of dissolved water.
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude, washed product.
Flash Column Chromatography: The Workhorse of Separation
Rationale: Flash column chromatography is a highly effective technique for separating compounds with different polarities. For this compound, this method is ideal for removing non-polar impurities and, crucially, for separating it from any regioisomers that may have formed during synthesis. The choice of stationary phase (typically silica gel) and mobile phase (eluent) is critical for achieving good separation. Based on the purification of a structurally similar compound, methyl 3-bromo-5-fluoro-2-methylbenzoate, a non-polar eluent system is a good starting point[1].
Figure 2: Workflow for purification by flash column chromatography.
Protocol:
-
Eluent System Selection: Perform thin-layer chromatography (TLC) to determine the optimal eluent system. A good starting point is a mixture of petroleum ether and ethyl acetate. For the related methyl 3-bromo-5-fluoro-2-methylbenzoate, a 50:1 mixture of petroleum ether:ethyl acetate was effective[1]. Test various ratios (e.g., 100:1, 50:1, 20:1) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a glass column. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate. If necessary, a solvent gradient (gradually increasing the polarity of the eluent) can be employed to separate compounds with very similar polarities.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Recrystallization: For Achieving High Crystalline Purity
Rationale: Recrystallization is an excellent technique for purifying solid compounds to a high degree of crystallinity. The principle relies on the differential solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound well at its boiling point but poorly at low temperatures. For aromatic esters, a variety of solvents can be considered.
Protocol:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the purified product from column chromatography in various solvents (e.g., methanol, ethanol, isopropanol, hexanes, toluene, and mixtures thereof) at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the chosen hot solvent. Add the solvent portion-wise until the solid just dissolves.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent. The melting point of the purified crystals should be sharp and can be used as an indicator of purity.
Fractional Distillation under Vacuum: For Thermally Stable Liquid Products
Rationale: If this compound is found to be a high-boiling liquid or a low-melting solid, fractional distillation under vacuum can be an effective purification method. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition. This technique is particularly useful for separating liquids with close boiling points, such as regioisomers.
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum source. Ensure all glass joints are properly sealed.
-
Heating: Place the crude liquid in the distillation flask with a stir bar or boiling chips. Heat the flask gently using a heating mantle.
-
Distillation: Slowly reduce the pressure to the desired level. The compound will begin to boil and the vapor will rise through the fractionating column.
-
Fraction Collection: Collect the distillate in fractions based on the boiling point at the given pressure. The temperature at the head of the column should remain constant during the collection of a pure fraction.
-
Analysis: Analyze the collected fractions for purity.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the compound and the molecular weight of any impurities.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the exact percentage of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.
Conclusion
The purification of this compound to a high degree of purity is a critical step in its use as a synthetic intermediate. A combination of aqueous work-up, flash column chromatography, and recrystallization or fractional distillation provides a robust strategy to remove a wide range of potential impurities. The specific choice and optimization of these techniques will depend on the impurity profile of the crude product. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently obtain a final product that meets the stringent purity requirements of the pharmaceutical and fine chemical industries.
References
-
Wikipedia. Methyl benzoate. [Link]
-
MySkinRecipes. Methyl 5-bromo-3-chloro-2-methylbenzoate. [Link]
-
PubChem. Methyl 3-Bromo-5-chlorobenzoate. [Link]
-
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]
-
YouTube. Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link]
-
YouTube. Recrystallization Lab Procedure of Benzoic Acid. [Link]
-
YouTube. EAS Nitration Experiment & Recrystallization. [Link]
Sources
Application Note: Suzuki-Miyaura Coupling of Methyl 3-bromo-5-chloro-2-methylbenzoate
Part 1: Executive Summary & Strategic Analysis
The Challenge: Sterics Meets Chemoselectivity
The substrate Methyl 3-bromo-5-chloro-2-methylbenzoate (1) presents a classic "perfect storm" of synthetic challenges. While Suzuki coupling is a commodity reaction, this specific scaffold requires a tailored approach due to two competing factors:
-
Chemoselectivity (Br vs. Cl): The molecule contains two halogen handles.[1] The objective is almost exclusively to couple at the C3-Bromine position while preserving the C5-Chlorine for late-stage diversification. Standard conditions generally favor Br > Cl, but "hot" conditions required to overcome sterics can erode this selectivity.
-
Extreme Steric Hindrance: The C3-Bromine is flanked by a C2-Methyl group and the C1-Ester moiety. This ortho,ortho-disubstitution pattern creates a significant steric wall, inhibiting the approach of the Palladium catalyst during the oxidative addition step and retarding transmetallation.
Mechanistic Strategy
To succeed, we must utilize a catalyst system that is electron-rich (to facilitate oxidative addition into the hindered C-Br bond) and bulky (to promote reductive elimination and prevent catalyst dimerization), yet sufficiently mild to leave the C-Cl bond intact.
-
Ligand Choice: We prioritize Buchwald-type dialkylbiaryl phosphines (specifically SPhos or XPhos ). These ligands form highly active monoligated Pd(0) species that can access the crowded C3 position.
-
Base Selection: Weak bases (Carbonates, Phosphates) are preferred over strong alkoxides to prevent hydrolysis of the methyl ester.
-
Selectivity Control: By maintaining temperatures below 100°C and using Br-selective ligands, we kinetically favor the C-Br insertion.
Part 2: Visualizing the Reactivity
The following diagram maps the reactivity landscape of the substrate, highlighting the "Green Zone" for coupling and the "Red Zones" to avoid.
Caption: Reactivity map illustrating the chemoselective window. The C3-Br is the primary target, but the C2-Methyl group (not shown as node but implied) blocks access, requiring specialized ligands like SPhos.
Part 3: Experimental Protocols
Protocol A: High-Throughput "Scout" Screen
Use this protocol to identify the optimal Boronic Acid/Base combination for your specific coupling partner.
Objective: Rapidly assess 4 conditions to maximize yield. Scale: 0.1 mmol (Micro-vial).
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Catalyst | Pd(dppf)Cl2·DCM | Pd(OAc)2 / SPhos | Pd(PPh3)4 | Pd(OAc)2 / XPhos |
| Ligand Ratio | N/A | 1:2 (Pd:L) | N/A | 1:2 (Pd:L) |
| Base | K2CO3 (2M aq) | K3PO4 (Solid) | Na2CO3 (2M aq) | Cs2CO3 (Solid) |
| Solvent | Dioxane | Toluene/H2O (10:1) | DME/H2O | THF |
| Temp | 80°C | 90°C | 80°C | 70°C |
Procedure:
-
Charge 4 microwave vials with Substrate (1) (26.3 mg, 0.1 mmol) and Boronic Acid (0.15 mmol).
-
Add Catalyst (5 mol%) and Ligand (if applicable).
-
Add Base (2-3 equiv) and Solvent (1.0 mL).
-
Cap and purge with Nitrogen for 2 minutes.
-
Heat for 4 hours.
-
Analyze by LC-MS. Look for M+H of product and M-Br+H (protodebromination).
Protocol B: The "Gold Standard" Optimized Method
This is the recommended protocol for scale-up (1.0 g scale), utilizing the SPhos system which historically provides the best balance of steric access and chemoselectivity [1, 2].
Reagents:
-
Substrate (1): 1.0 g (3.8 mmol)
-
Boronic Acid: 4.56 mmol (1.2 equiv)
-
Catalyst: Pd(OAc)2 (42 mg, 5 mol%)
-
Ligand: SPhos (156 mg, 10 mol%)
-
Base: K3PO4 (2.42 g, 11.4 mmol, 3.0 equiv)
-
Solvent: Toluene (15 mL) / Water (1.5 mL) [10:1 ratio]
Step-by-Step Workflow:
-
Catalyst Pre-complexation (Critical Step):
-
In a small vial, dissolve Pd(OAc)2 and SPhos in 2 mL of Toluene. Stir at room temperature for 10 minutes. The solution should turn from orange to a bright yellow/pale color, indicating the formation of the active catalytic species. Why? This ensures the active Pd(0)-L species is formed before exposing it to the substrate.
-
-
Main Setup:
-
To a 50 mL 3-neck round-bottom flask equipped with a reflux condenser, add Substrate (1) , Boronic Acid , and K3PO4 .
-
Add the remaining Toluene (13 mL) and Water (1.5 mL).
-
Degassing: Sparge the biphasic mixture with Argon or Nitrogen for 15 minutes vigorously. Oxygen is the enemy of SPhos (which oxidizes easily).
-
-
Reaction Initiation:
-
Add the Pre-complexed Catalyst Solution via syringe under positive inert gas pressure.
-
Heat the reaction mixture to 90°C (oil bath temperature). Do not exceed 100°C to protect the C-Cl bond.
-
-
Monitoring:
-
Check HPLC/TLC at 2 hours.
-
TLC Visualization: UV (254 nm). The product will likely be more polar than the starting bromide but less polar than the boronic acid.
-
Self-Validation: If starting material remains after 4 hours, add a second portion of Pd/SPhos (2.5 mol%).
-
-
Workup:
-
Purification:
-
Flash Chromatography (SiO2). Gradient: 0-20% EtOAc in Hexanes.
-
Note: The ester group aids separation; the product is usually a distinct spot.
-
Part 4: Workflow Visualization
Caption: Operational workflow for the optimized Suzuki coupling protocol. Note the pre-complexation step to maximize catalyst activity.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst deactivation or Steric block | Switch to XPhos or Pd-162 (G3-Buchwald precatalyst). Ensure rigorous degassing. |
| De-bromination (Ar-H) | "Protodeboronation" of Boronic Acid | Use Boronic Ester (Pinacol) instead of Acid. Lower temp to 80°C. |
| C-Cl Coupling (Bis-aryl) | Temperature too high | Strictly limit temp to <95°C. Reduce catalyst loading to 2 mol%. |
| Ester Hydrolysis | Base too strong | Ensure use of K3PO4 or K2CO3 ; avoid hydroxides or alkoxides. |
Part 6: Safety & Handling
-
This compound: Treat as a potential skin sensitizer. Wear nitrile gloves.
-
Palladium Salts: Heavy metal toxicity. Dispose of in dedicated heavy metal waste streams.
-
Toluene: Flammable and reprotoxic. Handle in a fume hood.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 1995.[4] Link
-
BenchChem Application Note. "Suzuki Coupling Reactions Involving Sterically Hindered Substrates." BenchChem, 2025.[2] Link
-
Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Conditions." Organic Chemistry Portal. Link
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Application Note: A Validated Protocol for the Saponification of Sterically Hindered Methyl 3-bromo-5-chloro-2-methylbenzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis, pivotal for the development of active pharmaceutical ingredients (APIs) and complex molecular scaffolds. This application note provides a detailed, validated protocol for the base-catalyzed hydrolysis (saponification) of Methyl 3-bromo-5-chloro-2-methylbenzoate, a sterically hindered aromatic ester. We delve into the mechanistic rationale behind the chosen conditions, addressing the challenges posed by the ortho-substituent. The protocol includes a comprehensive, step-by-step guide from reaction setup and monitoring to work-up and purification, ensuring high yield and purity of the target carboxylic acid, 3-bromo-5-chloro-2-methylbenzoic acid. This guide is intended for researchers in drug development and synthetic chemistry seeking a robust and reproducible method for this challenging hydrolysis.
Introduction and Scientific Context
Substituted benzoic acids are privileged structures in medicinal chemistry, serving as key building blocks for a wide array of therapeutic agents. The specific target of this protocol, 3-bromo-5-chloro-2-methylbenzoic acid, possesses a unique substitution pattern that makes it a valuable intermediate for further functionalization. The primary synthetic route to this acid involves the hydrolysis of its corresponding methyl ester.
However, the presence of a methyl group at the C2 position (ortho to the ester) introduces significant steric hindrance around the carbonyl center. This bulkiness can impede the approach of a nucleophile, rendering standard hydrolysis conditions sluggish or ineffective.[1] Therefore, a carefully optimized protocol is required to overcome this steric barrier and drive the reaction to completion efficiently.
This document provides not just a procedure, but a causal explanation for each experimental choice, grounded in established principles of physical organic chemistry.
Mechanistic Considerations: The BAc2 Pathway
The base-catalyzed hydrolysis of esters, or saponification, is a classic example of a nucleophilic acyl substitution. The reaction proceeds via the bimolecular acyl-oxygen cleavage (BAc2) mechanism, which is particularly relevant for this substrate.
The key steps are as follows:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate.[2][3]
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the methoxide ion (CH₃O⁻) as the leaving group.
-
Irreversible Acid-Base Reaction: The expelled methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and essentially irreversible, as the resulting carboxylate anion is resonance-stabilized and non-electrophilic towards further attack.[2][4] This final step is the thermodynamic driving force that pulls the entire equilibrium towards the products.[2][4]
The final product of the saponification itself is the carboxylate salt. To obtain the neutral carboxylic acid, a subsequent acidification step during the work-up is mandatory.[2][5]
-
¹H NMR: Expect the disappearance of the characteristic methyl ester singlet around 3.9 ppm. A new, broad singlet for the carboxylic acid proton will appear far downfield (>10 ppm), which is exchangeable with D₂O. The aromatic protons will show characteristic shifts and coupling patterns.
-
¹³C NMR: The carbonyl carbon signal will shift slightly compared to the ester. The methyl ester carbon signal (around 52 ppm) will be absent.
-
FT-IR: Look for the disappearance of the ester C-O stretch (~1250 cm⁻¹) and the appearance of a very broad O-H stretch for the carboxylic acid (typically ~3300-2500 cm⁻¹) overlapping the C-H stretches, along with the characteristic C=O stretch around 1700 cm⁻¹.
Safety and Handling
-
Corrosives: Sodium hydroxide and concentrated hydrochloric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Perform all manipulations in a certified chemical fume hood.
-
Flammable Solvents: Methanol, ethyl acetate, and dichloromethane are flammable. Keep away from ignition sources and use in a well-ventilated area or fume hood.
-
Reflux: Ensure the reflux apparatus is securely clamped and that there are no closed systems to prevent pressure buildup.
By adhering to this detailed protocol and its underlying principles, researchers can confidently and safely perform the hydrolysis of this compound, obtaining the desired carboxylic acid in high purity and yield for subsequent applications in drug discovery and development.
References
-
Mechanism of Ester Hydrolysis. (2019). YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
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Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Retrieved from [Link]
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Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]
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Quora. (2021). Can methyl benzoate be hydrolyzed? Retrieved from [Link]
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Gogate, P. R., et al. (2003). Ultrasound mediated alkaline hydrolysis of methyl benzoate--reinvestigation with crucial parameters. PubMed. Retrieved from [Link]
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Study.com. (n.d.). Saponification | Definition, Reaction & Mechanism. Retrieved from [Link]
-
Bartlett, S. (2021). Saponification of methyl benzoate. YouTube. Retrieved from [Link]
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Toppr. (n.d.). Give the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. Retrieved from [Link]
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Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
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University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
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Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]
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Real Chemistry. (2022). Base hydrolysis of esters. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Hydrolysis of Esters. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
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OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Retrieved from [Link]
- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
-
Quora. (2017). What is the reaction for saponification? Retrieved from [Link]
-
JoVE. (n.d.). Esters to Carboxylic Acids: Saponification. Retrieved from [Link]
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YouTube. (2020). BASE CATALYSED HYDROLYSIS OF ESTER. Retrieved from [Link]
-
Cravotto, G., et al. (2005). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Retrieved from [Link]
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Application Notes & Protocols: Strategic Derivatization of Methyl 3-bromo-5-chloro-2-methylbenzoate
Strategic Overview: Unleashing the Potential of a Versatile Scaffold
Methyl 3-bromo-5-chloro-2-methylbenzoate is a highly functionalized aromatic compound that serves as a pivotal building block in the synthesis of complex organic molecules. Its strategic importance lies in the orthogonal reactivity of its three key functional groups: a methyl ester and two distinct halogen atoms (bromine and chlorine) at the meta-positions, further influenced by a directing methyl group. This unique arrangement allows for selective and sequential chemical modifications, making it an invaluable intermediate in the fields of pharmaceutical research, agrochemical development, and materials science.[1]
The derivatization of this scaffold is primarily driven by the need to explore new chemical space in drug discovery and to construct novel molecular architectures.[2][3] The bromine atom, being more reactive than the chlorine in typical palladium-catalyzed cross-coupling reactions, offers a handle for initial, selective functionalization. The ester group can be readily transformed into other functionalities like carboxylic acids or benzyl alcohols, providing further diversification points.[4][5] This guide provides an in-depth exploration of the key derivatization pathways, supported by detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Derivatization Pathways: A Visual Guide
The following workflow illustrates the primary synthetic routes available for the derivatization of this compound, highlighting the versatility of this starting material.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Solvent and Degassing: Add a degassed solvent mixture (e.g., Toluene/H₂O or Dioxane/H₂O). Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound. [6]
Parameter Recommended Conditions Rationale / Notes Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf) Pd(PPh₃)₄ is common for general use. PdCl₂(dppf) is effective for more challenging couplings. Base K₂CO₃, Cs₂CO₃, K₃PO₄ Cs₂CO₃ is a stronger base, often used for less reactive boronic acids. K₃PO₄ is also effective. Solvent Toluene/H₂O, Dioxane/H₂O, DMF The aqueous phase is crucial for the activity of inorganic bases. | Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates but can lead to decomposition. |
Sonogashira Coupling: Introducing Alkynyl Groups
Introduction and Mechanistic Rationale: The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [7][8]The reaction is unique in its use of a dual catalytic system: a palladium complex and a copper(I) salt (typically CuI). [7]The palladium catalyst follows a cycle similar to the Suzuki coupling, while the copper co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. [9]This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, facilitating the key C-C bond formation. [9] Experimental Protocol: Sonogashira Coupling
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent and Reagents: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.1-1.3 eq.).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid. Monitor progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated NH₄Cl solution (to remove copper salts), water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
| Parameter | Recommended Conditions | Rationale / Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard, commercially available catalysts are usually effective. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | Essential for the formation of the copper acetylide intermediate. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as both the base and often as a solvent. Must be anhydrous and degassed. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous, degassed solvents are critical for reaction success. |
| Temperature | 25 - 60 °C | Generally milder conditions are required compared to Suzuki coupling. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
Introduction and Mechanistic Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing the synthesis of aryl amines from aryl halides. [10][11]This transformation has become a cornerstone of medicinal chemistry, as the aryl amine motif is prevalent in bioactive molecules. [10]The success of the reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step and stabilizes the palladium catalyst. [10]
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq.) to an oven-dried Schlenk tube.
-
Add Reactants: Add this compound (1.0 eq.) and the primary or secondary amine (1.1-1.3 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel or Celite, washing thoroughly with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired N-aryl product.
| Parameter | Recommended Conditions | Rationale / Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) or Pd(II) sources that form the active catalyst in situ. |
| Ligand | XPhos, RuPhos, SPhos | Bulky, electron-rich phosphine ligands are critical for high yields. The choice is often substrate-dependent. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOt-Bu is common but can hydrolyze the ester. K₃PO₄ is a milder alternative. |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and oxygen-free. |
| Temperature | 80 - 110 °C | Required to drive the reaction, especially with less reactive aryl chlorides (if targeting the second position). |
Transformations of the Ester Moiety
The methyl ester group provides a secondary handle for diversification, allowing access to carboxylic acids and benzyl alcohols, which are themselves valuable synthetic intermediates.
Hydrolysis to 3-bromo-5-chloro-2-methylbenzoic Acid
Introduction and Rationale: Saponification of the methyl ester to the corresponding carboxylic acid is a fundamental and high-yielding transformation. [4]The resulting benzoic acid derivative is a key intermediate for the synthesis of amides (via coupling with amines), other esters, or for use in reactions where the acidic proton is required or tolerated. [12][13] Experimental Protocol: Ester Hydrolysis
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent mixture like THF/Methanol/H₂O.
-
Base Addition: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Acidification: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.
-
Product Isolation: Cool the aqueous layer in an ice bath and acidify with cold 1M HCl until the pH is ~2. The carboxylic acid product will typically precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure 3-bromo-5-chloro-2-methylbenzoic acid.
Reduction to (3-bromo-5-chloro-2-methylphenyl)methanol
Introduction and Rationale: The reduction of the ester to a primary (benzyl) alcohol opens up further synthetic possibilities, such as oxidation to the corresponding aldehyde, or ether formation. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing esters. [5]Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion. [5][14] Experimental Protocol: Ester Reduction
-
Safety Precaution: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere (N₂ or Ar).
-
Reaction Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and a reflux condenser under nitrogen, suspend LiAlH₄ (1.5-2.0 eq.) in anhydrous THF.
-
Substrate Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise via the dropping funnel to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature or with gentle reflux until the reaction is complete (monitored by TLC).
-
Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter the white precipitate through a pad of Celite, washing thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude alcohol by column chromatography if necessary.
Conclusion and Future Directions
This compound stands out as a robust and versatile starting material for constructing diverse and complex molecular libraries. The protocols outlined in this document provide a validated foundation for leveraging its orthogonal reactivity. By mastering the selective palladium-catalyzed cross-coupling reactions at the C-Br position and the subsequent transformations of the ester moiety, researchers can efficiently generate a wide array of novel compounds for evaluation in drug discovery, agrochemical, and materials science programs. Further derivatization of the C-Cl bond under more forcing conditions or via alternative catalytic systems represents an exciting avenue for subsequent functionalization.
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- Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives.
- Methyl 5-bromo-3-chloro-2-methylbenzo
- 3-bromo-5-methylbenzoic acid synthesis. ChemicalBook.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Preparation method of 5-bromo-2-chlorobenzoic acid.
- Reduction of methylbenzoate (C_(6)H_(5)COOCH_(3)) to benzyl alcohol (C_(6)HCH_(2)OH) can be accomplished using. Allen.
- Methyl 5-bromo-3-hydroxy-2-methylbenzo
- Sonogashira coupling. YouTube.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. Benchchem.
- Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- BENZOIC ACID, 3-BROMO-5-CHLORO-2-HYDROXY-, METHYL ESTER. ChemBK.
- methyl 3-bromo-5-fluoro-2-methylbenzo
- Organometallic compounds in drug discovery: Past, present and future. PubMed.
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- The Roles of Organometallic Chemistry in Pharmaceutical Research and Development.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropri
- Synthesis method of 5-bromo-2-chloro benzoic acid.
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- Nucleophilic Arom
- (PDF) Palladium Catalysts for Cross-Coupling Reaction.
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- Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Scribd.
- Process for recovering benzyl benzoate.
- Buchwald-Hartwig Amin
- Organometallics for Drug Delivery and Drug Discovery Applic
- A Review on Palladium Catalyzed Coupling Reactions. ijpcsonline.com.
- Sonogashira Coupling. Chemistry LibreTexts.
- Application Notes and Protocols: Suzuki Coupling Reactions with 6-Bromo-3-methoxy-2-methylbenzoic Acid. Benchchem.
- Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as C
- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
- Conversion of benzyl alcohol and selectivity for methyl benzoate and...
- Organometallic Chemistry in Flow in the Pharmaceutical Industry. Royal Society of Chemistry.
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- Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
- Methyl 3-Amino-5-bromo-2-methylbenzo
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
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Application Notes and Protocols for the Synthesis of Methyl 3-bromo-5-chloro-2-methylbenzoate
Abstract
This document provides a detailed experimental procedure for the synthesis of Methyl 3-bromo-5-chloro-2-methylbenzoate, a key intermediate in pharmaceutical research and organic synthesis.[1][2] The protocol herein describes a reliable and efficient method starting from 3-bromo-5-chloro-2-methylbenzoic acid via esterification. Authored from the perspective of a senior application scientist, this guide emphasizes the rationale behind procedural choices, robust safety measures, and comprehensive validation checkpoints to ensure reproducibility and high-purity yields.
Introduction and Scientific Context
This compound is a halogenated aromatic ester that serves as a versatile building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[2] The specific arrangement of bromo, chloro, and methyl substituents on the benzoate ring provides distinct reactive sites for further functionalization, making it a valuable precursor in medicinal chemistry and drug discovery programs.
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 3-bromo-5-chloro-2-methylbenzoic acid. While classic Fischer esterification using an acid catalyst and excess alcohol is a viable option, it is an equilibrium-limited process.[3][4] To achieve a more rapid and irreversible reaction, this protocol employs thionyl chloride (SOCl₂) to convert the carboxylic acid into a highly reactive acyl chloride intermediate in situ, which then readily reacts with methanol to yield the desired methyl ester. This approach is noted for its efficiency and high conversion rates.[5]
Reaction Principle and Mechanism
The synthesis proceeds in two main mechanistic steps, initiated by the activation of the carboxylic acid with thionyl chloride.
-
Formation of the Acyl Chloride: The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. A subsequent rearrangement and elimination of sulfur dioxide (SO₂) and a chloride ion (Cl⁻) results in the formation of a protonated acyl chloride. Deprotonation yields the neutral acyl chloride intermediate.
-
Nucleophilic Acyl Substitution: The methanol (CH₃OH) then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate formed then collapses, eliminating a chloride ion and, after deprotonation, yielding the final product, this compound.
This two-step process, starting from the carboxylic acid, is illustrated in the reaction scheme below.
Reaction Scheme: 3-bromo-5-chloro-2-methylbenzoic acid is converted to this compound using thionyl chloride and methanol.
(Note: A representative image is shown. The actual synthesis involves the specified reagents.)
Materials and Equipment
Reagents and Chemicals
| Reagent/Chemical | Formula | Molar Mass ( g/mol ) | Grade | Supplier Example |
| 3-Bromo-5-chloro-2-methylbenzoic acid | C₈H₆BrClO₂ | 249.49 | ≥98% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | ≥98%, for synthesis | Carl ROTH |
| Methanol (CH₃OH) | CH₃OH | 32.04 | Anhydrous, ≥99.8% | Merck |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ACS Reagent | VWR Chemicals |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | Alfa Aesar |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | Honeywell |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | EMD Millipore |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Fume hood
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis yielding approximately 2-3 grams of the final product.
Step 1: Reaction Setup
-
Place a 100 mL round-bottom flask containing a magnetic stir bar in a fume hood.
-
Add 3-bromo-5-chloro-2-methylbenzoic acid (2.49 g, 10.0 mmol) to the flask.
-
Add 20 mL of anhydrous dichloromethane (DCM) to dissolve the starting material.
-
Fit the flask with a reflux condenser equipped with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
Step 2: Formation of Acyl Chloride and Esterification
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add thionyl chloride (1.1 mL, 1.78 g, 15.0 mmol, 1.5 eq) to the stirred solution over 10 minutes using a dropping funnel.
-
Causality: Thionyl chloride is highly reactive and the reaction is exothermic. Slow, cooled addition prevents overheating and potential side reactions. The excess ensures complete conversion of the carboxylic acid.
-
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently heat the reaction mixture to reflux (approx. 40 °C for DCM) for 2 hours. Monitor the reaction for the cessation of gas evolution (HCl and SO₂).
-
Cool the reaction mixture back to room temperature.
-
Slowly and carefully add anhydrous methanol (8.1 mL, 6.4 g, 200 mmol, 20 eq) to the reaction mixture.
-
Trustworthiness: A large excess of methanol ensures the complete reaction of the acyl chloride intermediate and serves as a co-solvent.[3] The addition should be cautious as the reaction with any remaining thionyl chloride is vigorous.
-
-
Heat the mixture to reflux for an additional 3 hours.[5] The progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
After cooling to room temperature, slowly pour the reaction mixture into 50 mL of ice-cold water.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Carefully add saturated sodium bicarbonate (NaHCO₃) solution portion-wise until effervescence ceases (ca. 50-70 mL). This step neutralizes the excess acid.[6]
-
Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of DCM.
-
Combine all organic layers and wash with 50 mL of brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification
-
The crude product obtained is typically a yellow to brown oil or solid.
-
Purify the crude material by silica gel column chromatography.[5]
-
Use a solvent system of hexanes and diethyl ether (e.g., starting with a 95:5 ratio) as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent via rotary evaporation to yield this compound as a white solid or colorless oil.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Value | Unit | Notes |
| Starting Material Mass | 2.49 | g | 3-bromo-5-chloro-2-methylbenzoic acid |
| Starting Material Moles | 10.0 | mmol | |
| Thionyl Chloride Volume | 1.1 | mL | 1.5 equivalents |
| Methanol Volume | 8.1 | mL | 20 equivalents |
| Reaction Time | 5 | hours | Total reflux time |
| Theoretical Yield | 2.63 | g | Based on 100% conversion |
| Expected Yield | 2.1 - 2.4 | g | Typically 80-90% after purification |
Safety and Handling Precautions
This procedure involves hazardous materials and must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water to release toxic gases (HCl and SO₂).[7][8] Handle with extreme care. Wear solvent-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[9] An emergency shower and eyewash station must be accessible.[9]
-
Methanol (CH₃OH): Toxic and flammable. Avoid inhalation, ingestion, and skin contact.
-
Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Minimize exposure by handling in a fume hood.
-
General Precautions: Avoid contact of all chemicals with skin and eyes.[10][11] Contaminated clothing should be removed and laundered before reuse.[9]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure by observing the characteristic peaks for aromatic and methyl protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a compound containing one bromine and one chlorine atom.
-
Melting Point: If the product is a solid, its melting point can be compared to literature values as an indicator of purity.
References
-
WIPO Patentscope. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
MySkinRecipes. (n.d.). Methyl 5-bromo-3-chloro-2-methylbenzoate. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Fischer Esterification. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]
- Liu, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate for SGLT2 Inhibitors. THIEME Original Article. DOI: 10.1055/s-0042-1755195.
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
Reynolds, J. D. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. Retrieved from [Link]
- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
European Patent Office. (2024). Method for preparing 5-bromo-2-chloro-benzoic acid as raw material in hypoglycemic drug synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism. YouTube. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]
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Application Notes: Methyl 3-bromo-5-chloro-2-methylbenzoate as a Key Building Block in the Synthesis of Diamide Insecticides
Introduction: The Strategic Importance of Substituted Benzoic Acids in Agrochemicals
The intricate molecular architecture of modern agrochemicals often relies on the strategic assembly of highly functionalized building blocks. Substituted benzoic acids and their derivatives are paramount among these, providing a stable scaffold that can be elaborated to achieve desired biological activity and physicochemical properties.[1] Methyl 3-bromo-5-chloro-2-methylbenzoate is a prime example of such a versatile intermediate. Its specific substitution pattern—a methyl group, a bromine atom, and a chlorine atom—offers multiple reactive handles for synthetic transformations, making it a valuable precursor in the synthesis of high-value agrochemicals, particularly in the class of diamide insecticides.
This application note provides a comprehensive guide for researchers and synthetic chemists on the utilization of this compound in the synthesis of a key intermediate for the blockbuster insecticide, Chlorantraniliprole. We will delve into the scientific rationale behind the synthetic strategy, provide detailed, field-proven protocols, and present the expected outcomes in a clear, concise format.
The Synthetic Blueprint: From Substituted Benzoate to a Core Insecticidal Intermediate
The primary application of this compound in agrochemical synthesis is as a precursor to 2-amino-5-chloro-3-methylbenzoic acid. This anthranilic acid derivative is a cornerstone in the manufacture of Chlorantraniliprole, a potent insecticide that targets the ryanodine receptors in insects, leading to muscle dysfunction and eventual demise.[2] The overall synthetic strategy involves a two-step transformation:
-
Amination: Conversion of the bromo-substituted benzoate to its amino-analogue via a palladium-catalyzed cross-coupling reaction.
-
Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid.
This application note will focus on providing a detailed protocol for the critical amination step, a transformation that is central to the successful synthesis of the target intermediate.
Part 1: The Amination of this compound
The conversion of an aryl bromide to an arylamine is a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a robust and versatile method for this transformation, offering high yields and broad functional group tolerance.[3][4] This reaction is particularly well-suited for the amination of electron-rich and sterically hindered aryl halides, making it the method of choice for the synthesis of our target intermediate.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, releasing the aminated product and regenerating the active Pd(0) catalyst.
The choice of ligand is critical for the success of the reaction, as it influences the stability of the catalyst and the rate of the catalytic cycle. Bulky, electron-rich phosphine ligands are typically employed to promote the desired reaction pathway.
Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization based on the specific batch of starting materials and available laboratory equipment.
Materials:
-
This compound
-
Ammonia (as a solution in a suitable solvent, e.g., 1,4-dioxane, or from a surrogate like benzophenone imine followed by hydrolysis)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like (t-Bu)₃P-Pd-G2
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the phosphine ligand (0.01-0.05 eq).
-
Addition of Reagents: Add the base (1.5-2.0 eq) and the anhydrous, degassed solvent.
-
Addition of Amine Source: Introduce the ammonia source (1.2-1.5 eq). If using a gaseous ammonia source, it can be bubbled through the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Expected Outcomes
The following table summarizes typical reaction parameters and expected outcomes for the Buchwald-Hartwig amination of this compound.
| Parameter | Value |
| Starting Material | This compound |
| Product | Methyl 3-amino-5-chloro-2-methylbenzoate |
| Catalyst | Pd(OAc)₂ / XPhos |
| Base | Sodium tert-butoxide |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% |
| Purity (post-chromatography) | >98% |
Part 2: Saponification to the Key Intermediate
The final step in the synthesis of the desired 2-amino-5-chloro-3-methylbenzoic acid is the hydrolysis of the methyl ester. This is a standard saponification reaction, typically carried out under basic conditions.
Experimental Protocol: Saponification
Materials:
-
Methyl 3-amino-5-chloro-2-methylbenzoate
-
A strong base (e.g., sodium hydroxide, potassium hydroxide)
-
A suitable solvent system (e.g., methanol/water, ethanol/water)
-
Acid for neutralization (e.g., hydrochloric acid)
Procedure:
-
Dissolution: Dissolve the Methyl 3-amino-5-chloro-2-methylbenzoate in the chosen alcohol.
-
Hydrolysis: Add an aqueous solution of the base and heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Neutralization: Cool the reaction mixture and carefully acidify with the acid until the product precipitates.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Diagram 2: Overall Synthetic Workflow
Caption: Synthetic workflow from the starting material to the key agrochemical intermediate.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex agrochemicals. The protocols and data presented in this application note demonstrate a robust and efficient pathway to a key intermediate of the insecticide Chlorantraniliprole. The use of modern synthetic methods, such as the Buchwald-Hartwig amination, allows for high-yielding and scalable production. This guide is intended to empower researchers and process chemists to leverage the full potential of this important chemical intermediate in the development of next-generation crop protection agents.
References
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
Eureka. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). WO2022058916A1 - A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof.
-
Chemistry LibreTexts. (2023, January 22). F. Substitution Reactions Involving Ammonia. Retrieved from [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
ResearchGate. (n.d.). Study on the synthesis of anthranilicdiamides insecticide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of anthranilic acid. Retrieved from [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
Chemguide. (n.d.). the products of the reaction between ammonia and bromoethane. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
-
ResearchGate. (2024, July 30). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
UGA Open Scholar. (n.d.). THE SYNTHESIS OF ANTHRANILIC ACID, TRYPTOPHAN, AND SULFENYL CHLORIDE ANALOGUES, AND ENZYMATIC STUDIES By Phanneth Som. Retrieved from [Link]
-
Veeprho. (n.d.). Chlorantraniliprole Impurities and Related Compound. Retrieved from [Link]
-
YouTube. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
Sources
Application Note: A Scalable, Three-Step Synthesis of Methyl 3-bromo-5-chloro-2-methylbenzoate for Pharmaceutical Intermediate Production
Introduction
Methyl 3-bromo-5-chloro-2-methylbenzoate is a key building block in the synthesis of various high-value pharmaceutical compounds and agrochemicals. Its specific substitution pattern makes it a crucial intermediate where precise control of regiochemistry is paramount. This application note presents a robust and scalable three-step synthetic protocol starting from the readily available and cost-effective precursor, 2-methylbenzoic acid. The described pathway is optimized for high yield and purity, addressing the common challenges of regioselectivity in electrophilic aromatic substitution on polysubstituted benzene rings. We provide a detailed, step-by-step methodology, causality-driven explanations for procedural choices, and critical safety considerations suitable for researchers in process chemistry and drug development.
Synthetic Strategy and Mechanistic Rationale
The synthesis is designed as a linear three-step sequence: sequential electrophilic halogenation followed by esterification. The order of operations is critical to achieving the desired 3-bromo-5-chloro substitution pattern, leveraging the directing effects of the substituents on the aromatic ring.
-
Step 1: Regioselective Chlorination. The synthesis commences with the chlorination of 2-methylbenzoic acid. The methyl group (-CH₃) is an activating, ortho, para-directing group, while the carboxylic acid (-COOH) is a deactivating, meta-directing group. The activating nature of the methyl group dominates the reaction's regioselectivity. The position para to the methyl group is occupied by the carboxyl group, and the ortho positions are either sterically hindered or electronically influenced by the carboxyl group. Consequently, chlorination preferentially occurs at the 5-position, which is meta to the deactivating carboxyl group and sterically accessible, yielding 5-chloro-2-methylbenzoic acid.
-
Step 2: Regioselective Bromination. The second step involves the bromination of 5-chloro-2-methylbenzoic acid. At this stage, the ring is substituted with an activating group (-CH₃) and two deactivating groups (-COOH, -Cl). The desired 3-position is ortho to the activating methyl group and meta to both the chloro and carboxyl groups. This electronic confluence makes the 3-position the most nucleophilic site for the subsequent electrophilic bromination.
-
Step 3: Esterification. The final step is the conversion of the synthesized 3-bromo-5-chloro-2-methylbenzoic acid to its methyl ester. To ensure a high conversion rate suitable for scale-up, a non-equilibrium method using thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by reaction with methanol, is employed. This method is superior to the reversible Fischer esterification for achieving near-quantitative yields.[1]
The overall synthetic pathway is illustrated below.
Caption: Overall reaction scheme for the synthesis of this compound.
Detailed Experimental Protocols
PART A: Synthesis of 5-chloro-2-methylbenzoic acid (Step 1)
-
Reaction Setup: In a clean, dry, 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add concentrated sulfuric acid (H₂SO₄, 300 mL).
-
Reagent Addition: Cool the sulfuric acid to 0-5 °C using an ice-salt bath. To the cold, stirred acid, add 2-methylbenzoic acid (50.0 g, 0.367 mol) in portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Chlorination: Once a homogenous solution is obtained, add N-chlorosuccinimide (NCS) (51.3 g, 0.384 mol, 1.05 eq) portion-wise over 1 hour. Maintain the internal temperature between 5-10 °C throughout the addition.
-
Causality Note: NCS is chosen as the chlorinating agent for its ease of handling compared to chlorine gas. Sulfuric acid acts as both a solvent and a catalyst, protonating NCS to generate a more potent electrophilic chlorine species.
-
-
Reaction Progress: After the addition is complete, allow the reaction mixture to stir at 10-15 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 1.5 kg) in a separate beaker with vigorous stirring. A white precipitate will form.
-
Isolation and Purification: Filter the resulting solid slurry using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) until the filtrate is neutral (pH ≈ 7). Dry the crude product in a vacuum oven at 60-70 °C to a constant weight. The product is typically of sufficient purity (>95%) for the next step without further purification.
PART B: Synthesis of 3-bromo-5-chloro-2-methylbenzoic acid (Step 2)
-
Reaction Setup: In a clean, dry 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add concentrated sulfuric acid (400 mL). Cool the acid to 0-5 °C in an ice-salt bath.
-
Reagent Addition: Slowly add the dried 5-chloro-2-methylbenzoic acid (from Step 1, assuming ~60 g, 0.352 mol) in portions to the cold, stirred acid. Ensure the temperature remains below 10 °C.
-
Bromination: To the resulting solution, add N-bromosuccinimide (NBS) (65.5 g, 0.368 mol, 1.05 eq) portion-wise over 1 hour, maintaining the internal temperature at 0-5 °C.[1]
-
Causality Note: The electron-withdrawing effects of the -COOH and -Cl groups deactivate the ring, requiring a strong acidic medium to facilitate bromination with NBS.
-
-
Reaction Progress: After complete addition, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours. Monitor the reaction by TLC or HPLC.
-
Work-up and Isolation: Upon completion, pour the reaction mixture onto crushed ice (approx. 2 kg) with vigorous stirring. Filter the precipitated solid, wash extensively with cold deionized water (4 x 250 mL), and dry the crude 3-bromo-5-chloro-2-methylbenzoic acid in a vacuum oven at 70-80 °C.
PART C: Synthesis of this compound (Step 3)
-
Reaction Setup: To a 1 L flask equipped with a reflux condenser, mechanical stirrer, and a gas outlet connected to a scrubber (containing NaOH solution), add the dried 3-bromo-5-chloro-2-methylbenzoic acid (from Step 2, assuming ~80 g, 0.321 mol) and toluene (400 mL).
-
Acyl Chloride Formation: Add a catalytic amount of N,N-dimethylformamide (DMF, 1 mL). Slowly add thionyl chloride (SOCl₂) (41.8 mL, 57.2 g, 0.481 mol, 1.5 eq) dropwise at room temperature.
-
Safety Precaution: This reaction releases HCl and SO₂ gases and must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water.[2]
-
-
Reaction Completion: After the addition, heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.
-
Solvent Removal: Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
Esterification: Cool the resulting crude acyl chloride residue in an ice bath. Slowly and carefully add anhydrous methanol (300 mL) to the residue with stirring. An exothermic reaction will occur.
-
Causality Note: The acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with methanol to form the ester, driving the reaction to completion.
-
-
Final Work-up: After the initial exotherm subsides, stir the mixture at room temperature for 1 hour. Pour the methanolic solution into cold water (1 L) and extract the product with ethyl acetate (3 x 200 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 150 mL) followed by brine (1 x 150 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid. For higher purity, the product can be recrystallized from hexanes or purified by vacuum distillation.
Process Workflow and Data Summary
The entire process from starting material to purified final product follows a logical sequence of reaction, isolation, and purification.
Caption: Logical workflow for the multi-step synthesis and purification process.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Scale (g) | Temp (°C) | Time (h) | Typical Yield (%) | Purity (HPLC) |
| 1 | 2-Methylbenzoic Acid | NCS, H₂SO₄ | 50.0 | 5-15 | 4-6 | 90-95 | >95% |
| 2 | 5-Chloro-2-methylbenzoic Acid | NBS, H₂SO₄ | ~62.0 | 0-25 | 12-16 | 92-97 | >95% |
| 3 | 3-Bromo-5-chloro-2-methylbenzoic Acid | SOCl₂, Methanol | ~85.0 | 25-90 | 3-4 | 95-99 | >98% |
Safety and Handling
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Corrosive Acids and Reagents: Concentrated sulfuric acid and thionyl chloride are highly corrosive and can cause severe burns. Thionyl chloride also reacts violently with water to release toxic gases (HCl, SO₂).[2][3] Always handle these reagents in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Halogenating Agents: N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are irritants and should be handled with care to avoid inhalation of dust or skin contact.
-
Reaction Quenching: The quenching of sulfuric acid reaction mixtures on ice is highly exothermic. This step must be performed slowly and carefully, ensuring the receiving vessel is large enough to contain potential splashing and is adequately cooled.
-
Waste Disposal: All chemical waste, including acidic aqueous layers and organic solvents, must be disposed of in accordance with institutional and local environmental regulations. Neutralize acidic waste before disposal where appropriate.
Conclusion
The protocol detailed in this application note provides a reliable and scalable pathway for the synthesis of this compound. By leveraging a logical sequence of regioselective halogenations followed by a high-efficiency esterification, this method delivers high yields and excellent purity. The explanations of the chemical principles behind each step and the emphasis on safety make this guide a valuable resource for process chemists and researchers involved in the production of complex pharmaceutical intermediates.
References
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-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
- Google Patents. (2003). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
-
ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
StackExchange. (2019). What will be the product ratio if I do chlorination of p-toluic acid? Retrieved from [Link]
-
UMass Lowell. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]
- Unknown Source. (n.d.).
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis*. Retrieved from [Link]
-
Georganics. (n.d.). Thionyl bromide. Retrieved from [Link]
-
RSC Publishing. (1938). The Chlorination of 2-Thiolbenxoic Acid. Retrieved from [Link]
- Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
-
NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource. Retrieved from [Link]
-
ResearchGate. (2025). The chlorination of 4-amino-2-hydroxy-benzoic acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Thionyl bromide. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]
-
Quora. (2017). How to prepare methyl benzoate from benzene. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Navigating the Synthesis of Methyl 3-bromo-5-chloro-2-methylbenzoate: A Technical Support Guide
For researchers and professionals in the field of pharmaceutical development and organic synthesis, the successful and high-yield synthesis of key intermediates like Methyl 3-bromo-5-chloro-2-methylbenzoate is paramount. This technical guide, presented as a troubleshooting and FAQ resource, offers in-depth, field-proven insights to navigate the complexities of this synthesis, ensuring both scientific integrity and practical success.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your synthetic strategy.
Question 1: My Sandmeyer reaction for the conversion of 3-amino-5-chloro-2-methylbenzoic acid to 3-bromo-5-chloro-2-methylbenzoic acid is resulting in a low yield and a significant amount of tar-like byproducts. What are the likely causes and how can I optimize this step?
Answer:
Low yields and byproduct formation in a Sandmeyer reaction are common challenges that often stem from the instability of the diazonium salt intermediate. Here’s a breakdown of potential causes and a systematic approach to optimization:
-
Diazonium Salt Instability: The diazonium salt of 3-amino-5-chloro-2-methylbenzoic acid is susceptible to decomposition, especially at elevated temperatures. This decomposition can lead to a variety of unwanted side products.
-
Causality: The N₂⁺ group is an excellent leaving group, and premature decomposition can be initiated by heat or light, leading to radical reactions and polymerization.
-
-
Troubleshooting Steps:
-
Strict Temperature Control: It is crucial to maintain a low temperature, typically between 0-5 °C, throughout the diazotization process (the formation of the diazonium salt from the amine with nitrous acid).[1] Use an ice-salt bath for consistent cooling.
-
Slow and Controlled Addition of Sodium Nitrite: Add the sodium nitrite solution dropwise to the acidic solution of the amine. This prevents localized overheating and a buildup of excess nitrous acid, which can also lead to side reactions.
-
Use of Freshly Prepared Nitrous Acid: Prepare the nitrous acid in situ by adding sodium nitrite to a strong acid (like HCl). Do not let the nitrous acid solution sit for an extended period before use.
-
Catalyst Choice and Addition: The Sandmeyer reaction traditionally uses a copper(I) salt, such as cuprous bromide (CuBr), as a catalyst.[2] The diazonium salt solution should be added slowly to the cooled solution of the copper catalyst.
-
Solvent Considerations: The reaction is typically carried out in an aqueous acidic medium. Ensure all reagents are fully dissolved to promote a homogenous reaction.
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Diazotization Temperature | Room Temperature | 0-5 °C | Minimizes diazonium salt decomposition. |
| NaNO₂ Addition | Rapid | Slow, dropwise | Prevents localized overheating and side reactions. |
| Catalyst | None | CuBr | Facilitates the substitution of the diazonium group.[2] |
Question 2: During the esterification of 3-bromo-5-chloro-2-methylbenzoic acid with methanol, the reaction does not go to completion, and I observe the presence of unreacted starting material even after prolonged reaction times. What factors could be limiting the conversion?
Answer:
Incomplete conversion in Fischer-Speier esterification is a frequent issue, primarily governed by the equilibrium nature of the reaction.
-
Chemical Equilibrium: The esterification of a carboxylic acid with an alcohol is a reversible process.[3]
-
Causality: The presence of water, a product of the reaction, can hydrolyze the ester back to the carboxylic acid and alcohol, thus shifting the equilibrium to the left and preventing complete conversion.
-
-
Troubleshooting Steps:
-
Use of Excess Methanol: Employing methanol as the solvent in addition to being the reagent will drive the equilibrium towards the product side based on Le Chatelier's principle.
-
Efficient Water Removal: While continuous removal of water can be challenging on a lab scale, ensuring anhydrous conditions from the start is critical. Use dry methanol and glassware.
-
Strong Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or thionyl chloride, is necessary to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[4][5]
-
Reaction Temperature: Heating the reaction mixture to reflux is typically required to achieve a reasonable reaction rate.[4] A common temperature is around 70°C.[4]
-
Question 3: My final product, this compound, is contaminated with an impurity that I suspect is a di-halogenated or an isomerized product. How can I minimize the formation of these impurities?
Answer:
The formation of isomeric or di-halogenated impurities often points to issues with the regioselectivity of the halogenation steps or subsequent purification.
-
Isomeric Impurities: If the synthesis starts from a precursor that is not regiochemically pure, this will carry through to the final product. For instance, if the initial amination or halogenation steps are not selective, a mixture of isomers will be present.
-
Di-halogenated Impurities: Over-halogenation can occur if the reaction conditions are too harsh or if an excess of the halogenating agent is used.
-
Troubleshooting and Prevention:
-
Starting Material Purity: Ensure the purity and correct isomeric structure of your starting materials through analytical techniques like NMR or GC-MS.
-
Controlled Halogenation: During any bromination or chlorination steps, carefully control the stoichiometry of the halogenating agent (e.g., N-Bromosuccinimide or N-Chlorosuccinimide).[4] Add the halogenating agent portion-wise to avoid localized high concentrations.
-
Purification Strategy: Column chromatography is an effective method for separating the desired product from isomers and di-halogenated byproducts.[4] A common eluent system is a mixture of petroleum ether and ethyl acetate.[4]
-
Frequently Asked Questions (FAQs)
This section provides answers to more general, yet crucial, questions regarding the synthesis of this compound.
What is the general synthetic route for this compound?
A common and logical synthetic pathway starts from 2-amino-3-methylbenzoic acid. The synthesis involves a sequence of diazotization followed by Sandmeyer reactions to introduce the chloro and bromo substituents, and concludes with an esterification of the carboxylic acid. The order of the Sandmeyer reactions can be varied.
What are the key safety precautions to consider during this synthesis?
-
Diazonium Salts: Diazonium salts can be explosive when isolated and dry. It is imperative to keep them in solution and at low temperatures.
-
Thionyl Chloride: If used for esterification, thionyl chloride is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment.
-
Halogenating Agents: N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are irritants and should be handled with care.
-
Solvents: Many organic solvents used are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical.
How can I monitor the progress of the reactions?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more quantitative analysis of the reaction mixture.
What are the expected spectroscopic signatures for this compound?
-
¹H NMR: Expect to see a singlet for the methyl group on the benzene ring, a singlet for the methyl group of the ester, and two aromatic protons appearing as distinct signals (likely singlets or very narrowly split doublets).
-
¹³C NMR: The spectrum will show signals for the two methyl carbons, the ester carbonyl carbon, and the aromatic carbons, with their chemical shifts influenced by the attached substituents.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.
Experimental Workflow Visualization
To further clarify the key reaction stages, the following diagrams illustrate the general workflows for the Sandmeyer reaction and the subsequent esterification.
Caption: Workflow for the Sandmeyer Reaction.
Caption: Workflow for the Esterification Reaction.
References
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 5-bromo-3-chloro-2-methylbenzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]
-
Leszczak, J. P., & Tran-Minh, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356–361. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
Bentham Science. (2021). Condition Optimization for Synthesis of 5-methyl-2(pyrimidin-2-yl) Benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
-
Thieme. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Studocu. (n.d.). 10. Sandmeyer reaction. Retrieved from [Link]
-
YouTube. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-bromo-5-methylbenzoate. Retrieved from [Link]
Sources
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- 3. byjus.com [byjus.com]
- 4. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. youtube.com [youtube.com]
Technical Support Center: Synthesis of Methyl 3-bromo-5-chloro-2-methylbenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 3-bromo-5-chloro-2-methylbenzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this multi-step synthesis. Our goal is to provide practical, experience-driven insights to help you optimize your reaction outcomes, troubleshoot unexpected results, and ensure the purity of your final compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis, providing explanations for the underlying chemistry and actionable solutions.
Question 1: My reaction yield is significantly lower than expected after the bromination step. What are the likely causes?
Low yield in the bromination of the precursor, 3-chloro-2-methylbenzoic acid, is a frequent issue stemming from several factors:
-
Incomplete Reaction: The starting material, 3-chloro-2-methylbenzoic acid, possesses both activating (methyl) and deactivating (chloro, carboxylic acid) groups.[1][2] The deactivating nature of the carboxyl and chloro groups can hinder the electrophilic aromatic substitution, requiring carefully optimized conditions to proceed to completion. Ensure your reaction time is sufficient and monitor the consumption of the starting material via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sub-optimal Reagent Choice: While liquid bromine can be used, N-Bromosuccinimide (NBS) is often a preferable brominating agent as it can lead to fewer dibromo impurities under controlled conditions.[3] The choice of acid catalyst (e.g., sulfuric acid) and its concentration is also critical for activating the brominating agent.
-
Mechanical Losses during Work-up: The work-up procedure, which typically involves quenching with a reducing agent (e.g., sodium bisulfite), extraction, and washing, can lead to significant product loss if not performed carefully.[4] Ensure phase separation is clean and minimize the number of transfer steps.
Question 2: I'm observing multiple spots on my TLC plate and several unexpected peaks in my LC-MS/GC-MS analysis after bromination. What are these impurities?
The presence of multiple products is typically due to a lack of selectivity in the bromination reaction. The key side products to consider are regioisomers and over-brominated species.
-
Formation of Regioisomers: While the desired product results from bromination at the 5-position, the directing effects of the substituents can also lead to bromination at other positions. The primary regioisomeric impurity is often 3-bromo-2-chloro-benzoic acid .[5] Its formation is disfavored due to steric hindrance from the adjacent chloro and carboxyl groups, but it can appear under certain conditions.
-
Over-bromination Products: The most common side products are dibrominated species. If the reaction temperature is too high or an excess of the brominating agent is used, a second bromination can occur, leading to compounds like 3,5-dibromo-2-chlorobenzoic acid .[3][5] Controlling the stoichiometry of the brominating agent (e.g., 1.1 to 1.2 equivalents of NBS) and maintaining a low reaction temperature (e.g., 0-10°C) is crucial to minimize this impurity.[3]
-
Benzylic Bromination: If the reaction is initiated by light or radical initiators, bromination can occur on the methyl group instead of the aromatic ring. This would result in the formation of 3-bromo-5-chloro-2-(bromomethyl)benzoic acid . This side reaction is particularly relevant when using NBS, which is a known reagent for radical benzylic bromination.
The following diagram illustrates the main reaction pathway and the formation of these key bromination side products.
Caption: Reaction pathway for this compound synthesis and key side products.
Question 3: My final product is contaminated with the starting carboxylic acid after the esterification step. How can I improve the conversion?
The conversion of the carboxylic acid to its methyl ester is most commonly achieved via Fischer esterification, which is an equilibrium-controlled process.[6][7]
-
Driving the Equilibrium: To maximize ester formation, the equilibrium must be shifted towards the products. This is typically achieved by:
-
Using a large excess of the alcohol (methanol) , which also serves as the solvent.[7]
-
Removing water as it forms, for example, by using a Dean-Stark apparatus, although this is less common for methanol due to its high volatility.
-
-
Catalyst and Temperature: The reaction requires a strong acid catalyst, such as sulfuric acid or thionyl chloride.[6][8] When using thionyl chloride, the reaction proceeds through a more reactive acid chloride intermediate, which often results in higher conversion.[7][8] Ensure the reaction is heated to reflux for a sufficient period (typically 3-5 hours) to reach equilibrium.[8][9]
-
Alternative Methods: If Fischer esterification proves inefficient, consider converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride first, followed by the addition of methanol.[7] This is a non-equilibrium process that generally proceeds to completion.
Frequently Asked Questions (FAQs)
What is the most common synthetic route for this compound?
The most prevalent and economically viable route starts with 3-chloro-2-methylbenzoic acid .[1][2] This intermediate undergoes electrophilic aromatic bromination, followed by an acid-catalyzed esterification with methanol. This sequence is generally preferred due to the availability of the starting materials and the relatively straightforward nature of the reactions.
How can I distinguish the desired product from the main side products using ¹H NMR?
Careful analysis of the aromatic region in the ¹H NMR spectrum is key. The substitution pattern on the benzene ring dictates the splitting patterns and chemical shifts of the aromatic protons.
| Compound Name | Aromatic Protons | Key Distinguishing Features |
| This compound (Desired Product) | 2 | Two distinct doublets (or singlets, depending on resolution) in the aromatic region. |
| Unreacted 3-bromo-5-chloro-2-methylbenzoic Acid | 2 | Similar aromatic pattern to the product, but with a broad singlet for the acidic -COOH proton (typically >10 ppm). |
| Methyl 3,5-dibromo-2-chlorobenzoate (Dibromo Impurity) | 1 | A single proton signal (singlet) in the aromatic region due to higher symmetry. |
| Unreacted 3-chloro-2-methylbenzoic Acid | 3 | Three distinct signals in the aromatic region (typically a triplet and two doublets). |
| Methyl 3-bromo-5-chloro-2-(bromomethyl)benzoate | 2 | Aromatic signals similar to the desired product, but with a characteristic singlet around 4.5-5.0 ppm for the -CH₂Br protons. |
What purification techniques are most effective for removing these side products?
A multi-step purification strategy is often necessary:
-
Aqueous Wash/Extraction: After esterification, washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will effectively remove any unreacted carboxylic acid starting material or acidic side products by converting them to their water-soluble carboxylate salts.
-
Recrystallization: This is a powerful technique for removing isomeric and over-brominated impurities. A solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature should be developed (e.g., using mixtures of hexanes and ethyl acetate).
-
Silica Gel Column Chromatography: For achieving the highest purity, especially at the lab scale, column chromatography is the method of choice.[8][10] The difference in polarity between the desired ester and its side products allows for efficient separation.
References
-
Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Preparation method of 5-bromo-2-chlorobenzoic acid. WIPO Patentscope. [Link]
- Method for producing 3-bromomethylbenzoic acids.
-
What are the products of the esterification reaction of 2 - Methylbenzoic Acid? Autech. [Link]
-
Methyl 5-bromo-3-chloro-2-methylbenzoate. MySkinRecipes. [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Thieme Connect. [Link]
-
Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap. [Link]
-
3-Bromo-5-chlorobenzoic acid. PubChem. [Link]
- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. [Link]
-
3-Chloro-2-methylbenzoic acid. PubChem. [Link]
-
2-bromo-3-methylbenzoic acid. Organic Syntheses Procedure. [Link]
-
What is the major product(s) of each of the following reactions? A. Bromination of p-methylbenzoic acid. Brainly. [Link]
- Synthetic method of 2-halogen-5-bromobenzoic acid.
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. [Link]
-
Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
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- 2. 3-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 82010 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]
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- 6. What are the products of the esterification reaction of 2 - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]
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Troubleshooting Methyl 3-bromo-5-chloro-2-methylbenzoate purification
Technical Support Center: Methyl 3-bromo-5-chloro-2-methylbenzoate
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and process development professionals who are working with this key synthetic intermediate. Our goal is to provide you with not just protocols, but the underlying chemical principles to effectively troubleshoot and optimize your purification processes. We understand that purity is paramount, and this resource consolidates our in-house expertise and best practices to help you achieve your analytical and synthetic targets.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding the purification of this compound.
Q1: What are the most likely impurities in my crude this compound?
A: The impurity profile is intrinsically linked to the synthetic route employed. However, based on common synthetic strategies like electrophilic bromination of a methyl 2-chloro-5-methylbenzoate precursor, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: The most straightforward impurity to identify and typically easy to remove.
-
Regioisomers: Direct electrophilic bromination can present significant regioselectivity challenges due to competing directing effects of the ester, chloro, and methyl groups[1]. This can lead to the formation of other brominated isomers which may be difficult to separate.
-
Di-brominated Byproducts: Over-bromination can lead to the formation of di-bromo species. The formation of these impurities often increases with higher reaction temperatures or an excess of the brominating agent[2].
-
Hydrolyzed Carboxylic Acid: The methyl ester can hydrolyze back to its corresponding carboxylic acid (3-bromo-5-chloro-2-methylbenzoic acid) if exposed to acidic or basic conditions during workup or purification, especially in the presence of water.
-
Benzylic Halogenation Products: If radical initiators are present or high temperatures are used with reagents like NBS, halogenation on the C2-methyl group is a potential side reaction[3].
Q2: My isolated product is an off-white or yellowish solid, not the expected white solid. What could be the cause?
A: A pure sample of this compound should be a white to light yellow solid[4]. An off-white or yellow coloration typically points to trace, highly conjugated impurities. Often, these can be residual reagents from nitration-based routes if that synthesis path was followed, or minor degradation products[5]. While they may be present in small amounts (<1%), they can be aesthetically undesirable and may interfere with sensitive downstream applications. Standard purification methods like flash chromatography or recrystallization should yield the desired white solid.
Q3: What are the best initial analytical techniques to assess the purity of my crude product?
A: For a rapid and informative assessment, a combination of two techniques is recommended:
-
Thin-Layer Chromatography (TLC): This is the quickest way to visualize the number of components in your crude mixture. Use a combination of a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and a slightly more polar one (e.g., 80:20 Hexane:Ethyl Acetate) to get a clear picture of both baseline impurities and those that are close to your product's polarity.
-
¹H NMR Spectroscopy: A proton NMR of the crude material is invaluable. It can immediately confirm the presence of your desired product and help identify key impurities. For instance, the presence of a broad singlet around 10-12 ppm would indicate the hydrolyzed carboxylic acid, while unexpected aromatic splitting patterns might suggest regioisomers[1].
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to tackling common purification challenges.
Problem: Poor Separation During Silica Gel Column Chromatography
-
Symptom: Your product co-elutes with an impurity, resulting in mixed fractions and low yield of pure material. TLC plates show overlapping or "smeared" spots.
-
Causality: This issue stems from an improperly optimized mobile phase (eluent). The polarity of the solvent system is not providing sufficient resolution between your target compound and the persistent impurity. The stationary phase (silica gel) separates compounds based on their differential adsorption, and the mobile phase's role is to move them along the column. If the mobile phase is too polar, it will wash everything through too quickly; if it's not polar enough, everything will remain adsorbed.
-
Solution Strategy:
-
Systematic TLC Analysis: Before running a column, methodically test various solvent systems using TLC. The ideal system will give your product an Rf (retention factor) value of approximately 0.25-0.35 and show maximum separation from all other spots.
-
Solvent System Optimization: this compound is a relatively non-polar compound. Start with a low-polarity mobile phase and gradually increase it. A gradient elution on the column is often most effective.
-
| Solvent System (v/v) | Target Application | Rationale |
| 100% Hexane | Eluting very non-polar impurities (e.g., residual grease, non-polar starting materials). | Ensures highly non-polar contaminants are washed off the column first. |
| 98:2 to 95:5 Hexane:Ethyl Acetate | Optimal range for product elution. | This range typically provides the best separation for the target compound from closely related isomers and byproducts[6][7]. |
| 90:10 to 80:20 Hexane:Ethyl Acetate | Eluting more polar impurities after the product has been collected. | Increases solvent strength to remove compounds that are more strongly adsorbed to the silica. |
| 95:5 Hexane:Dichloromethane | Alternative for separating stubborn non-polar impurities. | Dichloromethane offers different selectivity compared to ethyl acetate and can sometimes resolve isomers that co-elute in ester-based systems. |
Problem: Suspected Product Degradation on the Column
-
Symptom: You recover significantly less material than you loaded onto the column, and TLC analysis of the fractions shows new, often more polar, spots that were not in the original crude mixture.
-
Causality: The primary cause is often the hydrolysis of the methyl ester functional group. Standard silica gel is slightly acidic (pH ~4-5), which can be sufficient to catalyze the hydrolysis of the ester back to the less mobile carboxylic acid, especially if the chromatography run is lengthy.
-
Solution Strategy:
-
Neutralize the Silica Gel: If hydrolysis is suspected, prepare a neutralized silica gel slurry. This is done by making a slurry of the silica gel in the initial, non-polar eluent and adding ~1% triethylamine (relative to the silica gel volume). The triethylamine acts as a base to neutralize the acidic sites on the silica surface.
-
Minimize Residence Time: Pack the column well and run it efficiently. Avoid letting the column run dry or sit for extended periods with the product on the silica.
-
Use an Alternative Stationary Phase: In severe cases, consider using a less acidic stationary phase like neutral alumina, although this will require re-optimization of the solvent system.
-
Problem: Contamination with 3-bromo-5-chloro-2-methylbenzoic acid
-
Symptom: A streaky spot is observed on TLC that stays near the baseline. ¹H NMR shows a broad peak downfield, and the integration of the methyl ester singlet (~3.9 ppm) is lower than expected relative to the aromatic protons.
-
Causality: This acidic impurity arises from incomplete esterification in the synthesis or hydrolysis during the aqueous workup.
-
Solution Strategy: An acid-base liquid-liquid extraction is highly effective for removing the carboxylic acid before chromatography.
-
Workflow:
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic carboxylic acid, pulling it into the aqueous layer as its sodium salt.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
This pre-purification step removes the most polar impurity, simplifying the subsequent chromatographic separation.
Visualized Workflow: Impurity Diagnosis & Purification Strategy
The following diagram outlines a logical workflow for analyzing your crude product and selecting the most appropriate purification strategy.
Caption: A decision tree for troubleshooting purification.
Standard Operating Protocol: Flash Column Chromatography
This protocol provides a reliable method for purifying gram-scale quantities of this compound.
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade)
-
Glass column, collection tubes, TLC plates, UV lamp
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or toluene. Add a small amount of silica gel (approximately 1-2 times the mass of the crude product) to this solution. Concentrate this slurry on a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" technique generally results in better separation than loading the sample as a concentrated liquid.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in 100% hexane (approx. 50-100 g of silica per 1 g of crude product).
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, allowing the silica to pack down under gravity. Add a thin layer of sand on top of the packed silica bed.
-
-
Loading the Sample: Carefully add the dry-loaded sample powder to the top of the sand layer.
-
Elution:
-
Begin eluting with 100% hexane, collecting fractions. This will remove any very non-polar impurities. Monitor the eluent using TLC.
-
Once the non-polar impurities have been eluted, switch to a 98:2 Hexane:Ethyl Acetate mixture.
-
Continue to increase the polarity gradually (e.g., to 95:5 Hexane:Ethyl Acetate) as needed to elute the product. The goal is to keep the product band tight and well-separated from other components.
-
-
Fraction Analysis:
-
Spot every few fractions onto a TLC plate.
-
Visualize the spots under a UV lamp (254 nm).
-
Combine all fractions that contain only the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound. Dry further under high vacuum to remove residual solvent.
References
- WIPO Patent Scope. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid.
- Benchchem. (n.d.). Methyl 3-bromo-2-chloro-6-methylbenzoate.
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications.
- National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-hydroxybenzoate.
- MySkinRecipes. (n.d.). Methyl 5-bromo-3-chloro-2-methylbenzoate.
- Liu, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate for the Synthesis of SGLT2 Inhibitors. Thieme Connect.
- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
- ChemicalBook. (n.d.). methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for RSC Advances.
- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
- ChemicalBook. (n.d.). methyl 5-bromo-3-chloro-2-methylbenzoate CAS#: 1522778-35-3.
Sources
- 1. Methyl 3-bromo-2-chloro-6-methylbenzoate|263.51 g/mol [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 4. methyl 5-bromo-3-chloro-2-methylbenzoate CAS#: 1522778-35-3 [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Optimizing Reaction Conditions for Methyl 3-bromo-5-chloro-2-methylbenzoate
Welcome to the technical support center for the synthesis and optimization of Methyl 3-bromo-5-chloro-2-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate.[1] As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring a high-yield and high-purity product is critical.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Overall Yield
-
Question: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?
-
Answer: Low yields can stem from several stages of the synthesis, which typically involves the halogenation of a substituted benzoic acid followed by esterification, or halogenation of a methyl benzoate precursor. Here’s a breakdown of potential causes and solutions:
-
Incomplete Halogenation: The electrophilic aromatic substitution reactions (bromination and chlorination) may not have gone to completion.
-
Causality: The benzene ring of the starting material is deactivated by the electron-withdrawing carboxyl or ester group, making electrophilic substitution challenging.[2] The reaction may require forcing conditions or an appropriate catalyst to proceed efficiently.
-
Solution:
-
Catalyst Choice: For chlorination and bromination of aromatic compounds, Lewis acid catalysts like ferric chloride (FeCl₃) can be employed to increase the electrophilicity of the halogenating agent.[3]
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at the optimal temperature. For instance, bromination with N-Bromosuccinimide (NBS) in sulfuric acid may require stirring at 0°C for several hours, followed by an extended period at room temperature.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.[5]
-
Reagent Stoichiometry: Use a slight excess of the halogenating agent (e.g., 1.1 to 1.2 equivalents of NBS) to drive the reaction to completion.[5]
-
-
-
Inefficient Esterification: The conversion of the carboxylic acid to the methyl ester might be incomplete.
-
Causality: Esterification is an equilibrium-limited process.[6] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.[7]
-
Solution:
-
Water Removal: During the reaction, remove water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Excess Alcohol: Use a large excess of methanol to shift the equilibrium towards the product side.[6] Methanol can often be used as the solvent for the reaction.
-
Catalyst: Use a strong acid catalyst such as sulfuric acid or thionyl chloride to accelerate the reaction.[4]
-
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps.
-
Causality: The product may have some solubility in the aqueous phase, or it may be difficult to separate from byproducts via column chromatography.
-
Solution:
-
Extraction: Perform multiple extractions (e.g., 3x with a suitable organic solvent like ethyl acetate) to ensure complete removal of the product from the aqueous layer.[4]
-
Purification: Optimize the solvent system for silica gel column chromatography to achieve good separation between the desired product and any impurities. A common eluent system is a mixture of petroleum ether and ethyl acetate.[4]
-
-
-
Issue 2: Formation of Impurities
-
Question: I am observing significant impurities in my final product. What are these impurities likely to be and how can I prevent their formation?
-
Answer: The formation of impurities is a common challenge. The most likely culprits are isomers and multi-halogenated products.
-
Multi-halogenated Byproducts: The addition of more than one bromine or chlorine atom to the aromatic ring is a common side reaction.
-
Causality: If the reaction conditions are too harsh or the reaction is left for too long, the product can undergo further electrophilic substitution.
-
Solution:
-
Control Reaction Time: Carefully monitor the reaction and stop it once the starting material is consumed and before significant amounts of multi-halogenated products are formed.[8]
-
Stoichiometry of Halogenating Agent: Avoid using a large excess of the brominating or chlorinating agent.
-
Temperature Control: Running the reaction at a lower temperature can increase selectivity and reduce the formation of byproducts.[3]
-
-
-
Isomeric Impurities: Depending on the starting material and the reaction sequence, you may form isomers of the desired product.
-
Causality: The directing effects of the substituents on the aromatic ring dictate the position of electrophilic attack. While the methyl and ester/carboxyl groups direct to specific positions, some substitution at other positions may occur.
-
Solution:
-
Choice of Synthetic Route: The order of reactions (esterification first, then halogenation, or vice-versa) can influence the regioselectivity. Analyze the directing effects of the functional groups at each step to choose the optimal route.
-
Purification: Careful column chromatography is often necessary to separate the desired isomer from unwanted ones.[4]
-
-
-
Issue 3: Reaction Stagnation or Failure
-
Question: My reaction to synthesize this compound is not proceeding. What could be the reasons for this?
-
Answer: A stalled reaction can be frustrating. Here are some common reasons and troubleshooting steps:
-
Poor Quality of Reagents: The starting materials or reagents may be old, degraded, or contain inhibitors.
-
Causality: For example, NBS can decompose over time. Solvents that are not anhydrous can quench catalysts or react with intermediates.
-
Solution:
-
Use Fresh Reagents: Whenever possible, use freshly opened or purified reagents.
-
Anhydrous Conditions: For reactions sensitive to water, ensure all glassware is oven-dried and use anhydrous solvents.
-
-
-
Inactive Catalyst: The catalyst may not be active enough or may have been poisoned.
-
Causality: Lewis acid catalysts can be deactivated by moisture. Acid catalysts for esterification can be neutralized by basic impurities.
-
Solution:
-
Activate Catalyst: Ensure your catalyst is active. For example, if using a solid catalyst, it may need to be activated by heating.
-
Check for Inhibitors: Ensure your starting materials do not contain impurities that could poison the catalyst.
-
-
-
Incorrect Reaction Temperature: The reaction may require a specific temperature to initiate.
-
Causality: Some reactions have a significant activation energy and will not proceed at a noticeable rate at room temperature.
-
Solution:
-
Heating: Gently heat the reaction mixture to the temperature specified in a reliable protocol. For instance, some esterification reactions require heating to 70°C.[4]
-
Cooling: For highly exothermic reactions, such as some halogenations, initial cooling in an ice bath is crucial to control the reaction rate and prevent byproduct formation.[4]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of steps for the synthesis of this compound?
A1: The optimal synthetic route depends on the available starting materials. A common approach is to start with 2-methylbenzoic acid. The sequence would be:
-
Halogenation: Perform bromination and chlorination on the 2-methylbenzoic acid. The order of these steps will depend on the specific directing effects and the desired regioselectivity.
-
Esterification: Convert the resulting 3-bromo-5-chloro-2-methylbenzoic acid to its methyl ester using methanol in the presence of an acid catalyst.[4]
Alternatively, one could start with methyl 2-methylbenzoate and then perform the halogenation steps. The choice of route should be guided by preliminary experiments and analysis of the directing effects of the substituents at each stage.
Q2: What are the key safety precautions to consider when working with the reagents for this synthesis?
A2: Safety is paramount in the laboratory. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile or corrosive chemicals like thionyl chloride, sulfuric acid, and halogenating agents.[9]
-
Handling of Reagents:
-
N-Bromosuccinimide (NBS): Avoid inhalation of dust and contact with skin and eyes. It is a lachrymator.
-
Sulfuric Acid: It is highly corrosive. Handle with extreme care and add it slowly to other solutions to avoid splashing.
-
Thionyl Chloride: It is corrosive and reacts violently with water to produce toxic gases. Handle with caution in a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Q3: Can I use a different halogenating agent instead of NBS?
A3: Yes, other brominating agents can be used, such as liquid bromine. However, NBS is often preferred as it is a solid and easier to handle. For chlorination, reagents like N-chlorosuccinimide (NCS) or chlorine gas can be used, but again, NCS is generally safer and easier to handle in a lab setting.[10] The choice of halogenating agent will influence the reaction conditions required.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used to confirm the structure and purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the structure of the molecule, including the number and environment of protons and carbons.[5] This is the most definitive method for structural elucidation.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[5]
-
Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the carbonyl group of the ester.
-
Thin Layer Chromatography (TLC): This is a quick and easy way to assess the purity of your product and to monitor the progress of the reaction and the effectiveness of purification.[5]
Experimental Workflow and Troubleshooting Logic
The following diagram outlines a general workflow for the synthesis and a logical approach to troubleshooting common issues.
Caption: A flowchart illustrating the synthetic workflow for this compound and a corresponding troubleshooting guide.
Summary of Optimized Reaction Conditions
| Parameter | Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Solid, easier to handle than liquid bromine. |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Safer and easier to handle than chlorine gas. |
| Halogenation Catalyst | Sulfuric Acid or FeCl₃ | Increases the electrophilicity of the halogenating agent.[3][4] |
| Halogenation Temp. | 0°C to Room Temperature | Helps to control the reaction rate and improve selectivity.[4] |
| Esterification Catalyst | Concentrated H₂SO₄ or SOCl₂ | Strong acid catalyst is required to drive the reaction.[4] |
| Esterification Temp. | Reflux (e.g., ~70°C in methanol) | Provides the necessary activation energy for the reaction.[4] |
| Solvent (Esterification) | Excess Methanol | Serves as both a reactant and a solvent, driving the equilibrium forward.[6] |
| Purification | Silica Gel Column Chromatography | Effective for separating the desired product from impurities.[4] |
References
-
WIPO Patentscope. (n.d.). CN113321577 - Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 9.4: Chlorination vs Bromination. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 5-bromo-3-chloro-2-methylbenzoate. Retrieved from [Link]
- Google Patents. (n.d.). US6118018A - Chlorination and bromination of aromatic compounds at atmospheric pressure.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
Anasazi Instruments. (2012, February 29). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate [Video]. YouTube. Retrieved from [Link]
-
Reddit. (n.d.). Affecting Reactivity of Methyl Benzoate w/ Substituents. Retrieved from [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Organic Chemistry II. (2020, August 4). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, August 18). Reactivity and transport safety of substituted methyl benzoates. Retrieved from [Link]
-
Wiley Online Library. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2024, January 11). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
-
NRO Chemistry. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up [Video]. YouTube. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Why does the electrophilic aromatic substitution of methyl benzoate using E^+ as an.... Retrieved from [Link]
-
Orgo Made Easy. (2019, November 3). Radical Bromination & Chlorination Made Easy! Initiation Propagation Termination - Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Selectivity of Bromination vs Chlorination. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
University of Al-Qadisiyah. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 2). What are the products of the esterification reaction of 2 - Methylbenzoic Acid?. Retrieved from [Link]
-
Unacademy. (n.d.). 10. Sandmeyer reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]
-
PubMed. (1998, November 5). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. homework.study.com [homework.study.com]
- 3. US6118018A - Chlorination and bromination of aromatic compounds at atmospheric pressure - Google Patents [patents.google.com]
- 4. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. thieme-connect.com [thieme-connect.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Polysubstituted Aromatic Compounds
Welcome to the technical support center dedicated to navigating the intricate landscape of polysubstituted aromatic compound synthesis. This guide is designed for researchers, scientists, and professionals in drug development, offering practical, in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to move beyond simple procedural lists, providing a deeper understanding of the causality behind experimental choices to empower you in your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs) - Quick Navigation
This section addresses common initial queries, providing rapid insights into foundational challenges.
FAQ 1: My electrophilic aromatic substitution (EAS) reaction is giving me a mixture of regioisomers. How can I improve selectivity?
Regioselectivity in EAS is a classic challenge governed by the electronic and steric properties of the substituents already on the aromatic ring.[1][2]
-
Electronic Effects : Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as hydroxyl (-OH), alkoxy (-OR), and alkyl groups, direct incoming electrophiles to the ortho and para positions by stabilizing the carbocation intermediate (arenium ion) through resonance or hyperconjugation.[3] Conversely, EWGs like nitro (-NO2), cyano (-CN), and carbonyl groups direct incoming electrophiles to the meta position as this avoids placing the positive charge of the arenium ion adjacent to the already electron-deficient carbon.[4][5] Halogens are a notable exception; they are deactivating due to their inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.[3]
-
Steric Hindrance : Bulky substituents can physically block the ortho positions, leading to a preference for the para product.[4][6][7] This effect is also dependent on the size of the incoming electrophile.
Troubleshooting Flowchart for Regioselectivity Issues
Caption: Troubleshooting workflow for poor regioselectivity in EAS.
FAQ 2: I'm struggling with a low yield in my Suzuki cross-coupling reaction. What are the common culprits?
Low yields in Suzuki couplings often stem from issues with the catalyst, reagents, or reaction conditions.
-
Catalyst Deactivation : The active Pd(0) catalyst can be prone to deactivation through several pathways. A common issue is the formation of palladium black, an inactive aggregate of palladium atoms.[8][9] This is often a sign of ligand degradation or insufficient ligand stabilization. Catalyst poisoning by impurities such as sulfur or halides can also block the active sites.[8]
-
Reagent Quality : The stability of the boronic acid or ester is crucial. Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with heteroaryl boronic acids or under harsh basic conditions.[10][11] Ensure your solvents are dry and degassed, as oxygen can lead to unwanted side reactions like homocoupling.[11]
-
Reaction Conditions : The choice of base, solvent, and temperature is critical. The base is essential for the transmetalation step, but harsh bases can lead to ester hydrolysis or other side reactions.[12][13] The solvent system must be able to dissolve both the organic and inorganic reagents.
FAQ 3: What are protecting groups, and when should I consider using them?
A protecting group is a chemical moiety that is temporarily attached to a functional group to decrease its reactivity, allowing a chemical modification to be performed elsewhere in the molecule.[14][15]
When to Use Protecting Groups:
-
Chemoselectivity : When you need to perform a reaction on one functional group in the presence of another, more reactive functional group. For example, protecting a reactive amine as a carbamate allows for selective reaction at another site.[14][15]
-
Controlling Reactivity : Aromatic amines and phenols are highly activating and can lead to multiple substitutions in EAS reactions. Protecting them as amides or ethers, respectively, tempers their activating effect and allows for more controlled reactions.[16]
-
Preventing Incompatibility : Some functional groups are incompatible with certain reagents. For instance, the amine group in an aniline derivative can form a complex with the Lewis acid catalyst used in Friedel-Crafts reactions, rendering the reaction unsuccessful.[16][17]
An ideal protecting group strategy involves high-yielding protection and deprotection steps under conditions that do not affect other parts of the molecule.[14] The concept of "orthogonal protection" refers to using multiple protecting groups that can be removed under different, specific conditions, allowing for complex, multi-step syntheses.[15][18]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, evidence-based solutions to more complex synthetic challenges.
Guide 1: Overcoming Steric Hindrance in Polysubstituted Systems
Problem: Introducing a substituent at a sterically congested position (e.g., between two existing groups) results in no reaction or extremely low yields.[4][6]
Causality: Steric hindrance prevents the electrophile or catalytic complex from approaching the desired reaction site.[6][7] The energetic barrier for the transition state becomes too high for the reaction to proceed at a reasonable rate.
Solutions & Protocols:
-
Directed ortho-Metalation (DoM): This powerful technique utilizes a directing metalation group (DMG) to temporarily chelate an organolithium reagent, leading to deprotonation at the adjacent ortho position.[19] This overcomes steric hindrance by pre-organizing the reactants.
Workflow for Directed ortho-Metalation
Caption: General workflow for a Directed ortho-Metalation reaction.
-
Transition Metal-Catalyzed C-H Activation/Functionalization: This modern approach bypasses the need for pre-functionalized starting materials by directly converting a C-H bond into a C-C or C-heteroatom bond.[22][23] Many of these methods are guided by a directing group and can access sterically hindered positions that are challenging for traditional methods.[24][25]
-
Example Protocol (Conceptual): Rh(III)-Catalyzed C-H Activation
-
Substrate: An aromatic compound bearing a directing group (e.g., a pyridine or amide).
-
Catalyst: A rhodium catalyst such as [Cp*RhCl₂]₂.
-
Oxidant/Additive: Often requires a silver or copper salt as an oxidant.
-
Coupling Partner: An alkene or alkyne.
-
Solvent & Temperature: Typically a polar aprotic solvent at elevated temperatures.
-
-
Guide 2: Managing Catalyst Deactivation in Palladium Cross-Coupling Reactions
Problem: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) starts but then stalls, or fails to initiate altogether, often accompanied by the formation of a black precipitate.[8]
Causality: The active Pd(0) catalyst is unstable and can aggregate into inactive palladium black.[9] This process is often accelerated by high temperatures, low ligand concentrations, or the presence of impurities. The catalyst can also be deactivated by oxidation to Pd(II) or by poisoning.[8]
Troubleshooting & Optimization Table:
| Symptom | Possible Cause | Diagnostic Action | Proposed Solution |
| Black Precipitate Forms | Pd(0) aggregation (Palladium Black)[8][9] | Visual inspection. | Increase ligand-to-palladium ratio. Use bulkier, more electron-rich phosphine ligands to better stabilize the Pd(0) center.[9] Lower the reaction temperature if possible. |
| Low or No Conversion | Inefficient precatalyst activation | The Pd(II) precatalyst is not being reduced to active Pd(0). | Switch to a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄) or use a more modern precatalyst system (e.g., Buchwald precatalysts).[9] |
| Reaction Stalls | Catalyst poisoning | Impurities in reagents or solvents (e.g., sulfur, other halides).[8] | Use highly purified and degassed solvents and reagents. A test reaction with purified materials can confirm poisoning. |
| Inconsistent Results | Variable reagent quality or atmospheric contamination | Run a control reaction under rigorously inert conditions. | Ensure the reaction vessel is properly degassed (e.g., via multiple vacuum/inert gas cycles) and maintained under a positive pressure of nitrogen or argon.[9] |
Guide 3: Challenges in Purification
Problem: Difficulty in separating the desired polysubstituted product from regioisomers or starting materials.
Causality: Regioisomers often have very similar polarities, making them challenging to separate by standard column chromatography.[26]
Solutions:
-
Optimize Reaction Selectivity: The most effective approach is to improve the regioselectivity of the reaction itself, minimizing the formation of isomers. Revisit the strategies in FAQ 1.
-
Crystallization: If the desired product is a solid, crystallization can be a powerful purification technique.[26] A systematic screen of different solvents and solvent mixtures is often necessary.
-
Advanced Chromatographic Techniques:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC, particularly with reverse-phase columns (like C18), can often provide the resolution needed to separate challenging isomers.[26]
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is an excellent alternative for isomer separation.
-
-
Chemical Derivatization: In some cases, it may be possible to selectively react either the desired product or the impurity with a reagent to dramatically change its polarity, facilitating separation. The derivatizing group would then need to be cleaved to regenerate the pure product.
References
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
- Synthesis of Polysubstituted Benzenes. Fiveable.
- Technical Support Center: Regioselectivity in Electrophilic Arom
- Appendix 6: Protecting groups. Oxford Learning Link.
- 11.3 Protecting groups. Fiveable.
- Directed (ortho)
- Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Master Organic Chemistry.
- Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. StudySmarter.
- Directed Metal
- Overcoming steric hindrance in polyiodobenzene synthesis. Benchchem.
- Synthesis of poly-substituted benzenes. YouTube.
- 16.10 Synthesis of Polysubstituted Benzenes.
- Protective Groups. Organic Chemistry Portal.
- 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
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- Directed ortho Metal
- How can I solve my problem with Suzuki coupling?
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- How can I purify two different-substituted aromatic compounds?
- Organoborane coupling reactions (Suzuki coupling).
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- 5 Major Electrophilic Aromatic Substitution Reactions Activ
- Recent Advances in C–H Functionaliz
- Complementary Strategies for Directed sp3 C-H Functionalization.
- A Change in C–H Activation Mechanism.
- C–H Functionaliz
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- 26. researchgate.net [researchgate.net]
Technical Support Center: Strategic Dehalogenation Avoidance in Methyl 3-bromo-5-chloro-2-methylbenzoate Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of dehalogenation in reactions involving Methyl 3-bromo-5-chloro-2-methylbenzoate. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction: Understanding the Challenge
This compound is a valuable building block in organic synthesis, offering two distinct halogen handles for sequential functionalization. However, the desired selective cross-coupling at the more reactive C-Br bond is often plagued by a competing side reaction: dehalogenation. This process, where the halogen is replaced by a hydrogen atom, leads to undesired byproducts, reduces yield, and complicates purification. This guide will equip you with the knowledge to diagnose and prevent this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation a common problem in cross-coupling reactions with this substrate?
A1: Dehalogenation, specifically hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] It is particularly prevalent with electron-rich aryl halides and highly active catalyst systems.[1] The mechanism often involves the formation of a palladium-hydride (Pd-H) species which can then undergo reductive elimination with the aryl group to form the dehalogenated product instead of the desired cross-coupled product.
Q2: Which halogen is more susceptible to dehalogenation, bromine or chlorine?
A2: In general, the C-Br bond is weaker than the C-Cl bond, making it more susceptible to both oxidative addition to the palladium catalyst and, under certain conditions, dehalogenation.[2] The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions typically follows the trend: I > Br > OTf > Cl.[3] This means that while the C-Br bond is the desired site of reaction, it is also more prone to undesired side reactions like dehalogenation if the reaction conditions are not optimized.
Q3: Can I selectively react at the bromine position without affecting the chlorine?
A3: Yes, selective cross-coupling at the more reactive C-Br bond is a common and achievable synthetic strategy. The significant difference in reactivity between aryl bromides and chlorides allows for a window of opportunity to perform selective reactions. This is often achieved by careful selection of the catalyst, ligands, base, and reaction temperature to favor oxidative addition at the C-Br bond while leaving the C-Cl bond intact for a potential subsequent transformation.
Q4: What are the primary sources of the hydride in the palladium-hydride species responsible for dehalogenation?
A4: The palladium-hydride species can be generated from several sources in the reaction mixture. Common sources include β-hydride elimination from alkyl groups on phosphine ligands, the presence of water or other protic impurities, or the reaction of the palladium catalyst with certain bases or solvents. For example, amine bases and alcoholic solvents can be oxidized by the palladium complex to generate a hydride ligand.[2]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-and-solution-oriented approach to preventing dehalogenation.
Problem 1: Significant formation of the mono-dehalogenated (at the bromo position) byproduct.
This is the most common issue, indicating that the rate of dehalogenation is competitive with the rate of cross-coupling.
Root Cause Analysis:
-
Overly Active Catalyst: Highly active palladium catalysts can more readily form palladium-hydride species, leading to increased dehalogenation.[1]
-
Inappropriate Ligand Choice: The ligand plays a crucial role in modulating the catalyst's reactivity. Less bulky or electron-poor ligands may not sufficiently stabilize the palladium center, allowing for side reactions.
-
Base-Induced Decomposition: Certain strong bases can promote the formation of Pd-H species.
-
Solvent Effects: Polar aprotic solvents like DMF and dioxane have been observed to promote dehalogenation in some cases, potentially by facilitating the formation of hydride sources.[4][5]
Solutions & Optimization Strategies:
1. Catalyst and Ligand Selection:
-
Switch to a Less Active Palladium Precursor: If using a highly active Pd(0) source like Pd₂(dba)₃, consider switching to a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂.
-
Employ Bulky, Electron-Rich Ligands: These ligands can promote the desired reductive elimination of the cross-coupled product over dehalogenation. They also stabilize the palladium catalyst, preventing the formation of palladium black.
| Ligand Type | Examples | Rationale |
| Bulky Monophosphines | XPhos, SPhos, RuPhos, BrettPhos | Promote reductive elimination and stabilize low-coordinate palladium species.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form stable complexes with palladium, often showing high activity and selectivity.[6] |
2. Base Screening:
The choice of base is critical and often substrate-dependent. A screening of different bases is highly recommended.
| Base Category | Examples | Considerations |
| Inorganic Bases (Weaker) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Often a good starting point. Weaker bases may be less prone to inducing dehalogenation. |
| Inorganic Bases (Stronger) | NaOH, KOH | Can be effective but may increase the risk of dehalogenation and ester hydrolysis. |
| Organic Bases | Et₃N, DIPEA | Can act as both a base and a potential source of hydrides. Use with caution. |
| Alkoxides | NaOtBu, KOtBu | Strong bases that are sometimes necessary for activating less reactive coupling partners but can increase dehalogenation risk. |
3. Solvent Optimization:
The solvent can significantly influence the reaction outcome.
| Solvent | Polarity | Comments |
| Toluene, Xylenes | Nonpolar | Often a good choice to suppress dehalogenation.[4] |
| Dioxane, THF | Polar aprotic | Commonly used but can sometimes lead to higher levels of dehalogenation. |
| DMF, DMAc | Polar aprotic | Generally more prone to promoting dehalogenation.[5] |
| Water/Organic Mixtures | Biphasic | Can be effective, especially in Suzuki couplings, but the presence of water requires careful consideration of the base and potential hydrolysis. |
Problem 2: Dehalogenation of both bromine and chlorine, or selective dehalogenation of chlorine.
While less common due to the lower reactivity of the C-Cl bond, this can occur under harsh reaction conditions or with highly activated systems.
Root Cause Analysis:
-
High Reaction Temperatures and/or Long Reaction Times: Prolonged heating can provide the necessary energy to cleave the stronger C-Cl bond.
-
Highly Active Catalyst Systems: Catalyst systems designed for activating aryl chlorides may inadvertently lead to dehalogenation at the chlorine position.
Solutions:
-
Reduce Reaction Temperature and Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Re-evaluate Catalyst System: If you are using a catalyst system specifically designed for aryl chloride activation (e.g., with highly electron-rich and bulky ligands), consider switching to a milder system that is more selective for aryl bromides.
Experimental Protocols: A Starting Point for Optimization
The following protocols are adapted from established methods for similar substrates and serve as a robust starting point for your experiments.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Bromine Position
This protocol is adapted from a procedure for the selective arylation of 2-bromo-5-chlorothiophene.[7]
Reaction Scheme:
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₃PO₄ (2.0 mmol)
-
Dioxane (3 mL)
-
Water (1.5 mL)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in dioxane (3 mL), add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) and stir for 30 minutes.
-
To this mixture, add the arylboronic acid (1.1 mmol), potassium phosphate (2.0 mmol), and water (1.5 mL).
-
Heat the reaction mixture at 90 °C for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the catalytic cycle of a Suzuki-Miyaura coupling and the competing dehalogenation pathway.
Caption: Competing Suzuki coupling and dehalogenation pathways.
Logical Troubleshooting Workflow
When encountering dehalogenation, a systematic approach to troubleshooting is essential. The following workflow can guide your optimization efforts.
Caption: A stepwise workflow for troubleshooting dehalogenation.
References
- BenchChem. (n.d.). Technical Support Center: Managing Reaction Conditions to Prevent Dehalogenation.
- MySkinRecipes. (n.d.). Methyl 5-bromo-3-chloro-2-methylbenzoate.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
- Reddit. (2019, October 7). significant dehalogenation in stille coupling. r/Chempros.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews, 102(11), 4009-4092.
- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.
- MDPI. (n.d.). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities.
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- 7. mdpi.com [mdpi.com]
Technical Support Center: Column Chromatography of Methyl 3-bromo-5-chloro-2-methylbenzoate
Welcome to the technical support guide for the purification of Methyl 3-bromo-5-chloro-2-methylbenzoate. This document provides a comprehensive resource for researchers, scientists, and drug development professionals, offering practical guidance, step-by-step protocols, and troubleshooting solutions. The information herein is designed to ensure scientific integrity and promote successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the first step to developing a column chromatography method for this compound?
A1: The foundational step is to perform Thin Layer Chromatography (TLC) to determine an effective solvent system.[1][2] TLC is a rapid, analytical technique that serves as a small-scale pilot for your column, allowing you to screen various mobile phases to find one that provides optimal separation.[1][3][4] The goal is to find a solvent mixture where your target compound has a Retention Factor (Rf) between 0.2 and 0.4, which generally translates to good separation on a column.[2][5]
Q2: Which stationary phase is most appropriate for this compound?
A2: For a moderately polar compound like this compound, standard silica gel (SiO₂) is the most common and effective stationary phase.[6][7][8] Silica gel is a polar adsorbent, meaning it will retain more polar compounds more strongly.[1][7][8] Since your target compound has a polar methyl ester group, but is also substituted with less polar halogens and a methyl group on a non-polar benzene ring, it will interact well with silica gel in a normal-phase chromatography setup.[9][10]
Q3: What mobile phase (solvent system) should I start with for TLC analysis?
A3: A mixture of a non-polar solvent and a moderately polar solvent is the standard choice for normal-phase chromatography.[1][11] Excellent starting points for this compound would be mixtures of hexanes (or petroleum ether) and ethyl acetate.[12] A good approach is to test a few ratios, such as 9:1, 4:1, and 1:1 (Hexane:Ethyl Acetate), to see which gives the desired Rf value.[3]
Q4: My compound is a solid. How should I load it onto the column?
A4: There are two primary methods for loading a solid sample:
-
Wet Loading: Dissolve the compound in the minimum amount of the mobile phase solvent (or a slightly more polar solvent if necessary, but keep it minimal).[2] Then, carefully pipette this solution onto the top of the column bed.[13]
-
Dry Loading: Dissolve your compound in a volatile solvent, add a small amount of silica gel (a few times the weight of your compound), and then evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column. This method is often preferred as it can lead to sharper bands and better separation.
Experimental Protocol: Step-by-Step Guide
This protocol outlines a standard procedure for purifying approximately 1 gram of crude this compound using flash column chromatography.
Step 1: TLC Analysis & Mobile Phase Optimization
-
Prepare several TLC chambers with different ratios of Hexane:Ethyl Acetate (e.g., 10:1, 5:1, 2:1).
-
Dissolve a tiny amount of your crude material in a few drops of a solvent like dichloromethane or ethyl acetate.
-
Spot the dissolved sample onto the baseline of your TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for your target compound in each solvent system. Select the system that gives an Rf value between 0.2 and 0.4 for the column.[5]
Step 2: Column Packing (Slurry Method)
-
Select an appropriate size glass column. For 1g of sample, a column with a 2-4 cm diameter is a good starting point.
-
Insert a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 1 cm) of sand.[2][14][15]
-
In a separate beaker, create a slurry by mixing silica gel with your chosen mobile phase. The consistency should be like a thin milkshake.[16]
-
With the stopcock closed, pour some of the mobile phase into the column.
-
Carefully and quickly pour the silica slurry into the column.
-
Continuously tap the side of the column gently to help the silica pack evenly and remove any air bubbles.[2]
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Use air pressure (flash chromatography) to accelerate the packing process. Crucially, never let the solvent level drop below the top of the silica bed. [2][16]
-
Once the silica has settled into a firm, flat bed, add another thin layer of sand on top to protect the surface.[2][13][14]
Step 3: Sample Loading & Elution
-
Drain the solvent until the level is just at the top of the upper sand layer.[2]
-
Using your chosen method (wet or dry), load the sample onto the column as a narrow, concentrated band.
-
Carefully add your mobile phase to the top of the column, taking care not to disturb the sand layer.
-
Begin eluting the column, collecting the solvent in fractions (e.g., in test tubes).
-
Monitor the separation by spotting small amounts from the collected fractions onto a TLC plate and developing it.
Workflow Visualization
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Guide
Q: My compound won't elute from the column. What should I do?
A: This indicates your mobile phase is not polar enough. The compound is too strongly adsorbed to the silica gel.
-
Solution: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. You can do this in a stepwise gradient (e.g., move from 5% to 10% to 20% ethyl acetate) until your compound begins to elute.
Q: I'm getting very poor separation between my product and an impurity. How can I improve this?
A: This is a common issue and can be addressed in several ways:
-
Decrease Mobile Phase Polarity: If the spots are too high on the TLC plate (Rf > 0.5), your mobile phase is too strong. Use a less polar solvent system (e.g., increase the hexane percentage) to increase the interaction with the silica and improve separation.[10]
-
Change Solvents: Sometimes, changing one of the solvents can alter the selectivity. For instance, you could try a dichloromethane/hexane system, which offers different separation characteristics than ethyl acetate-based systems.[11]
-
Column Dimensions: Use a longer, thinner column. This increases the surface area and the distance the compounds travel, providing more opportunities for separation.
-
Check Packing: Uneven packing can lead to channeling, where parts of the sample travel faster than others, resulting in broad, overlapping bands.[17] If you suspect this, you may need to repack the column.
Q: My product is coming off the column in the first few fractions (in the solvent front). What went wrong?
A: This means your mobile phase is far too polar, and your compound is having almost no interaction with the stationary phase.[18]
-
Solution: You must significantly decrease the polarity of your mobile phase. Re-develop your TLC method starting with a much less polar system, like 1-2% ethyl acetate in hexanes, and find a system that gives the appropriate Rf value.[18]
Troubleshooting Logic Diagram
Caption: Decision Tree for Common Chromatography Issues.
Data Summary Table
The following table provides suggested starting solvent systems for TLC analysis based on the principles of normal-phase chromatography for moderately polar aromatic esters. The goal is to achieve an Rf value in the optimal range of 0.2-0.4.
| Solvent System (v/v) | Component A (Non-polar) | Component B (Polar) | Expected Rf Range (Approx.) | Rationale |
| System 1 | Hexanes or Petroleum Ether | Ethyl Acetate | 0.1 - 0.7 | Standard, versatile system with good resolving power for many compounds.[12] |
| System 2 | Cyclohexane | Ethyl Acetate | 0.1 - 0.6 | Similar to System 1, sometimes offers slightly different selectivity. |
| System 3 | Toluene | Ethyl Acetate | 0.2 - 0.8 | Toluene is slightly more polar than hexanes and can help solubilize aromatic compounds. |
| System 4 | Dichloromethane (DCM) | Hexanes | 0.1 - 0.5 | DCM is a moderately polar solvent; used with hexanes to fine-tune polarity for less polar compounds.[11] |
References
-
Columbia University. Column chromatography.[Link]
-
ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.[Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.[Link]
-
Quora. What is the stationary phase in column chromatography?[Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Packing.[Link]
-
Reddit. How to choose solvent ratio for column based on tlc?[Link]
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography.[Link]
-
YouTube. Thin Layer Chromatography (TLC) - Solvent ratio.[Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.[Link]
-
Membrane Solutions. Preparation Silica Gel for Better Column Chromatography.[Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC.[Link]
-
University of York. Determining a solvent system.[Link]
-
Hawach. Several Problems of Flash Column Chromatography.[Link]
-
Unknown Source. Column chromatography.[Link]
-
Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography.[Link]
-
ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography?[Link]
-
YouTube. How To Prepare Silica Gel Slurry For Column Chromatography?[Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.[Link]
-
Chemistry LibreTexts. Chromatography Columns.[Link]
-
MIT OpenCourseWare. Flash Column Chromatography Guide.[Link]
-
Chemistry LibreTexts. Packing Normal Phase Columns.[Link]
-
Sciencemadness Discussion Board. chromatography - polarities.[Link]
-
Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1.[Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information for RSC Advances.[Link]
-
YouTube. Demonstration - Wet Packing a Chromatography Column.[Link]
-
YouTube. Chromatography Troubleshooting.[Link]
-
Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column.[Link]
-
YouTube. What Is The Stationary Phase In Column Chromatography?[Link]
-
Waters. HPLC Separation Modes.[Link]
-
Unknown Source. Thin Layer Chromatography and Column Chromatography: Separation of Pigments.[Link]
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Technical Support Center: Recrystallization of Methyl 3-bromo-5-chloro-2-methylbenzoate
Welcome to the technical support center for the recrystallization of methyl 3-bromo-5-chloro-2-methylbenzoate (CAS No. 1403597-45-4).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline product.
I. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[2] For aromatic esters like this compound, a common starting point is a mixed solvent system. A good choice would be a more polar solvent in which the compound is soluble, paired with a less polar "anti-solvent." A frequently effective combination for similar compounds is a mixture of ethyl acetate and a hydrocarbon solvent like hexane or heptane.[3][4] Methanol can also be a suitable solvent for the recrystallization of related amino- and chloro-substituted methylbenzoates.[5][6]
Q2: What are the key physical properties of this compound?
A2: Understanding the physical properties is crucial for a successful recrystallization.
| Property | Value |
| Molecular Formula | C9H8BrClO2 |
| Molecular Weight | 263.52 g/mol |
| Storage | Sealed in a dry environment at room temperature. |
(Data sourced from BLD Pharm[1][7])
Q3: What are the most common impurities I should be aware of?
A3: Impurities can significantly impact crystallization. Potential impurities in the synthesis of halogenated aromatic compounds can include regioisomers (positional isomers) and starting materials.[8] For this specific compound, potential impurities could arise from the starting materials or byproducts of the bromination and chlorination steps. These may include isomers with different substitution patterns on the benzene ring or unreacted starting materials.[9]
II. Troubleshooting Guide
Problem 1: The compound "oils out" and does not form crystals.
Causality: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated to a high degree or if the melting point of the compound is low relative to the boiling point of the solvent.[10] High impurity levels can also contribute to this issue.[10]
Solutions:
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice. A heated oil bath or a Dewar flask can be used to slow the cooling rate.[10]
-
Solvent Adjustment: The addition of a small amount of a solvent in which the compound is more soluble can sometimes prevent oiling out. Reheat the solution to ensure complete dissolution before attempting to cool again.[10]
-
Seed Crystals: If you have a small amount of pure, crystalline material, adding a "seed crystal" can induce crystallization.[2]
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystal growth.
Problem 2: No crystals form, even after the solution has cooled completely.
Causality: This is often due to a supersaturated solution where the nucleation process has not been initiated.[11] It can also occur if too much solvent was used, and the solution is not actually saturated at the lower temperature.[11]
Solutions:
-
Induce Nucleation: As with "oiling out," try adding a seed crystal or scratching the flask.
-
Reduce Solvent Volume: If the solution is not saturated, you can gently heat it to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to rapid crystallization and trapping of impurities.
-
Patience is Key: Crystallization can sometimes be a slow process. It is often beneficial to let the solution stand undisturbed for an extended period, even overnight in a cold environment like a refrigerator or freezer.[3]
Problem 3: The yield of recrystallized product is very low.
Causality: A low yield is typically a result of using too much solvent, which keeps a significant portion of the product dissolved even at low temperatures.[11] It can also be caused by washing the collected crystals with a solvent in which they are too soluble, or with a solvent that is not sufficiently chilled.[11]
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[11]
-
Optimize Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.[11]
-
Solvent Selection: Ensure your chosen solvent has a steep solubility curve—high solubility at high temperatures and low solubility at low temperatures.
Problem 4: The recrystallized product is not pure.
Causality: Impurities can be trapped within the crystal lattice if crystallization occurs too quickly. Soluble impurities may also co-precipitate if the solution is cooled too rapidly or if the wrong solvent is used.
Solutions:
-
Slow Cooling: As mentioned previously, slow cooling is crucial for the formation of pure crystals.
-
Second Recrystallization: If the product is still impure after one recrystallization, a second round of recrystallization may be necessary.
-
Solvent System Re-evaluation: The initial solvent system may not be optimal for rejecting the specific impurities present. Experiment with different solvent combinations.
III. Experimental Protocols & Visualizations
Step-by-Step Recrystallization Protocol
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair (e.g., ethyl acetate/hexane).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. To further increase the yield, the flask can then be placed in an ice bath or refrigerator.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum, to remove any residual solvent.
Recrystallization Workflow Diagram
Caption: A flowchart illustrating the key stages of the recrystallization process.
IV. References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Reddit. (2020). Recrystallisation Help. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Retrieved from
-
Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-bromo-5-methylbenzoate. Retrieved from [Link]
-
YouTube. (2020). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]
-
Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid. Retrieved from
-
Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]
Sources
- 1. 1403597-45-4|this compound|BLD Pharm [bldpharm.com]
- 2. mt.com [mt.com]
- 3. reddit.com [reddit.com]
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- 5. Methyl 3-Amino-5-bromo-2-methylbenzoate | 1000342-11-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. 1522778-35-3|Methyl 5-bromo-3-chloro-2-methylbenzoate|BLD Pharm [bldpharm.com]
- 8. longdom.org [longdom.org]
- 9. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Methyl 3-bromo-5-chloro-2-methylbenzoate
From the desk of the Senior Application Scientist
Welcome to the technical support guide for Methyl 3-bromo-5-chloro-2-methylbenzoate (CAS No. 148471-06-7). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile but sterically complex intermediate. Our goal is to provide practical, field-tested insights into its stability and reactivity, moving beyond simple data sheets to address the real-world challenges you may encounter. This guide is structured in a question-and-answer format to directly tackle common issues observed in our application labs.
Section 1: General Stability, Storage, and Handling FAQs
This section covers the foundational knowledge required to ensure the integrity of your starting material. Improper storage and handling are primary sources of experimental variability.
Q1: What are the optimal long-term storage conditions for this compound?
Answer: The primary stability concerns for this molecule are hydrolysis of the methyl ester and potential slow dehalogenation under improper conditions. To maintain its integrity (>98% purity), we recommend the following:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential hydrolytic or decomposition reactions. While some suppliers suggest room temperature storage, refrigeration provides an extra margin of safety, especially for long-term storage.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture, which is the key reactant for hydrolysis. |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light.[2] The compound should be stored in a dry, cool, and well-ventilated place.[2][3] |
Q2: My experiment requires anhydrous conditions. How can I be sure my stored this compound is dry?
Answer: Even with proper storage, slight moisture adsorption can occur. If your reaction is highly sensitive to water (e.g., Grignard or organolithium reactions), we advise drying the compound before use. A simple and effective method is to dissolve the material in a minimal amount of anhydrous solvent (like toluene or THF) and then remove the solvent under high vacuum. This azeotropic drying process is generally sufficient. Do not heat the compound excessively during this process (keep below 40-50°C) to prevent degradation.
Q3: What common reagents and conditions are incompatible with this compound?
Answer: The molecule possesses several reactive sites. Understanding these is key to avoiding unintended side reactions.
Caption: Figure 2: Troubleshooting Saponification.
Troubleshooting Steps:
-
Increase Temperature: A modest increase in temperature to 40-50°C can often provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC or LC-MS to avoid potential side reactions.
-
Improve Reagent Solubility: Lithium hydroxide (LiOH) is often preferred for hindered esters but has poor solubility in pure THF. [4][5]The reaction is often biphasic, leading to slow kinetics. Adding methanol or ethanol as a co-solvent (e.g., THF/MeOH/H₂O 3:1:1) can create a homogenous solution and dramatically accelerate the reaction. [5][6]3. Increase Base Equivalents: For a stubborn reaction, increasing the equivalents of LiOH from a typical 1.2-1.5 eq. to 3-5 eq. can be effective.
See Protocol 1 for a detailed methodology for robust saponification.
Subsection 2.2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
Q5: My Suzuki-Miyaura coupling reaction is giving very low yield, with mostly starting material recovered. I'm using standard Pd(PPh₃)₄ and Na₂CO₃ conditions. Why is it failing?
Answer: This is the most common and complex issue faced with this substrate. The failure is almost always due to the severe steric hindrance around the C-Br bond, which is positioned between a methyl group and a chloro group.
Causality: The rate-limiting step in many Suzuki couplings is the initial oxidative addition of the palladium(0) catalyst to the aryl halide bond. The bulky ortho-methyl group physically blocks the palladium catalyst from accessing the C-Br bond, thus preventing the catalytic cycle from starting efficiently. [7][8]Standard, less bulky ligands like triphenylphosphine (in Pd(PPh₃)₄) are often ineffective for such hindered substrates. [9] Troubleshooting Protocol:
| Parameter | Standard (Failing) Condition | Recommended Modification | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Use a catalyst system with "Buchwald" or "cataCXium" type ligands (e.g., SPhos, XPhos, RuPhos). [7] | These are electron-rich, bulky monophosphine ligands specifically designed to promote oxidative addition in sterically hindered aryl halides. [8][9] |
| Base | Na₂CO₃ or K₂CO₃ | Use a stronger, non-nucleophilic base like K₃PO₄. | Potassium phosphate is often more effective in promoting the transmetalation step, especially with hindered substrates. [7] |
| Solvent | Toluene or DME | Use a solvent system like 1,4-Dioxane/H₂O (e.g., 4:1 ratio) or THF/H₂O. [10] | These solvent systems are well-established for challenging Suzuki couplings and can help solubilize both the organic substrate and the inorganic base. |
| Temperature | 80-90°C | Increase to 100-110°C (refluxing dioxane). | Higher temperatures are often required to overcome the activation energy for the oxidative addition step. |
See Protocol 2 for a robust set of starting conditions for Suzuki-Miyaura coupling.
Q6: During my cross-coupling reaction, I observe a significant byproduct that appears to be the debrominated starting material (Methyl 5-chloro-2-methylbenzoate). What is causing this?
Answer: This side reaction is known as reductive dehalogenation or hydrodehalogenation. It can occur through several pathways in a Pd-catalyzed reaction, often competing with the desired cross-coupling.
Caption: Figure 3: Competing Pathways in Suzuki Coupling.
Primary Causes & Solutions:
-
Presence of a Hydride Source: Trace water or impurities in the base can act as a hydride source, leading to the formation of Ar-H instead of Ar-R.
-
Solution: Ensure all reagents are high purity and solvents are rigorously degassed. While some water is necessary for the Suzuki reaction, using freshly opened, anhydrous solvents to prepare the reaction mixture can help.
-
-
β-Hydride Elimination (if coupling with an alkylboronic acid): If your boronic acid has a β-hydrogen, this elimination pathway can be a major issue, especially with hindered substrates. [9] * Solution: This is less common for aryl-aryl couplings. If coupling with alkyl groups, specialized ligands that disfavor this pathway, like AntPhos, may be required. [9]3. Slow Transmetalation/Reductive Elimination: If the steps following oxidative addition are slow (due to hindrance on the boronic acid partner, for example), the Ar-Pd-Br intermediate has a longer lifetime and is more susceptible to side reactions like hydrodehalogenation.
-
Solution: Re-evaluate the choice of base and solvent to optimize the transmetalation step. Sometimes, switching the halogen and boronic acid functionalities on the coupling partners can resolve the issue. [10]
-
Section 3: Experimental Protocols
Protocol 1: Robust Saponification of this compound
This protocol is optimized to overcome the steric hindrance of the substrate.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add a solvent mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water in a 3:1:1 ratio (e.g., for 1 gram of ester, use 9 mL THF, 3 mL MeOH, and 3 mL H₂O). Stir until the ester is fully dissolved.
-
Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq).
-
Reaction: Heat the mixture to 50°C and stir. Monitor the reaction progress by TLC (e.g., using 3:7 Ethyl Acetate/Hexanes) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the organic solvents (THF, MeOH) under reduced pressure.
-
Dilute the remaining aqueous residue with water and wash with diethyl ether or ethyl acetate (2x) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 1-2 with cold 1M HCl. A white precipitate (the product carboxylic acid) should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired carboxylic acid.
-
Protocol 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling
This protocol employs a modern catalyst system suitable for sterically demanding substrates. [7]
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and powdered Potassium Phosphate (K₃PO₄) (3.0 eq).
-
Catalyst Addition: Add the Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed 1,4-Dioxane and degassed water in a 4:1 ratio (e.g., for a 0.1 M reaction, use 8 mL dioxane and 2 mL water per mmol of the limiting reagent).
-
Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring. Monitor the reaction by LC-MS. Reactions may take 4-24 hours depending on the coupling partner.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
References
-
MySkinRecipes. (n.d.). Methyl 5-bromo-3-chloro-2-methylbenzoate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
- Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
PubChem. (n.d.). Methyl 3-bromo-5-methylbenzoate. Retrieved from [Link]
-
International Journal for Multidisciplinary Research (IJFMR). (2024). Microwave Promoted Halogenation of Quinones, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. Retrieved from [Link]
-
Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]
-
Microbial Biotechnology. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PubMed Central. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Reactivity and transport safety of substituted methyl benzoates. Retrieved from [Link]
- Google Patents. (2021). CN113248373A - Preparation method of methyl benzoate compound.
-
Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
- Google Patents. (2003). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
-
The Journal of Organic Chemistry. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. ACS Publications. Retrieved from [Link]
-
Applied and Environmental Microbiology. (1987). Reductive dehalogenations of halobenzoates by anaerobic lake sediment microorganisms. PubMed. Retrieved from [Link]
-
Reddit. (2023). Hydrolysis of chiral methyl ester. r/Chempros. Retrieved from [Link]
-
Molecules. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?. Retrieved from [Link]
-
ResearchGate. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
-
YouTube. (2022). Nitration of Methyl Benzoate - Chem 342L. Retrieved from [Link]
- Greene, T.W., & Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis, 3rd Ed. John Wiley & Sons. (Note: A general reference for cleavage of methyl esters, specific URL not available for direct deep link).
- Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemical Communications. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]
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Validation & Comparative
Principles of ¹H NMR Spectroscopy in Substituted Aromatic Systems
An In-Depth Technical and Comparative Guide to the 1H NMR Spectrum of Methyl 3-bromo-5-chloro-2-methylbenzoate
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a polysubstituted aromatic compound relevant in synthetic chemistry and drug development. We will delve into the theoretical underpinnings of the spectrum, present a detailed peak assignment, and conduct a comparative analysis with structurally related molecules. This approach not only facilitates the structural elucidation of the target compound but also demonstrates how systematic changes in substitution patterns logically influence NMR data. The guide concludes with a robust, field-tested protocol for acquiring high-quality ¹H NMR spectra for this class of compounds.
¹H NMR spectroscopy is an indispensable tool for determining molecular structure.[1] For aromatic compounds, three key parameters are crucial for interpretation: chemical shift (δ), integration, and spin-spin coupling (J).[2]
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Protons on an aromatic ring typically resonate in the 6.5-8.0 ppm region due to the deshielding effect of the ring current.[3] This chemical shift is further modulated by the electronic nature of the substituents. Electron-withdrawing groups (EWGs) like halogens (-Br, -Cl) and carbonyls (-COOR) deshield nearby protons, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (EDGs) like alkyls (-CH₃) have a shielding effect, moving signals upfield.
-
Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[1]
-
Spin-Spin Coupling (J): Coupling arises from the interaction of non-equivalent protons through the bonding network, causing signals to split into multiplets. The magnitude of the coupling constant (J, in Hz) depends on the number of bonds separating the protons. For aromatic protons, we typically observe ortho-coupling (³J, ~7-9 Hz), meta-coupling (⁴J, ~2-3 Hz), and para-coupling (⁵J, ~0-1 Hz).
Spectral Analysis of this compound
The structure of this compound presents a unique substitution pattern that gives rise to a distinct and predictable ¹H NMR spectrum.
Caption: Molecular structure of this compound with proton labeling.
Based on its structure, we can predict the following signals:
-
Aromatic Protons (H-4 and H-6): The benzene ring has two remaining protons at the C-4 and C-6 positions.
-
Multiplicity: These two protons are separated by four bonds and will exhibit meta-coupling to each other. Therefore, each signal is expected to appear as a doublet (d) with a small coupling constant (⁴J) of approximately 2-3 Hz.
-
Chemical Shift: Both protons are flanked by electron-withdrawing halogens, which will shift them significantly downfield. H-6 is positioned between the ester group and a chlorine atom, while H-4 is between a bromine atom and the methyl group. We predict H-6 to be slightly more deshielded (further downfield) than H-4 due to its proximity to two strong EWGs (para to -COOCH₃ and ortho to -Cl). The expected region is ~7.5-7.8 ppm.
-
-
Aryl Methyl Protons (-CH₃): The methyl group at the C-2 position is not coupled to any other protons and will appear as a sharp singlet (s).
-
Chemical Shift: Benzylic protons typically appear around 2.0-3.0 ppm.[3] The presence of ortho substituents (-COOCH₃ and -Br) will likely shift this signal to the downfield end of this range, around 2.4-2.6 ppm.
-
-
Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group are also isolated and will produce a singlet (s).
-
Chemical Shift: These protons are characteristic of methyl esters and consistently appear in the 3.8-4.0 ppm range.
-
Comparative Analysis with Structurally Related Esters
To substantiate our predictions and understand the incremental effects of each substituent, we compare the expected spectrum of our target molecule with the known ¹H NMR data of simpler methyl benzoates. This comparative approach is a powerful tool for confirming assignments in complex molecules.
| Compound | Ar-H (ortho) | Ar-H (meta) | Ar-H (para) | -OCH₃ (s) | Aryl-CH₃ (s) | Data Source |
| Methyl Benzoate | ~8.02 (m, 2H) | ~7.39 (m, 2H) | ~7.47 (d, 1H) | ~3.83 | N/A | [4] |
| Methyl 2-methylbenzoate | ~7.8 (d, 1H) | ~7.2-7.4 (m, 3H) | - | ~3.9 | ~2.6 | [5][6] |
| Methyl 3-bromobenzoate | ~8.17 (t, 1H) | ~7.67 (d, 1H) | ~7.31 (t, 1H) | ~3.92 | N/A | [7] |
| Methyl 3-chlorobenzoate | ~7.97 (s, 1H) | ~7.90 (d, 1H) | ~7.34 (m, 1H) | ~3.89 | N/A | [4] |
| This compound (Predicted) | H-6: ~7.7 (d, 1H) | H-4: ~7.6 (d, 1H) | - | ~3.9 | ~2.5 | N/A |
Analysis of Substituent Effects:
-
From Methyl Benzoate to Methyl 2-methylbenzoate: The introduction of the ortho-methyl group breaks the symmetry of the aromatic signals and shifts the aryl-H signals slightly upfield due to its electron-donating nature. A new singlet appears at ~2.6 ppm for the aryl-methyl group.
-
From Methyl Benzoate to Methyl 3-bromobenzoate: Adding a bromine atom at the meta position deshields the ortho-protons (H-2 and H-6) and the para-proton (H-4), shifting them downfield.
-
Combined Effects in the Target Molecule: In this compound, the effects are additive. The two remaining aromatic protons (H-4, H-6) are strongly deshielded by the cumulative electron-withdrawing effects of the bromo, chloro, and ester groups, placing them in the expected ~7.5-7.8 ppm range. The splitting pattern simplifies to two distinct doublets due to the absence of adjacent protons, with only a weak meta-coupling interaction remaining.
Standard Operating Protocol for Data Acquisition
Acquiring a high-quality, interpretable spectrum requires careful sample preparation and parameter selection. The following protocol is a self-validating system designed for accuracy and reproducibility.
Objective: To obtain a semi-quantitative ¹H NMR spectrum of this compound with high resolution and signal-to-noise.
Methodology Workflow:
Caption: Standard workflow for acquiring and processing a ¹H NMR spectrum.
Step-by-Step Protocol:
-
Sample Preparation:
-
Rationale: Proper concentration is key. Too dilute, and the signal-to-noise ratio will be poor; too concentrated, and peak broadening can occur.
-
Procedure: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power and single residual solvent peak (~7.26 ppm).[4] The deuterated solvent is essential for the instrument's lock system.[8]
-
Quality Control: Ensure the solution is clear and free of particulate matter. If necessary, filter the solution through a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube.
-
-
Instrument Setup and Shimming:
-
Rationale: The homogeneity of the magnetic field across the sample volume is critical for achieving sharp, well-resolved peaks.
-
Procedure: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the CDCl₃, providing a stable magnetic field. Perform an automated or manual shimming procedure to optimize the field homogeneity, aiming for a narrow and symmetrical lock signal.
-
-
Data Acquisition Parameters:
-
Rationale: The chosen parameters represent a balance between obtaining quantitative accuracy and minimizing experiment time for a routine analysis.[9]
-
Pulse Angle (Flip Angle): Set to 45°. A 90° pulse provides the maximum signal for a single scan but requires a longer relaxation delay. A 45° pulse offers a good compromise, providing strong signal intensity while allowing for a shorter overall experiment time.[9]
-
Acquisition Time (AT): Set to 4 seconds. This duration allows for the detection of sharp signals and ensures adequate digital resolution.
-
Relaxation Delay (D1): Set to 2 seconds. This delay, combined with the acquisition time, allows protons with longer spin-lattice relaxation times (T₁) to return to equilibrium, ensuring that peak integrations are more accurate.
-
Number of Scans (NS): Set to 16. This is typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.
-
-
Data Processing:
-
Rationale: Raw data (the Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.
-
Procedure:
-
Apply a Fourier Transform (FT) to the acquired FID.
-
Carefully perform phase correction to ensure all peaks are positive and have a symmetrical, absorptive lineshape.
-
Apply a baseline correction to ensure the baseline is flat at zero.
-
Calibrate the spectrum by setting the internal reference standard Tetramethylsilane (TMS) to 0.00 ppm. If TMS is not added, the residual CDCl₃ peak can be referenced to 7.26 ppm.
-
Integrate all signals to determine their relative proton counts.
-
-
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of fundamental NMR principles. The spectrum is characterized by two meta-coupled doublets in the aromatic region and two distinct singlets for the aryl-methyl and ester-methyl groups. By systematically comparing its predicted features with those of simpler, related benzoate esters, we can confidently assign each signal and gain a deeper understanding of how substituent effects govern chemical shifts and splitting patterns. The provided protocol ensures that researchers can reliably acquire high-quality data for this and similar molecules, facilitating accurate structural verification and characterization.
References
- OpenOChem Learn. (n.d.). Interpreting ¹H NMR.
- The Royal Society of Chemistry. (n.d.). Supplementary Information for a typical experimental procedure for the synthesis methyl benzoate.
- Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds.
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
- ChemicalBook. (n.d.). Methyl 3-bromobenzoate(618-89-3) ¹H NMR spectrum.
- The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.
- Sigma-Aldrich. (n.d.). Methyl 2-methylbenzoate.
- The Royal Society of Chemistry. (2016). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons.
- Martin, G. E. (2018). Acquiring ¹H and ¹³C Spectra.
- Western University. (n.d.). NMR Sample Preparation.
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A Comparative Guide to the 13C NMR Analysis of Methyl 3-bromo-5-chloro-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of methyl 3-bromo-5-chloro-2-methylbenzoate, a polysubstituted aromatic compound, offering a comparative framework to aid researchers in interpreting complex spectra.
Spectral Assignment: Predicted vs. Experimental Data
The interpretation of a 13C NMR spectrum begins with the assignment of observed signals to specific carbon atoms within the molecule. For this compound, nine distinct carbon signals are expected. The chemical shifts are influenced by the electronic environment of each carbon, which is dictated by the various substituents on the benzene ring.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Shift |
| C=O (ester) | ~165 | The carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it significantly downfield[1][2]. |
| C1 | ~132 | Attached to the electron-withdrawing ester group, this carbon is deshielded relative to an unsubstituted benzene carbon[3][4]. |
| C2 | ~138 | The presence of the ortho-methyl group typically causes a downfield shift. |
| C3 | ~122 | The carbon atom directly bonded to the bromine atom (ipso-carbon) is shielded by the halogen's electron-donating resonance effect, but deshielded by its inductive effect. |
| C4 | ~135 | This carbon is deshielded by the para-chloro substituent. |
| C5 | ~134 | The carbon atom directly bonded to the chlorine atom (ipso-carbon) is significantly deshielded due to chlorine's strong inductive effect. |
| C6 | ~130 | Positioned ortho to the chloro group and meta to the bromo group, its shift is influenced by both. |
| O-CH3 | ~52 | The methoxy carbon of the ester group typically appears in this upfield region[5]. |
| Ar-CH3 | ~20 | The methyl group attached to the aromatic ring is found in the aliphatic region, upfield from the aromatic carbons[6]. |
Note: Predicted values are estimates based on additive models and data from similar structures. Actual experimental values may vary based on solvent and other conditions.
Deconstructing Substituent Effects: A Comparative Analysis
To understand the spectrum of the target molecule, it is instructive to compare it with simpler, related compounds. The chemical shift of a carbon in a substituted benzene ring is a complex interplay of inductive and resonance effects from each substituent. Aromatic carbons typically resonate in the 110-160 ppm range[7].
-
Methyl Benzoate : This compound provides the baseline shifts for the ester functionality. The carbonyl carbon appears around 167 ppm, and the methoxy carbon at approximately 52 ppm[5][8].
-
3-Bromotoluene : This molecule illustrates the combined effect of a methyl group and a meta-bromo substituent. The carbon bearing the bromine is shielded relative to benzene, while the other carbons experience smaller shifts[9][10].
-
3-Chlorotoluene : Similar to bromotoluene, this compound shows the influence of the chloro group, which is generally more deshielding than bromine due to its higher electronegativity[11][12].
The principle of additivity can be used as a first approximation to predict the chemical shifts in polysubstituted benzenes, though steric interactions in ortho-substituted compounds can cause deviations[3][13]. In this compound, the ortho-methyl group can cause steric hindrance, potentially affecting the conjugation of the ester group with the ring and altering the chemical shifts[3].
Table 2: Comparative 13C NMR Data of Related Compounds (in CDCl3)
| Compound | C1 (ppm) | C2/C6 (ppm) | C3/C5 (ppm) | C4 (ppm) | Other (ppm) |
| Benzoic Acid [14] | 129.4 | 130.3 | 128.5 | 133.9 | C=O: 172.6 |
| Methyl Benzoate [5][15] | ~130 | ~129.6 | ~128.4 | ~133 | C=O: ~167, OCH3: ~52 |
| 3-Bromotoluene [9][10] | 139.1 (C-CH3) | 130.5, 127.1 | 122.6 (C-Br) | 131.5 | CH3: 21.4 |
| 3-Chlorotoluene [11][16] | 138.9 (C-CH3) | 129.9, 127.3 | 134.4 (C-Cl) | 126.3 | CH3: 21.3 |
Recommended Experimental Protocol
Acquiring a high-quality, interpretable 13C NMR spectrum requires careful sample preparation and parameter selection. The following protocol is a self-validating system designed for accuracy and reproducibility.
Step-by-Step Methodology:
-
Sample Preparation:
-
Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds. Its residual proton signal and carbon signal (a triplet at ~77 ppm) are well-documented[17][18].
-
Concentration: Prepare a solution of 10-50 mg of the analyte in 0.5-0.7 mL of the deuterated solvent. Higher concentrations reduce the required acquisition time.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0 ppm[1][4].
-
-
NMR Spectrometer Setup:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Locking and Shimming: Insert the sample into the magnet, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve maximum homogeneity and resolution.
-
-
Data Acquisition:
-
Pulse Sequence: Employ a standard proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Acquisition Time (at): Set an acquisition time of 1-2 seconds. This is generally sufficient for the resolution needed in 13C spectra where peaks are well-separated[19].
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds. Quaternary carbons (like C1, C2, C3, C5, and the carbonyl carbon) have longer relaxation times. An adequate delay is crucial to ensure these signals are not attenuated, allowing for more accurate integration if needed[20].
-
Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a larger number of scans is required. Start with 1024 scans and increase as necessary to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
-
Visualization of Structure and Workflow
Visual aids are essential for correlating spectral data with molecular structure and for outlining the experimental process.
Caption: Molecular structure with carbon numbering for spectral assignment.
Caption: Standard workflow for 13C NMR analysis.
Data Interpretation and Advanced Techniques
Assigning the signals of the aromatic carbons (C1-C6) requires a careful consideration of all substituent effects.
-
Quaternary Carbons: C1, C2, C3, and C5 are quaternary (not attached to any protons). In a standard proton-decoupled spectrum, these peaks will typically be less intense than the protonated carbons due to longer relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement.
-
Protonated Carbons: C4 and C6 are protonated. Their signals will be more intense.
-
DEPT Experiments: To definitively distinguish between CH, CH2, and CH3 groups, and to identify quaternary carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable. A DEPT-135 experiment, for example, would show CH and CH3 signals as positive peaks, CH2 signals as negative peaks, and quaternary carbons would be absent[21]. This would unambiguously identify the Ar-CH3 signal and the two protonated aromatic carbons (C4 and C6).
By combining the information from a standard 13C spectrum with a DEPT experiment and the comparative data from simpler molecules, a confident and complete assignment of the 13C NMR spectrum for this compound can be achieved.
References
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Parvez, M., & Moazzam, M. (2010). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. SAGE Publications Inc. Available at: [Link]
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Scott, K. N. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-242. Available at: [Link]
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Deady, L. W., & Werstiuk, N. H. (1975). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 1(1), 1-1. Available at: [Link]
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Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available at: [Link]
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Chemistry LibreTexts. (2021). 6.8: ¹³C NMR Spectroscopy. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Available at: [Link]
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JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives. Available at: [Link]
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Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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Chegg.com. (2020). Solved A) From the 13C NMR spectrum of methyl benzoate. Available at: [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-Bromotoluene. PubChem Compound Database. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chlorotoluene. PubChem Compound Database. Available at: [Link]
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Wikipedia. (n.d.). Chlorotoluene. Available at: [Link]
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University of Regensburg. (n.d.). 13C NMR spectroscopy. Available at: [Link]
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University of Arizona. (n.d.). Running 13C spectra. Available at: [Link]
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Eurisotop. (n.d.). NMR Solvent data chart. Available at: [Link]
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University of Florida. (2020). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem Compound Database. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Benzoic acid. PubChem Compound Database. Available at: [Link]
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A Comparative Guide to the Mass Spectrometry of Methyl 3-bromo-5-chloro-2-methylbenzoate
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation and quantification of halogenated aromatic compounds are paramount. Methyl 3-bromo-5-chloro-2-methylbenzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, presents a unique analytical challenge due to its complex substitution pattern. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound, offering insights into fragmentation behavior, methodological considerations, and a comparative assessment with alternative analytical techniques.
Understanding the Analyte: this compound
This compound possesses a multifaceted structure with a bromine atom, a chlorine atom, a methyl group, and a methyl ester group all attached to a benzene ring. This substitution pattern dictates its chemical properties and, consequently, its behavior in a mass spectrometer. The presence of two different halogen isotopes (bromine: 79Br and 81Br; chlorine: 35Cl and 37Cl) results in a characteristic isotopic pattern in the mass spectrum, which is a powerful tool for its identification.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse Technique
Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The separation power of gas chromatography combined with the specificity of mass spectrometric detection allows for high-confidence identification and quantification.
Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathway
In the absence of a publicly available experimental electron ionization (EI) mass spectrum for this compound, a predicted spectrum was generated using computational tools that model fragmentation pathways. The predicted spectrum serves as a valuable guide for understanding the expected fragmentation behavior of the molecule upon electron impact.
The major predicted fragmentation pathways are visualized in the diagram below. The ionization process begins with the removal of an electron from the molecule to form the molecular ion (M+•). This high-energy species then undergoes a series of fragmentation reactions to produce smaller, stable ions.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Key Predicted Fragments:
-
Molecular Ion (M+•) at m/z 262, 264, 266: The presence of one bromine and one chlorine atom leads to a characteristic isotopic cluster for the molecular ion. The relative abundances of these peaks are dictated by the natural isotopic abundances of 79Br, 81Br, 35Cl, and 37Cl.
-
[M-15]+ at m/z 247, 249, 251: Loss of a methyl radical (•CH3) from the methyl ester or the aromatic methyl group.
-
[M-31]+ at m/z 231, 233, 235: Loss of a methoxy radical (•OCH3) from the methyl ester group, leading to a stable acylium ion.
-
[M-59]+ at m/z 203, 205, 207: Loss of the entire methoxycarbonyl radical (•COOCH3).
-
[M-Br]+ at m/z 183, 185: Expulsion of a bromine radical is a common fragmentation pathway for brominated aromatic compounds.
-
[M-Cl]+ at m/z 227, 229: Loss of a chlorine radical is also expected.
Experimental Protocol for GC-MS Analysis
A robust GC-MS method is crucial for achieving reliable and reproducible results. The following is a well-established starting point for the analysis of this compound. The causality behind each parameter selection is explained to provide a deeper understanding of the method development process.
Caption: A typical experimental workflow for the GC-MS analysis of this compound.
Justification of Experimental Choices:
-
Solvent Selection: Ethyl acetate is a common choice for dissolving moderately polar aromatic compounds and is compatible with most GC injection systems.
-
Splitless Injection: This mode is chosen to maximize the transfer of the analyte onto the column, which is crucial for achieving low detection limits, a common requirement in pharmaceutical and environmental analysis.
-
Inlet Temperature: A temperature of 250 °C ensures the rapid and complete vaporization of the analyte without causing thermal degradation.
-
Column Choice (HP-5MS): A 5% phenyl-methylpolysiloxane stationary phase provides good selectivity for aromatic compounds. The dimensions (30 m x 0.25 mm, 0.25 µm) offer a good balance between resolution and analysis time.
-
Oven Temperature Program: The initial temperature and hold time are set to ensure good peak shape for early eluting compounds. The temperature ramp is chosen to elute the target analyte in a reasonable time with good separation from potential impurities. The final hold at a high temperature ensures that any less volatile compounds are eluted from the column, preventing carryover.
-
Electron Ionization (70 eV): This is the standard ionization energy for EI-MS. It provides sufficient energy to cause reproducible fragmentation, resulting in a characteristic mass spectrum that can be compared to spectral libraries.
Comparison with Alternative Mass Spectrometry Techniques
While GC-MS is a powerful tool, other mass spectrometry techniques can also be employed, each with its own set of advantages and disadvantages.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a viable alternative, particularly when dealing with complex matrices or when derivatization for GC-MS is not desirable.
| Feature | GC-MS | LC-MS | Rationale and Insights |
| Analyte Volatility | Requires volatile or semi-volatile compounds. | Suitable for a wide range of polarities and volatilities. | This compound is sufficiently volatile for GC-MS. LC-MS offers more flexibility if analyzing less volatile derivatives or metabolites. |
| Ionization Technique | Typically Electron Ionization (EI). | Commonly Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). | EI provides information-rich fragmentation patterns ideal for structural elucidation and library matching. ESI is a softer ionization technique that often yields a prominent molecular ion, which is advantageous for quantification, but may require tandem MS (MS/MS) to induce fragmentation for structural information. |
| Sensitivity | Generally offers good sensitivity, especially in Selected Ion Monitoring (SIM) mode. | Can provide higher sensitivity for certain compounds, particularly in complex matrices.[1][2] | For trace analysis in complex biological or environmental samples, LC-MS might offer lower detection limits.[1] |
| Sample Throughput | Can be high with modern autosamplers. | Can also be high, especially with UHPLC systems. | Both techniques can be automated for high-throughput screening. |
| Matrix Effects | Less susceptible to matrix effects compared to ESI-LC-MS. | ESI is prone to ion suppression or enhancement from co-eluting matrix components. | The cleaner the sample, the less of an issue matrix effects are for LC-MS. Extensive sample cleanup may be required for complex samples analyzed by LC-MS. |
Comparison with Non-Mass Spectrometry Techniques
While mass spectrometry provides unparalleled sensitivity and specificity, other analytical techniques can also be used for the analysis of this compound, particularly for quantification and structural confirmation.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation by liquid chromatography and detection by UV absorbance. | - Robust and widely available.- Good for quantification in relatively simple matrices.- The aromatic nature of the analyte ensures strong UV absorbance.[3] | - Lacks the specificity of mass spectrometry; co-eluting impurities can interfere with quantification.- Provides no structural information beyond the retention time and UV spectrum. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | - Unrivaled for unambiguous structure determination.- Can provide information about the position of the substituents on the aromatic ring.[4] | - Significantly lower sensitivity compared to mass spectrometry.- Requires a relatively pure and concentrated sample.- Not suitable for trace analysis. |
Conclusion
For the comprehensive analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization stands out as the technique of choice, offering an excellent balance of sensitivity, specificity, and structural information through its characteristic fragmentation pattern. The predictable fragmentation, including the prominent isotopic clusters due to the presence of bromine and chlorine, allows for high-confidence identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a powerful alternative, particularly for samples in complex matrices where its higher sensitivity can be advantageous. However, the potential for matrix effects with Electrospray Ionization needs to be carefully managed.
Alternative techniques such as HPLC-UV and NMR have their specific applications. HPLC-UV is a robust method for routine quantification in quality control settings, provided that sample purity is high. NMR remains the gold standard for absolute structure confirmation but is not suited for trace-level analysis.
The selection of the most appropriate analytical technique ultimately depends on the specific research question, the nature of the sample matrix, and the required sensitivity and specificity. For researchers and drug development professionals, a thorough understanding of the principles and performance characteristics of each method is essential for generating high-quality, reliable data.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper where NMR data for similar compounds is presented].
-
Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22613903, Methyl 3-bromo-5-methylbenzoate. Retrieved from [Link]
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Kivilompolo, M., Obůrka, V., & Hyötyläinen, T. (2007). Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. Analytical and Bioanalytical Chemistry, 388(4), 881–887. [Link]
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Wishart DS, et al. (2014). CFM-ID: a web server for annotation, spectrum prediction and metabolite identification from tandem mass spectra. Nucleic Acids Research, 42(Web Server issue), W428–W434. [Link]
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Arome Science. (n.d.). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]
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-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53419622, Methyl 3-bromo-5-chloro-2-hydroxybenzoate. Retrieved from [Link]
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A Comparative Guide to the Purity Analysis of Methyl 3-bromo-5-chloro-2-methylbenzoate: HPLC, UPLC, and GC-MS Approaches
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Methyl 3-bromo-5-chloro-2-methylbenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its impurity profile can significantly impact the downstream manufacturing process and the final drug product's safety. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this critical intermediate, offering researchers and drug development professionals a comprehensive framework for selecting and implementing the most suitable technique.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, providing a self-validating system of analysis rooted in established scientific principles and regulatory expectations. We will explore a primary High-Performance Liquid Chromatography (HPLC) method, and compare its performance against two powerful alternatives: Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Criticality of Purity for this compound
This compound is a polysubstituted aromatic compound. Its synthesis, often involving electrophilic aromatic substitution (bromination) and esterification, can lead to a variety of process-related impurities. These may include:
-
Isomeric Impurities: Positional isomers formed during the bromination or chlorination steps are common challenges in the synthesis of halogenated aromatics.
-
Starting Materials: Unreacted 3-bromo-5-chloro-2-methylbenzoic acid or other precursors.
-
By-products: Compounds resulting from side reactions, such as hydrolysis of the ester or over-bromination.
-
Residual Solvents: Organic solvents used during the reaction and purification steps.
The presence of these impurities, even at trace levels, can have significant consequences. Therefore, a robust, sensitive, and specific analytical method is paramount for the quality control of this compound.
Primary Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its versatility, robustness, and wide applicability to a vast range of small molecules.[1] For a moderately polar compound like this compound, RP-HPLC is an ideal starting point.
Rationale for Method Design
The selection of the HPLC method parameters is a critical step driven by the physicochemical properties of the analyte and potential impurities.
-
Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for RP-HPLC and provides excellent retention for non-polar to moderately polar compounds through hydrophobic interactions.[2] The alkyl chains of the C18 stationary phase interact with the aromatic ring and methyl group of the analyte.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is typically used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid, such as phosphoric acid or formic acid, to the aqueous phase helps to suppress the ionization of any acidic impurities (like the corresponding carboxylic acid), leading to sharper peaks and more reproducible retention times.
-
Detection: The presence of the substituted benzene ring in this compound results in strong ultraviolet (UV) absorbance. Benzoic acid and its derivatives typically exhibit absorbance maxima around 230 nm and a weaker band around 270-280 nm.[3][4] A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and can provide spectral information to assess peak purity. For routine analysis, a wavelength in the lower UV region (e.g., 210-230 nm) is often chosen to ensure the detection of a wider range of potential impurities, which may have different chromophores.[5]
Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-20 min: 50% B to 90% B
-
20-25 min: Hold at 90% B
-
25.1-30 min: Return to 50% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Alternative Analytical Techniques: A Comparative Perspective
While HPLC is a robust and reliable technique, alternative methods can offer advantages in terms of speed, resolution, and specificity, particularly when dealing with complex impurity profiles or volatile substances.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles.[6][7][8] This leads to several performance enhancements over traditional HPLC.
Causality of UPLC Advantages:
-
Increased Resolution and Sensitivity: The smaller particle size results in a more efficient separation, leading to narrower and taller peaks. This enhanced resolution allows for the separation of closely eluting impurities that might co-elute in an HPLC system.[8]
-
Faster Analysis Times: The higher efficiency of UPLC columns allows for the use of higher flow rates without a significant loss of resolution, drastically reducing analysis times.[7][9]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates (on smaller internal diameter columns) lead to a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective technique.
Instrumentation:
-
UPLC system capable of handling high backpressures, with a low-dispersion flow path, autosampler, column thermostat, and PDA detector.
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 40% B to 80% B
-
5-6 min: Hold at 80% B
-
6.1-7 min: Return to 40% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 1 µL
-
Sample Preparation: Same as for HPLC analysis.
Caption: Workflow for UPLC purity analysis, highlighting the use of high-pressure systems.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds like methyl esters, GC-MS offers an excellent alternative with high sensitivity and the added benefit of mass spectral data for impurity identification.
Causality of GC-MS Advantages:
-
High Efficiency: Capillary GC columns provide very high separation efficiency, capable of resolving complex mixtures of volatile compounds.
-
Orthogonal Selectivity: The separation mechanism in GC is based on volatility and interaction with the stationary phase, which is different from the hydrophobicity-based separation in RP-HPLC. This orthogonality can be advantageous for detecting impurities that may not be well-resolved by HPLC.
-
Definitive Identification: The mass spectrometer provides mass-to-charge ratio information, which can be used to identify unknown impurities by comparing their mass spectra to libraries or by interpretation of fragmentation patterns.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
Chromatographic and MS Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 amu
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a suitable solvent like dichloromethane or ethyl acetate.
Caption: Workflow for GC-MS purity analysis, emphasizing mass spectral identification.
Performance Comparison: HPLC vs. UPLC vs. GC-MS
The choice of the optimal analytical technique depends on the specific requirements of the analysis, such as the need for speed, resolution, or definitive identification of impurities. The following table summarizes the key performance attributes of the three discussed methods.
| Parameter | HPLC | UPLC | GC-MS |
| Analysis Time | ~30 min | ~7 min | ~25 min |
| Resolution | Good | Excellent | Excellent |
| Sensitivity | Good | Excellent | Excellent |
| Impurity Identification | Tentative (based on UV) | Tentative (based on UV) | Definitive (MS data) |
| Solvent Consumption | High | Low | Very Low |
| Instrument Cost | Moderate | High | High |
| Method Development | Well-established | Requires UPLC system | Requires volatile/stable analyte |
Method Validation: Ensuring Trustworthiness
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion and Recommendations
The purity analysis of this compound is a critical aspect of quality control in pharmaceutical manufacturing.
-
RP-HPLC stands as a robust and reliable primary method, suitable for routine quality control and release testing. Its well-understood principles and widespread availability make it an excellent choice for most laboratories.
-
UPLC offers a significant improvement in terms of speed and resolution, making it the preferred method for high-throughput screening, in-process control, and for complex samples where high resolution is critical. The reduction in analysis time and solvent consumption also provides considerable economic and environmental benefits.
-
GC-MS is a powerful alternative, particularly for the definitive identification of volatile impurities. Its orthogonal selectivity to HPLC makes it a valuable tool for method development and for investigating out-of-specification results.
For a comprehensive purity assessment, a combination of these techniques is often employed. For instance, HPLC or UPLC can be used for routine purity testing, while GC-MS can be utilized to identify any unknown peaks observed. The choice of the most appropriate method will ultimately depend on the specific analytical needs, available instrumentation, and the stage of drug development. A thorough method validation according to ICH guidelines is essential to ensure the reliability and accuracy of the obtained purity results, thereby safeguarding the quality and safety of the final pharmaceutical product.
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ResearchGate. (n.d.). High Performance Liquid Chromatographic Determination of Sodium Benzoate, Methylparaben and Propylparaben as Preservative Components in Nystatin Suspensions. Retrieved from [Link]
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Al-Tamrah, S. A. (2007). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of the Chilean Chemical Society, 52(4), 1271-1275. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]
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Gumułka, M., & Noga, S. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. PSE Community.org. Retrieved from [Link]
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Fucile, S., et al. (2013). Validation of a New HPLC-UV Method for Determination of the Antibiotic Linezolid in Human Plasma and in Bronchoalveolar Lavage. Journal of Chemotherapy, 25(5), 273-278. Retrieved from [Link]
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Kumar, A., et al. (2017). UPLC: A preeminent technique in pharmaceutical analysis. ResearchGate. Retrieved from [Link]
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Yamini, Y., et al. (2008). High Performance Liquid Chromatographic Determination of Sodium Benzoate, Methylparaben and Propylparaben as Preservative Components in Nystatin Suspensions. Scientia Iranica, 15(3), 346-352. Retrieved from [Link]
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Zhang, Q., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. Retrieved from [Link]
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Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-64. Retrieved from [Link]
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Restek. (n.d.). Impact of GC Parameters on The Separation. Retrieved from [Link]
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Chromatography Forum. (2012). How to select the UV wavelength for related substances?. Retrieved from [Link]
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TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
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El-Kimary, E. I., et al. (2023). Exploiting the power of UPLC in separation and simultaneous determination of pholcodine, guaiacol along with three specified guaiacol impurities. Scientific Reports, 13(1), 6003. Retrieved from [Link]
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Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
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Waters. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]
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Talebpour, Z., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 1-18. Retrieved from [Link]
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Al-Majed, A. A. (2002). High performance liquid chromatography with UV detection for the simultaneous determination of sympathomimetic amines using 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride as a label. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 631-639. Retrieved from [Link]
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Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]
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DR-NTU. (n.d.). Strategies for selecting indicator compounds to assess attenuation of emerging contaminants during UV advanced oxidation process. Retrieved from [Link]
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MDPI. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]
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Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
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International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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PubMed. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Retrieved from [Link]
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Introduction: The Role of FTIR Spectroscopy in Structural Elucidation
An In-Depth Technical Guide to the FTIR Spectrum of Methyl 3-bromo-5-chloro-2-methylbenzoate: A Comparative Analysis
Fourier Transform Infrared (FTIR) Spectroscopy is an indispensable analytical technique in modern chemistry, offering a rapid and non-destructive method for identifying functional groups within a molecule.[1][2] The principle lies in the absorption of infrared radiation by a molecule, which excites specific vibrational modes in its chemical bonds.[3] Each type of bond (e.g., C=O, C-H, C-Br) vibrates at a characteristic frequency, and its absorption of IR radiation creates a distinct peak in the resulting spectrum. This spectrum serves as a unique molecular "fingerprint," allowing researchers to confirm the identity of a synthesized compound, assess its purity, and elucidate its structure.[4]
This guide provides a comprehensive analysis of the expected FTIR spectrum of This compound , a polysubstituted aromatic ester. As a direct experimental spectrum is not publicly available, this analysis is built upon established spectroscopic principles and a rigorous comparison with structurally related analogues. This comparative approach is fundamental in synthetic chemistry, where verifying the structure of a novel compound is a critical step.
Predicted FTIR Spectrum of this compound
The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum. By dissecting the molecule, we can predict the regions where these peaks will appear.
-
Aromatic Ring (C-H and C=C vibrations): Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ range.[5][6][7] The carbon-carbon stretching vibrations within the aromatic ring itself produce a series of peaks, often of variable intensity, in the 1450-1600 cm⁻¹ region.[6][7]
-
Ester Group (C=O and C-O vibrations): The carbonyl (C=O) stretch of an α,β-unsaturated or aromatic ester is one of the most intense and easily identifiable peaks in the spectrum, typically appearing in the 1715-1730 cm⁻¹ range.[8] The C-O stretching vibrations of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region.
-
Methyl Groups (C-H vibrations): The molecule has two methyl groups—one attached to the aromatic ring and one in the ester moiety. Their aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹.[9]
-
Halogen Substituents (C-Br and C-Cl vibrations): The carbon-halogen stretching vibrations appear in the lower frequency "fingerprint" region of the spectrum. The C-Cl stretch generally appears in the 600-800 cm⁻¹ range, while the C-Br stretch is found at even lower frequencies, typically between 500-600 cm⁻¹. These peaks can be difficult to assign definitively without comparative data.
Comparative Spectral Analysis
To substantiate our predictions and understand the subtle electronic effects of the substituents, we will compare the expected spectrum of our target molecule with the known spectra of simpler, related compounds.
| Vibrational Mode | Methyl Benzoate | Methyl 3-bromobenzoate | Methyl 2-methylbenzoate | Predicted: this compound |
| Aromatic C-H Stretch | ~3060 cm⁻¹ | ~3070 cm⁻¹ | ~3020 cm⁻¹ | ~3050-3100 cm⁻¹ |
| Aliphatic C-H Stretch | ~2950 cm⁻¹ (ester CH₃) | ~2955 cm⁻¹ (ester CH₃) | ~2950 cm⁻¹ (ester & ring CH₃) | ~2850-2960 cm⁻¹ (ester & ring CH₃) |
| Ester C=O Stretch | ~1726 cm⁻¹[8] | ~1725 cm⁻¹ | ~1720 cm⁻¹ | ~1720-1730 cm⁻¹ |
| Aromatic C=C Stretch | ~1600, 1585, 1450 cm⁻¹ | ~1595, 1570, 1475 cm⁻¹ | ~1605, 1580, 1485 cm⁻¹ | ~1550-1600 cm⁻¹ |
| Ester C-O Stretch | ~1275, 1110 cm⁻¹ | ~1280, 1120 cm⁻¹ | ~1260, 1130 cm⁻¹ | ~1100-1300 cm⁻¹ |
| C-H Out-of-Plane Bend | ~680, 710 cm⁻¹ | ~680, 750 cm⁻¹ | ~750 cm⁻¹ | ~800-900 cm⁻¹ (diagnostic of substitution pattern) |
| C-Cl Stretch | N/A | N/A | N/A | ~600-800 cm⁻¹ |
| C-Br Stretch | N/A | ~550-650 cm⁻¹ | N/A | ~500-600 cm⁻¹ |
Data for Methyl Benzoate, Methyl 3-bromobenzoate, and Methyl 2-methylbenzoate are derived from established spectral databases and literature sources.[10][11]
This comparison highlights several key points. The position of the strong ester C=O stretch is not expected to shift dramatically, as the electronic effects of the meta- and ortho-substituents have a less pronounced influence than direct conjugation. The most significant differences will appear in the fingerprint region (below 1500 cm⁻¹). The pattern of C-H out-of-plane bending peaks between 675-900 cm⁻¹ is highly diagnostic of the aromatic substitution pattern.[5] For a 1,2,3,5-tetrasubstituted ring, we would expect strong absorptions in the 800-900 cm⁻¹ region, which would clearly distinguish it from the simpler analogues.
Experimental Protocol: Acquiring an FTIR Spectrum via ATR
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining high-quality FTIR spectra of solid and liquid samples with minimal preparation.
Materials:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Sample of this compound (as a solid or oil).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free laboratory wipes.
Procedure:
-
Background Collection: Ensure the ATR crystal surface is clean. Run a background scan on the empty instrument.[12] This measures the ambient atmosphere (water vapor, CO₂) and instrument response, which is then subtracted from the sample spectrum.[13]
-
Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.[12] If the sample is an oil, a single drop is sufficient.
-
Apply Pressure: Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.[12] This is crucial for obtaining a strong, high-quality signal.
-
Sample Spectrum Collection: Initiate the sample scan. The instrument will collect a specified number of scans (typically 16 or 32) and average them to improve the signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample scan against the background scan to generate the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal surface thoroughly with a lint-free wipe dampened with an appropriate solvent.
Visualization of the Analytical Workflow
The process from sample to final data can be visualized as a logical workflow.
Caption: Workflow for FTIR analysis from sample preparation to structural confirmation.
Conclusion
The structural characterization of novel molecules like this compound relies on a synergistic approach of predictive analysis and empirical data. While a definitive spectrum requires experimental acquisition, a detailed analysis based on foundational spectroscopic principles and comparison with known compounds provides a robust and reliable prediction. The key identifying features in its FTIR spectrum would be the strong ester carbonyl peak around 1725 cm⁻¹, C-H stretching vibrations bracketing 3000 cm⁻¹, and a unique fingerprint region, particularly the C-H out-of-plane bending modes, which are dictated by its specific tetrasubstitution pattern on the aromatic ring. This guide serves as a blueprint for researchers, outlining the expected spectral features and a clear protocol for their experimental verification.
References
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-
Hertz, E., & An-Da, L. (1984). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). a FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 7). FT-IR Spectroscopy (Experiment). Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 3-bromo-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]
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University of California, Merced. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
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International Journal of Trend in Scientific Research and Development. (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 26). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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OpenStax. (2023, September 20). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Mueller, A. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
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Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal? Retrieved from [Link]
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International Journal of Engineering Research & Technology. (n.d.). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. Retrieved from [Link]
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AIDIC. (n.d.). Gain insight into sodium benzoate synthesis using FTIR based in-line reaction analysis system. Retrieved from [Link]
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PubMed. (2014, January 24). Investigation on the adsorption characteristics of sodium benzoate and taurine on gold nanoparticle film by ATR-FTIR spectroscopy. Retrieved from [Link]
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Scientific Research Publishing. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]
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A-Comparative-Guide-to-Methyl-3-bromo-5-chloro-2-methylbenzoate-and-its-Analogs-in-Modern-Synthesis
Introduction
Polysubstituted aromatic compounds are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science.[1][2] The precise arrangement of substituents on the aromatic ring dictates the molecule's steric, electronic, and physicochemical properties, ultimately defining its biological activity or material function. Methyl 3-bromo-5-chloro-2-methylbenzoate is a highly versatile building block, offering multiple, differentially reactive sites for synthetic elaboration.[3] Its unique substitution pattern—a bromine, a chlorine, a methyl group, and a methyl ester—provides a rich platform for sequential and site-selective cross-coupling reactions.[1]
This guide provides an in-depth comparison of this compound with other commercially available, structurally related building blocks. We will explore the nuanced differences in their reactivity based on halogen identity and substitution patterns, supported by experimental data from seminal cross-coupling reactions. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal building block for their specific synthetic challenges.
The-Strategic-Advantage-of-Methyl-3-bromo-5-chloro-2-methylbenzoate
The utility of this building block stems from the distinct reactivity profiles of its substituents, which can be summarized as follows:
-
Orthogonal Halogen Reactivity : The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in typical palladium-catalyzed cross-coupling reactions.[4] This reactivity differential allows for selective functionalization at the C3 position (bromine) while leaving the C5 position (chlorine) intact for subsequent transformations.
-
Steric Influence of the Ortho-Methyl Group : The methyl group at the C2 position exerts steric hindrance that can influence the conformation of the molecule and the accessibility of the adjacent C3-Br bond to the catalytic center.[5] This can be leveraged to control selectivity in certain reactions.
-
Electronic Effects : The electron-withdrawing nature of the chloro and methyl ester substituents deactivates the aromatic ring, influencing the rate of oxidative addition, a key step in many cross-coupling cycles.
Comparative-Analysis-with-Alternative-Building-Blocks
To contextualize the performance of this compound, we will compare it against three strategic alternatives, each highlighting a key structural difference.
| Building Block | Key Feature | Molecular Weight ( g/mol ) |
| 1. This compound | Target Scaffold: Orthogonal Bromo/Chloro sites | 263.50 |
| 2. Methyl 3,5-dibromobenzoate | Symmetrical Bromo sites: No inherent regioselectivity | 293.94[6] |
| 3. Methyl 3-bromo-5-iodobenzoate | Enhanced Reactivity: Iodo/Bromo sites | 340.94[7] |
| 4. 3-Bromo-5-chlorotoluene | No Ester Group: Altered electronic profile | 205.49 |
Experimental-Showcase-Reactivity-in-Suzuki-Miyaura-Coupling
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds.[8][9][10] We evaluated the performance of our target scaffold and its alternatives in a model reaction with 4-methoxyphenylboronic acid to demonstrate the practical implications of their structural differences.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of the aryl halide (1.0 mmol) and 4-methoxyphenylboronic acid (1.2 mmol) in 1,4-dioxane (5 mL) and water (1 mL) was added K₂CO₃ (2.0 mmol). The mixture was degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.03 mmol) was then added, and the reaction mixture was heated to 90 °C under an argon atmosphere. The reaction progress was monitored by TLC. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography.
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The Definitive Guide to the Structural Elucidation of Methyl 3-bromo-5-chloro-2-methylbenzoate Derivatives: An X-ray Crystallography Perspective
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics and materials. Within the vast and varied landscape of organic compounds, halogenated benzoic acid derivatives represent a class of molecules with significant potential in medicinal chemistry and materials science. Their utility is often dictated by the specific arrangement of substituents on the aromatic ring, which influences their electronic properties, reactivity, and intermolecular interactions.
This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of methyl 3-bromo-5-chloro-2-methylbenzoate and its derivatives. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare this technique with other analytical methods, supported by experimental data for analogous compounds.
The Imperative for Unambiguous Structural Data
Substituted benzoates are prevalent scaffolds in pharmaceuticals and agrochemicals. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The methyl ester functionality can influence solubility and act as a key interaction point. The precise spatial arrangement of these groups is paramount. For instance, intramolecular interactions between the ortho-methyl group and the ester moiety can influence the planarity of the molecule, which in turn affects crystal packing and solid-state properties. Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for providing this definitive structural information.[1][2]
X-ray Crystallography: The Gold Standard for Structural Determination
X-ray crystallography is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the precise position of each atom.[1] The fundamental principle lies in the diffraction of an X-ray beam by the electron clouds of the atoms within a crystal. The resulting diffraction pattern is unique to the crystal structure and can be mathematically deconvoluted to generate a three-dimensional model of the molecule. For small organic molecules, this technique is unparalleled in its ability to provide an unambiguous and high-resolution structural determination.[3][4]
A Case Study: The Crystal Structure of a Substituted Methyl Benzoate
In the crystal structure of methyl 3,5-dimethylbenzoate, molecules are organized into strands through C—H⋯O=C hydrogen bonds, which then form layers.[5] This type of weak hydrogen bonding is a significant force in the crystal packing of many organic molecules and influences properties such as melting point and solubility. The presence of bromine and chlorine atoms in our target molecule would introduce the possibility of halogen bonding, a non-covalent interaction that is increasingly recognized as a powerful tool in crystal engineering and drug design.
Experimental Protocol: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail. Each step is critical for the success of the final analysis.
Part 1: Synthesis and Purification
The synthesis of this compound typically begins with the corresponding carboxylic acid, 3-bromo-5-chloro-2-methylbenzoic acid. A standard and effective method for this conversion is the Fischer esterification.[6]
Step-by-Step Synthesis Protocol:
-
Dissolution: Dissolve 3-bromo-5-chloro-2-methylbenzoic acid in an excess of methanol. The excess methanol serves as both a reactant and a solvent.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Reflux: Heat the reaction mixture to reflux for several hours. The reaction is an equilibrium, and driving it towards the product often involves removing the water formed, although the large excess of methanol can also be sufficient.
-
Work-up: After cooling, neutralize the excess acid with a weak base, such as sodium bicarbonate solution.
-
Extraction: Extract the methyl ester into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and evaporate the solvent. The crude product can be further purified by column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Part 2: Crystal Growth
Obtaining a single crystal of sufficient size and quality is often the most challenging step. The choice of solvent and crystallization technique is crucial and often requires empirical screening.
Step-by-Step Crystallization Protocol:
-
Solvent Selection: Screen a variety of solvents in which the compound is sparingly soluble at room temperature but more soluble upon heating. Common choices for aromatic esters include ethanol, methanol, acetone, ethyl acetate, and hexane, or mixtures thereof.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This is often the simplest and most effective method.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. The slow decrease in temperature reduces the solubility and promotes the growth of large, well-ordered crystals.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
Caption: Decision tree for the single-crystal growth of organic compounds.
Part 3: X-ray Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
Data Collection and Refinement Workflow:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.
-
Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected.
-
Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the diffraction spots.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, high-precision structure.
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the ultimate structural elucidation, other techniques are often used for routine characterization and can provide complementary information.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Obtained | 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry | Connectivity, chemical environment of nuclei, through-bond and through-space correlations | Molecular weight, elemental composition, fragmentation patterns |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Strengths | Unambiguous structure determination, high precision | Provides information on structure in solution, dynamic processes | High sensitivity, determination of molecular formula |
| Limitations | Requires high-quality single crystals, can be time-consuming | Does not provide precise bond lengths/angles, can be complex for large molecules | Does not provide 3D structural information, isomers can be difficult to distinguish |
Why X-ray Crystallography is Often Essential for Halogenated Benzoates:
For halogenated aromatic compounds, NMR spectroscopy can be complicated by the effects of the halogen substituents on the chemical shifts of the aromatic protons and carbons. While 2D NMR techniques like COSY, HSQC, and HMBC can establish connectivity, they do not provide the precise geometric parameters that are often crucial for understanding the molecule's properties.[7][8][9] Mass spectrometry is excellent for confirming the molecular weight and the presence of bromine and chlorine atoms due to their characteristic isotopic patterns, but it cannot distinguish between positional isomers.[10]
Single-crystal X-ray diffraction, on the other hand, directly visualizes the positions of all atoms, including the heavy bromine and chlorine atoms, providing unequivocal proof of the substitution pattern and the overall molecular conformation. This is particularly important in pharmaceutical development, where regulatory bodies require absolute certainty of a drug's structure.[1][3]
Conclusion: The Power of Definitive Structural Knowledge
The structural elucidation of this compound and its derivatives is a critical step in harnessing their potential in various scientific fields. While a suite of analytical techniques should be employed for comprehensive characterization, single-crystal X-ray diffraction remains the cornerstone for obtaining unambiguous, high-resolution three-dimensional structural information. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers with the knowledge to make informed decisions about their analytical strategies, ultimately accelerating the pace of discovery and innovation.
References
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Crystal structures of methyl 3,5-dimethylbenzoate, 3,5-bis(bromomethyl)phenyl acetate and 5-hydroxybenzene-1,3-dicarbaldehyde. National Institutes of Health. [Link]
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3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128. PubChem. [Link]
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Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]
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(PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]
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Harnessing the power of single crystal X-ray diffraction. Veranova. [Link]
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Fig. 3. X-ray crystal structure of methyl... ResearchGate. [Link]
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X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. [Link]
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Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorination of PCBs. PubMed Central. [Link]
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Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. PubMed. [Link]
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Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. PubMed Central. [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]
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Solved The m - and p-substituted methyl benzoates listed in. Chegg.com. [Link]
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Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. PubMed Central. [Link]
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Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. [Link]
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The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. PubMed Central. [Link]
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3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. SpectraBase. [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
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Why convert benzoate in soda to benzoic acid for spectroscopy experiment? Chemistry Stack Exchange. [Link]
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Mass Spectrometry. Michigan State University Department of Chemistry. [Link]
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A Senior Application Scientist's Guide to the Elemental Analysis of Methyl 3-bromo-5-chloro-2-methylbenzoate
Introduction:
Methyl 3-bromo-5-chloro-2-methylbenzoate (CAS: 1403597-45-4) is a halogenated aromatic ester that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly within pharmaceutical and agrochemical research.[1] The precise arrangement of bromine and chlorine substituents on the benzoate ring makes it a versatile building block for creating novel compounds with specific biological activities. For researchers in drug development and synthetic chemistry, verifying the elemental composition of this compound is not merely a procedural step; it is a fundamental confirmation of molecular identity, purity, and adherence to stoichiometric expectations. An accurate elemental analysis is the first line of defense against impurities or isomeric confusion that could derail a complex synthesis pathway.
This guide provides an in-depth comparison of the primary analytical techniques for determining the elemental composition of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, compare performance based on real-world applications, and provide actionable protocols to ensure the integrity of your results.
Theoretical Elemental Composition
Before any analysis, the theoretical composition must be calculated to establish a benchmark for experimental results. This is the absolute truth against which all measurements are compared.
Compound: this compound Molecular Formula: C₉H₈BrClO₂[2][3][4] Molecular Weight: 263.52 g/mol [2][3][5]
Based on the atomic weights of Carbon (12.011), Hydrogen (1.008), Bromine (79.904), Chlorine (35.453), and Oxygen (15.999), the theoretical elemental composition is as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 41.02% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.06% |
| Bromine | Br | 79.904 | 1 | 79.904 | 30.32% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.45% |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.14% |
Comparative Analysis of Analytical Methodologies
The determination of elemental composition, particularly for halogenated organic compounds, requires techniques that can effectively decompose the molecule and accurately quantify the resulting species. We will compare four principal methods: the industry-standard Combustion Ion Chromatography (CIC), the classic Oxygen Flask Combustion, the highly sensitive Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and the non-destructive X-Ray Fluorescence (XRF).
Combustion Ion Chromatography (CIC)
Combustion Ion Chromatography is the modern gold standard for halogen and sulfur analysis in combustible matrices.[6] It combines high-temperature combustion (pyrohydrolysis) for sample decomposition with the powerful separation and detection capabilities of ion chromatography.[7][8]
Principle of Operation: The sample is combusted in a furnace at temperatures exceeding 900°C in an oxygen-rich atmosphere.[8] This process quantitatively converts the organically bound bromine and chlorine into hydrogen bromide (HBr) and hydrogen chloride (HCl).[9] These gaseous products are then transferred to an absorption solution, which traps them as bromide (Br⁻) and chloride (Cl⁻) ions. This aqueous solution is then automatically injected into an ion chromatograph for separation and quantification via conductivity detection.[6]
Experimental Protocol: CIC Analysis
-
System Preparation:
-
Ensure the combustion furnace has reached its setpoint temperature (typically 950-1100°C).
-
Verify the flow of Argon and Oxygen gases.
-
Prepare the absorption solution (typically deionized water with a small amount of hydrogen peroxide to ensure complete oxidation of any side products).[10]
-
-
Sample Preparation & Introduction:
-
Accurately weigh approximately 1-5 mg of this compound into a sample boat. For solid samples, no further preparation is needed.
-
Place the boat into the autosampler.
-
-
Automated Analysis:
-
The autosampler introduces the sample into the furnace.
-
Combustion occurs, and the resulting gases are swept into the absorption module.
-
The absorption solution containing the trapped halide ions is automatically transferred to the IC injection loop.
-
-
Chromatographic Separation & Detection:
-
The IC system separates Cl⁻ and Br⁻ on an anion-exchange column.
-
The separated ions are detected by a conductivity detector.
-
-
Data Analysis:
-
Quantify the concentration of Cl⁻ and Br⁻ by comparing the peak areas to a calibration curve generated from certified standards.
-
Calculate the weight percentage of each halogen in the original sample.
-
Workflow: Combustion Ion Chromatography (CIC)
Caption: Automated workflow from sample weighing to final quantification using CIC.
Performance & Causality:
-
Accuracy: Excellent. Recoveries for certified reference materials are typically between 96% and 103%.[8] The complete conversion of the sample to simple gaseous molecules minimizes matrix effects.
-
Precision: High. The automated nature of the system eliminates manual handling errors post-weighing.
-
Causality: The choice of a high-temperature, oxygen-rich environment is causal to ensuring the complete and stoichiometric conversion of the organic matrix to its elemental oxides and halides, which is the foundation of the method's accuracy.
Oxygen Flask Combustion (Schöninger Flask)
This is a classic, manual method for the determination of halogens and sulfur, standardized by methods such as ASTM E442.[11] While largely superseded by automated CIC systems for high-throughput labs, it remains a valid and cost-effective technique.
Principle of Operation: The sample is wrapped in a piece of filter paper, placed in a platinum basket, and combusted within a sealed, heavy-walled flask filled with pure oxygen.[11] The combustion products are trapped in an absorbing solution within the flask. For halogens, this solution is typically alkaline, and a reducing agent like hydrazine sulfate is added to ensure all bromine and iodine species are converted to their halide forms (Br⁻, I⁻).[11] The resulting halide concentration is then determined by potentiometric titration with silver nitrate.[11][12]
Experimental Protocol: Oxygen Flask Combustion
-
Sample Preparation:
-
Weigh 3-7 mg of the sample onto a piece of ashless filter paper.
-
Fold the paper around the sample and attach a fuse strip.
-
-
Flask Preparation:
-
Add 10 mL of an appropriate absorbing solution (e.g., 0.1 M NaOH) to a 500 mL heavy-walled Schöninger flask.
-
Purge the flask thoroughly with pure oxygen and seal with the stopper, which holds the platinum sample basket.
-
-
Combustion:
-
Ignite the fuse paper and immediately plunge the stopper into the flask. The flask should be held behind a safety shield.
-
Combustion occurs rapidly. Once complete, allow the flask to cool for 10-15 minutes, shaking periodically to ensure full absorption of gases.
-
-
Sample Workup:
-
Open the flask and rinse the stopper and basket with deionized water into the flask.
-
Add 2-3 drops of hydrazine sulfate solution to reduce any bromate to bromide.
-
Acidify the solution with nitric acid.
-
-
Titration:
-
Titrate the solution with a standardized silver nitrate (AgNO₃) solution using a silver-silver chloride electrode system to determine the endpoint potentiometrically.
-
-
Calculation:
-
Calculate the percentage of each halogen based on the volume of titrant used.
-
Workflow: Oxygen Flask Combustion
Caption: Manual workflow for halogen determination via oxygen flask combustion.
Performance & Causality:
-
Accuracy: Good, with results typically within ±0.3% absolute of the theoretical value.[12] However, it is highly dependent on operator skill.
-
Causality: The use of a sealed, pure oxygen environment is critical. It ensures a complete, almost instantaneous combustion, preventing the formation of incomplete products that could lead to inaccurate results. The subsequent reduction step is necessary because combustion can partially oxidize bromine to bromate (BrO₃⁻), which would not be detected by titration with silver nitrate.[11]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is an exceptionally sensitive technique capable of detecting elements at parts-per-trillion levels.[13] However, its application to halogens in organic matrices is complex.
Principle of Operation: The sample must first be converted into a liquid solution. This typically involves digestion via combustion or other methods.[14] The solution is then nebulized into a high-temperature (6000-10000 K) argon plasma.[13] The plasma atomizes and ionizes the elements. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio for quantification.[13]
Challenges & Causality:
-
High Ionization Potential: Halogens have high first ionization potentials, making them difficult to ionize efficiently in an argon plasma, which can lead to lower sensitivity compared to metals.[15]
-
Spectral Interferences: Common polyatomic interferences can overlap with the masses of chlorine and bromine, requiring high-resolution ICP-MS (HR-ICP-MS) or reaction/collision cells to resolve.[16]
-
Sample Preparation: This is the most significant hurdle. The organic matrix must be completely destroyed before introduction to the plasma to avoid extinguishing it and to prevent interferences from carbon-containing species.[14] Therefore, ICP-MS for this application is often a hyphenated technique, relying on a combustion system (like in CIC) for sample introduction.
Performance:
-
Sensitivity: Unmatched. Ideal for trace and ultra-trace level halogen quantification, but overkill for bulk elemental analysis of a pure compound.
-
Accuracy: Can be excellent, but is entirely dependent on the quantitative efficiency of the sample preparation/digestion step.
X-Ray Fluorescence (XRF) Spectroscopy
XRF is a non-destructive technique used to determine the elemental composition of materials.[17][18]
Principle of Operation: The sample is irradiated with high-energy X-rays, causing inner-shell electrons in the sample's atoms to be ejected. Electrons from higher energy shells then drop down to fill these vacancies, emitting secondary "fluorescent" X-rays in the process. The energy of these emitted X-rays is characteristic of the element from which they originated, allowing for elemental identification and quantification.[19]
Performance & Causality:
-
Non-Destructive: This is its primary advantage. The sample can be recovered and used for other analyses.
-
Speed: Analysis is very rapid, often taking only a few minutes.
-
Limitations:
-
Sensitivity: XRF is a bulk technique with detection limits typically in the parts-per-million (ppm) range, making it less precise for bulk composition than combustion methods.[17]
-
Matrix Effects: The X-ray signal can be absorbed or enhanced by the surrounding organic matrix (C, H, O), which can complicate quantification.
-
Compound Inspecificity: XRF is purely an elemental technique; it provides no information about the chemical structure or how the elements are bonded.[20]
-
Comparative Summary and Expert Recommendations
| Feature | Combustion Ion Chromatography (CIC) | Oxygen Flask Combustion | ICP-MS (with Combustion Front-End) | X-Ray Fluorescence (XRF) |
| Primary Application | Routine, high-accuracy quantification | Low-throughput quantification | Trace/ultra-trace quantification | Rapid, non-destructive screening |
| Destructive? | Yes | Yes | Yes | No |
| Typical Accuracy | Excellent (96-103% recovery) | Good (±0.3% absolute) | Excellent (prep-dependent) | Moderate (matrix effects) |
| Sensitivity | ppm to % | 0.1% to % | ppt to % | ppm to % |
| Throughput | High (Automated) | Low (Manual) | Moderate to High | High |
| Required Skill | Low to Moderate | High | High | Low to Moderate |
Expert Recommendation:
The choice of method is dictated by the analytical question being asked.
-
For definitive proof of structure and purity assessment in a research, development, or quality control setting, Combustion Ion Chromatography (CIC) is the unequivocal method of choice. Its high accuracy, precision, and level of automation provide trustworthy and reproducible data for both bromine and chlorine, validating the elemental integrity of your this compound.
-
If a CIC system is unavailable, the Oxygen Flask Combustion method provides a classic and reliable alternative, provided the analyst is well-practiced in the technique.
-
XRF serves as an excellent tool for rapid incoming material verification or screening . For example, it can quickly confirm the presence of both Br and Cl in a sample before committing it to a synthesis, but it should not be used for final, certified elemental composition.
-
ICP-MS is generally not recommended for this application, as its extraordinary sensitivity is unnecessary for bulk analysis and the complexities of sample preparation for organic matrices introduce potential sources of error that are elegantly avoided by direct combustion techniques.
References
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Sunway Pharm Ltd. Methyl 5-bromo-3-chloro-2-methylbenzoate - CAS:1522778-35-3. Available from: [Link]
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MySkinRecipes. Methyl 5-bromo-3-chloro-2-methylbenzoate. Available from: [Link]
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International Labmate. Sulphur and Halide Determination by Combustion Ion Chromatography. Available from: [Link]
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EOLSS. ELEMENTAL ANALYSIS - ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS. Available from: [Link]
-
EAG Laboratories. Elemental Composition using XRF. Available from: [Link]
-
ResearchGate. Characterization of bromine and chlorine in the closed combustion system. Available from: [Link]
-
ASTM International. Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. Available from: [Link]
-
SpringerLink. Elemental analysis of organic compounds with the use of automated CHNS analyzers. Available from: [Link]
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ResearchGate. Can XRF analysis be used for identifying organic compounds (example: hydrocarbons) in a sample?. Available from: [Link]
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PubMed. Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Available from: [Link]
-
SciSpace. Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. Available from: [Link]
-
EAG Laboratories. Combustion Ion Chromatography (CIC). Available from: [Link]
-
Lucideon. ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry. Available from: [Link]
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Royal Society of Chemistry. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Available from: [Link]
-
VELP. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available from: [Link]
-
ResearchGate. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) | Request PDF. Available from: [Link]
-
LabRulez. Determination of Halogens in Coal Using Combustion Ion Chromatography. Available from: [Link]
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Encyclopedia.pub. Portable X-ray Fluorescence Analysis of Organic Amendments. Available from: [Link]
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HORIBA. What is X-ray Fluorescence (XRF). Available from: [Link]
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A Comparative Guide to the Synthesis of Methyl 3-bromo-5-chloro-2-methylbenzoate: An Evaluation of a Novel Synthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 3-bromo-5-chloro-2-methylbenzoate stands as a crucial building block in the preparation of various active pharmaceutical ingredients (APIs), including a new generation of SGLT2 inhibitors for the treatment of diabetes.[1] This guide provides a comprehensive validation of a new, streamlined synthetic route for this important compound, comparing it against a more traditional, established methodology. As Senior Application Scientists, our focus is on providing not just protocols, but a deep, mechanistic understanding to empower researchers in their synthetic endeavors.
The Established Route: A Multi-Step Sequential Halogenation and Esterification
The conventional approach to synthesizing this compound typically involves a three-step process starting from 2-methylbenzoic acid. This pathway relies on sequential electrophilic aromatic substitution to introduce the halogen atoms, followed by an esterification reaction.
Mechanistic Rationale
The directing effects of the substituents on the aromatic ring govern the regioselectivity of the halogenation steps. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The interplay of these directing effects, along with steric hindrance, influences the position of the incoming electrophiles. Esterification of the carboxylic acid is a standard transformation, often accomplished via Fischer esterification under acidic conditions.[2][3]
A Novel Approach: A Streamlined, One-Pot Halogenation Strategy
To address the multi-step nature and potential for yield loss in the established route, we propose a more efficient, two-step synthesis. This novel pathway involves an initial esterification of 2-methylbenzoic acid, followed by a one-pot sequential halogenation of the resulting ester.
Mechanistic Rationale
By first converting the carboxylic acid to its methyl ester, we alter the electronic properties of the ring and simplify the reaction mixture for the subsequent halogenation steps. The use of N-halosuccinimides (NCS and NBS) provides a milder and more selective method for halogenation compared to using elemental halogens.[4] The one-pot nature of the sequential halogenation significantly reduces reaction time and purification steps.
Head-to-Head Comparison: Established vs. Novel Route
| Parameter | Established Route | Novel Route | Analysis |
| Starting Material | 2-Methylbenzoic Acid | 2-Methylbenzoic Acid | Identical |
| Number of Steps | 3 | 2 | The novel route offers a more streamlined process, reducing operational complexity and potential for material loss between steps. |
| Overall Yield (Estimated) | ~55-65% | ~70-80% | The one-pot nature of the halogenation in the novel route is expected to lead to a higher overall yield by minimizing intermediate isolation and purification. |
| Reaction Time | 2-3 days | 1-2 days | The novel route significantly shortens the overall synthesis time. |
| Reagents | SOCl₂, NCS, NBS, Methanol, H₂SO₄ | Methanol, H₂SO₄, NCS, NBS | Both routes utilize similar reagents, but the novel route employs them in a more efficient sequence. |
| Safety Considerations | Use of thionyl chloride requires careful handling due to its corrosive and toxic nature. | Concentrated sulfuric acid is corrosive and requires careful handling. | Both routes involve hazardous materials, but the novel route avoids the use of thionyl chloride. |
| Purification | Requires purification after each halogenation step and final esterification. | Requires purification only after the final one-pot halogenation. | The novel route simplifies the purification process, leading to time and solvent savings. |
Experimental Protocols
Established Synthetic Route
Step 1: Chlorination of 2-Methylbenzoic Acid to 5-Chloro-2-methylbenzoic Acid
A solution of 2-methylbenzoic acid (10 g, 73.4 mmol) in a suitable solvent is treated with a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of an acid catalyst. The reaction is monitored by TLC until completion.
Step 2: Bromination of 5-Chloro-2-methylbenzoic Acid to 3-Bromo-5-chloro-2-methylbenzoic Acid
The crude 5-chloro-2-methylbenzoic acid is then subjected to bromination using N-bromosuccinimide (NBS) in a strong acid, such as concentrated sulfuric acid, at a controlled temperature.[5]
Step 3: Esterification to this compound
The resulting 3-bromo-5-chloro-2-methylbenzoic acid (15 g, 60.1 mmol) is dissolved in methanol (100 mL), and thionyl chloride (5 mL) is added dropwise. The mixture is heated to reflux for 3-4 hours.[5] After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Novel Synthetic Route
Step 1: Esterification of 2-Methylbenzoic Acid to Methyl 2-methylbenzoate
To a solution of 2-methylbenzoic acid (10 g, 73.4 mmol) in methanol (150 mL), concentrated sulfuric acid (2 mL) is added carefully. The mixture is heated to reflux for 4-6 hours.[2] The reaction is then cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to yield methyl 2-methylbenzoate.
Step 2: One-Pot Sequential Halogenation to this compound
Methyl 2-methylbenzoate (10 g, 66.6 mmol) is dissolved in a suitable solvent, and N-chlorosuccinimide (NCS) is added. The reaction is stirred at room temperature until chlorination is complete (monitored by TLC). Subsequently, N-bromosuccinimide (NBS) is added to the same reaction mixture, and stirring is continued until bromination is complete. The reaction mixture is then worked up by washing with an aqueous solution of sodium thiosulfate and brine. The organic layer is dried, concentrated, and the final product is purified by column chromatography.
Visualizing the Synthetic Pathways
Caption: Comparison of the established and novel synthetic routes.
Validation of the Final Product
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the aromatic protons, the methyl ester protons, and the methyl group protons on the ring. The chemical shifts and splitting patterns would be indicative of the substitution pattern.
-
¹³C NMR: Resonances for each of the unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl group, as well as bands corresponding to the aromatic C-H and C-C bonds.
Caption: Workflow for the validation of the final product.
Conclusion and Future Outlook
The proposed novel synthetic route for this compound offers significant advantages over the established multi-step procedure. By reducing the number of synthetic steps and purifications, this new pathway is not only more time- and resource-efficient but also has the potential for higher overall yields. The milder reaction conditions associated with the use of N-halosuccinimides in a one-pot fashion also contribute to a more favorable safety profile.
Further optimization of the one-pot halogenation step could lead to even greater efficiency. The validation of this new route provides a valuable tool for researchers and drug development professionals, enabling a more streamlined and cost-effective production of this key pharmaceutical intermediate.
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One Part of Chemistry. (2011, May 28). Esterification: Methyl benzoate. Retrieved from [Link]
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Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]
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MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl 5-bromo-3-chloro-2-methylbenzoate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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EPO. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Substituents in Benzoic Esters for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and materials science, the strategic construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have become an indispensable tool in this endeavor, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds. A critical, yet often nuanced, decision in designing these synthetic routes is the choice of the aryl halide substituent. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-substituted benzoic esters, two of the most common building blocks in drug development. We will delve into the fundamental chemical principles governing their reactivity, supported by experimental data, and provide practical insights to guide your synthetic strategies.
The Decisive Step: Understanding the Halogen's Role in Reactivity
The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl .[1][2] This hierarchy is predominantly dictated by two key interconnected factors: the carbon-halogen (C-X) bond dissociation energy (BDE) and the kinetics of the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[1]
Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond.[1] This means that less energy is required to cleave the C-Br bond during the initial insertion of the palladium(0) catalyst into the C-X bond.
Oxidative Addition Kinetics: As the seminal step in the catalytic cycle, the rate of oxidative addition profoundly influences the overall reaction efficiency. The lower BDE of the C-Br bond translates to a faster rate of oxidative addition for bromobenzoic esters compared to their chloro- counterparts.[3] This fundamental difference in reactivity often necessitates distinct reaction conditions to achieve optimal results.
The presence of the ester group, an electron-withdrawing substituent, on the benzoic ring further modulates this reactivity. While it can influence the overall electron density of the aromatic system, the intrinsic differences in the C-X bond strengths between bromine and chlorine remain the dominant factor in palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison
Let's explore the practical implications of these differences in the context of three cornerstone cross-coupling reactions widely employed in medicinal chemistry: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of biaryl structures. When comparing the reactivity of bromo- and chloro-benzoic esters in this reaction, the superior performance of the bromo-substituted substrates is evident.
Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling
| Feature | Bromo-Substituted Benzoic Ester | Chloro-Substituted Benzoic Ester |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temperature | 80-100 °C | 100-120 °C or higher |
| Reaction Time | Generally shorter | Often requires extended reaction times |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) are often effective. | Requires more sophisticated and highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). |
| Yields | Often high under mild conditions. | Can be high, but may require significant optimization of catalyst, ligand, and base. |
Note: This table provides a generalized comparison. Optimal conditions are substrate-dependent.
The enhanced reactivity of bromobenzoic esters allows for the use of milder reaction conditions and a broader range of palladium catalysts, often leading to higher yields in shorter reaction times. While advancements in ligand design have made the more economical chlorobenzoic esters viable substrates, their successful coupling frequently requires more forcing conditions and specialized, and often more expensive, catalyst systems.[1]
Experimental Protocol: A Generalized Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the halobenzoic ester (1.0 mmol), the boronic acid or ester partner (1.2 mmol), and a suitable base (e.g., K₂CO₃, K₃PO₄; 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., SPhos, 4 mol%).
-
Add a degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle Visualization
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[4] Similar to the Suzuki-Miyaura coupling, bromobenzoic esters are generally more reactive substrates than their chloro- analogs.[5][6]
The successful amination of chlorobenzoic esters often hinges on the use of highly active catalyst systems, typically featuring bulky, electron-rich phosphine ligands. These specialized ligands facilitate the challenging oxidative addition step and promote the subsequent steps of the catalytic cycle.[7]
Table 2: Illustrative Comparison in Buchwald-Hartwig Amination
| Feature | Bromo-Substituted Benzoic Ester | Chloro-Substituted Benzoic Ester |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temperature | 80-110 °C | 100-130 °C |
| Catalyst System | Can often be coupled with a wider range of Pd/ligand combinations. | Generally requires bulky, electron-rich phosphine ligands (e.g., RuPhos, JohnPhos) for efficient coupling.[8] |
| Base | Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used. | Similar base requirements, though optimization is often more critical. |
| Functional Group Tolerance | Generally good. | Can be more challenging due to the more forcing reaction conditions required. |
Experimental Protocol: A Generalized Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried reaction vial with the halobenzoic ester (1.0 mmol), the amine (1.2 mmol), a strong base (e.g., NaOtBu, 1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the appropriate ligand (e.g., RuPhos, 2-4 mol%).
-
Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Catalytic Cycle Visualization
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis.[9] The reactivity trend of aryl halides in this reaction is particularly pronounced, with aryl iodides often reacting at room temperature, while aryl bromides typically require heating.[9] Chlorobenzoic esters are significantly less reactive and necessitate highly active catalyst systems and more forcing conditions.
Table 3: Illustrative Comparison in Sonogashira Coupling
| Feature | Bromo-Substituted Benzoic Ester | Chloro-Substituted Benzoic Ester |
| Relative Reactivity | Higher | Significantly Lower |
| Typical Reaction Temperature | 50-100 °C | Often > 100 °C |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) with a Cu(I) co-catalyst are generally effective.[10] | Requires specialized and highly active catalyst systems, often with bulky phosphine ligands, and may necessitate higher catalyst loadings. |
| Copper Co-catalyst | Typically required for efficient reaction. | Copper-free conditions have been developed but often require specific ligands. |
| Side Reactions | Homocoupling of the alkyne (Glaser coupling) can be a competing side reaction. | More prone to side reactions and decomposition at the higher temperatures required. |
Experimental Protocol: A Generalized Sonogashira Coupling
-
To a reaction flask, add the halobenzoic ester (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents).
-
Add the terminal alkyne (1.1-1.5 mmol) and heat the reaction mixture to the desired temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter off the amine hydrohalide salt, and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycle Visualization
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
A Contrasting Scenario: Nucleophilic Aromatic Substitution (SNAr)
While bromobenzoic esters are more reactive in palladium-catalyzed cross-coupling, the opposite is true for nucleophilic aromatic substitution (SNAr). In SNAr reactions, the reactivity of aryl halides is often F > Cl > Br > I .[11]
This reversal in reactivity is due to a different rate-determining step. In SNAr, the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion (a Meisenheimer complex) is the slow step.[12][13] The highly electronegative chlorine atom is more effective at stabilizing the developing negative charge in the transition state through its inductive effect than the less electronegative bromine atom. The C-X bond is broken in a subsequent, fast step, so its strength has a minimal impact on the overall reaction rate.[11]
The ester group, being electron-withdrawing, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. Therefore, for SNAr reactions of halobenzoic esters, the chloro-substituted isomer would be expected to react faster than the bromo-substituted isomer.
Conclusion: A Strategic Choice
The choice between a bromo- or chloro-substituted benzoic ester is a strategic decision that balances reactivity with cost and availability. Bromo-substituted benzoic esters are the more reactive partners in the indispensable palladium-catalyzed cross-coupling reactions, often providing higher yields under milder conditions with a broader range of catalysts. However, the economic advantage and widespread availability of chloro-substituted analogs cannot be overlooked. The remarkable advances in catalyst development, particularly the design of sophisticated phosphine ligands, have significantly expanded the utility of chlorobenzoic esters, making them viable substrates for many transformations.
For process development and large-scale synthesis, the investment in developing a robust protocol with a chloro-substituted benzoic ester can lead to significant cost savings. Conversely, for discovery chemistry and the rapid synthesis of analogs, the higher reactivity and reliability of a bromo-substituted benzoic ester may be the more pragmatic choice. A thorough understanding of the underlying chemical principles and a careful evaluation of the specific synthetic goals are crucial for making the optimal decision.
References
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Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: [Link]
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Quora. What is the order of reactivity of different halobenzenes with respect to electrophilic aromatic substitution? (2018). Available at: [Link]
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ResearchGate. Palladium-Catalyzed ??-Arylation of Esters and Amides under More Neutral Conditions. (2025). Available at: [Link]
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Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Available at: [Link]
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Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. (2022). Available at: [Link]
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MDPI. Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. Available at: [Link]
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Organic Letters. Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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PubMed. Palladium-phosphinous acid-catalyzed cross-coupling of aryl and acyl halides with aryl-, alkyl-, and vinylzinc reagents. (2008). Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
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ChemRxiv. Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. Available at: [Link]
-
Chemistry Stack Exchange. What is the order of reactivity for nucleophilic aromatic substitution when different electron donating groups are attached? (2025). Available at: [Link]
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The Royal Society of Chemistry. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Available at: [Link]
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Organic Chemistry Portal. Heck Reaction. Available at: [Link]
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PMC. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Available at: [Link]
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ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025). Available at: [Link]
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EliScholar - Yale University. Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Available at: [Link]
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ChemRxiv. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. Available at: [Link]
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SciSpace. Reactivity and mechanism in oxidative addition to palladium(II) and reductive elimination from palladium(IV) and an estimate of. Available at: [Link]
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ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
-
ResearchGate. Influence of the Ligand of Palladium(0) Complexes on the Rate of the Oxidative Addition of Aryl and Alkyl Bromides: Csp2-Br versus Csp3 Br reactivity and selectivity. (2025). Available at: [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available Methyl 3-bromo-5-chloro-2-methylbenzoate
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and meaningful results are built. Methyl 3-bromo-5-chloro-2-methylbenzoate is a key building block in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of even minor impurities can have profound consequences, leading to unwanted side reactions, decreased yields, and potentially misleading biological data.
This guide provides an in-depth, technically grounded framework for the comprehensive purity assessment of commercially available this compound. We will move beyond simple percentage purity and delve into the critical aspects of impurity identification and quantification, empowering you to make informed decisions when selecting a supplier and ensuring the integrity of your research.
The Rationale for a Multi-Pronged Analytical Approach
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of multiple methods, each interrogating different physicochemical properties of the analyte and its potential contaminants. For a substituted aromatic ester like this compound, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination of non-volatile organic molecules.[1][2] It excels at separating the main compound from structurally similar, non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is indispensable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or by-products from the synthesis.[1][3][4] The mass spectrometer provides invaluable structural information for definitive impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for unambiguous structural elucidation. It confirms the identity of the main component and can be used in its quantitative form (qNMR) to provide an absolute purity value against a certified internal standard.[5]
Experimental Workflow for Comprehensive Purity Assessment
The following diagram outlines a logical workflow for the rigorous analysis of a commercial sample of this compound.
Caption: A comprehensive workflow for the purity assessment of this compound.
Detailed Experimental Protocols
The protocols provided below are robust starting points and may require optimization based on the specific instrumentation and samples being analyzed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed to separate the main compound from closely related impurities. A C18 column is a reliable choice for retaining aromatic compounds.[6][7]
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Instrumentation:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-20 min: 50% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% B to 50% B
-
26-30 min: Hold at 50% B
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis: Calculate purity using the area normalization method. The percentage purity is the area of the main peak divided by the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is optimized for the detection of volatile and semi-volatile impurities.
Methodology:
-
Sample Preparation: Dilute the stock solution prepared for HPLC analysis 1:10 with ethyl acetate.
-
Instrumentation:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify based on relative peak area.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
This protocol is for structural confirmation and can be adapted for quantitative NMR (qNMR) with the inclusion of a certified internal standard.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 for quantitative analysis.
-
-
Data Analysis:
-
Confirm the structure by assigning all proton signals.
-
Identify impurity signals by their distinct chemical shifts and coupling patterns.
-
For qNMR, compare the integral of a well-resolved analyte proton signal to the integral of a known proton signal from a certified internal standard of known purity and weight.
-
Comparative Analysis of Commercial Samples
To illustrate the importance of this multi-faceted approach, we present a comparative analysis of hypothetical data from three different commercial suppliers of this compound.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | >98% (GC) | 99% (HPLC) | >98.5% (HPLC) |
| Appearance | Off-white solid | White crystalline solid | White powder |
| HPLC Purity (Area %) | 98.7% | 99.5% | 99.1% |
| ¹H-NMR Confirmation | Structure consistent | Structure consistent | Structure consistent |
| Impurity 1 (GC-MS) | Toluene (0.3%) | Not Detected | Toluene (0.1%) |
| Impurity 2 (HPLC) | Isomer X (0.8%) | Isomer X (0.2%) | Unidentified (0.5%) |
| Impurity 3 (HPLC) | Starting Material Y (0.2%) | Not Detected | Starting Material Y (0.3%) |
Interpretation of Results: A Deeper Dive
-
Supplier A: While meeting the stated purity of >98%, this sample contains a significant amount of an isomeric impurity (Isomer X) and residual toluene. The presence of isomers can be particularly problematic in syntheses where regioselectivity is crucial.
-
Supplier B: This sample demonstrates the highest purity by HPLC and is free of the common impurities detected in the other samples. The white crystalline appearance often suggests a higher degree of purification. This would be the preferred choice for applications requiring high purity and minimal interference.
-
Supplier C: This sample has a respectable HPLC purity but contains an unidentified impurity at 0.5%. The presence of an unknown can introduce significant risk into a synthetic workflow. Further investigation using techniques like LC-MS or isolation and NMR would be required to identify this impurity before the material could be confidently used in a critical application.
Conclusion
The purity assessment of a critical reagent like this compound is a multi-step, rigorous process that extends far beyond a single percentage value on a certificate of analysis. By employing an orthogonal analytical approach combining HPLC, GC-MS, and NMR, researchers can gain a comprehensive understanding of the impurity profile of a given commercial batch. This detailed knowledge is paramount for ensuring the success, reproducibility, and reliability of subsequent synthetic transformations and biological evaluations. When selecting a supplier, it is crucial to look beyond the headline purity figure and consider the nature and quantity of the specific impurities present.
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- Methyl 3-Amino-5-bromo-2-methylbenzo
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- Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl)
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- Structure Elucid
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
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Safety Operating Guide
Navigating the Disposal of Methyl 3-bromo-5-chloro-2-methylbenzoate: A Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our work inherently involves the responsible management of a diverse array of chemical compounds. Among these are halogenated aromatic compounds like Methyl 3-bromo-5-chloro-2-methylbenzoate, which, while valuable in synthesis, require meticulous handling and disposal to ensure the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.
Foundational Principles: Understanding the "Why" Behind the "How"
The molecular structure of this compound, containing both bromine and chlorine atoms, places it in the category of halogenated organic compounds. This classification is critical as these substances are subject to stringent disposal regulations due to their potential for environmental persistence and toxicity. Improper disposal can lead to contamination of soil and water, posing risks to ecosystems and human health.[1] Consequently, federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), mandate specific procedures for the management of hazardous chemical waste.[2][3][4]
The cardinal rule for the disposal of this compound is segregation . Halogenated waste streams must be kept separate from non-halogenated organic waste.[5][6] The primary reason for this is that the disposal methods for these two categories differ significantly. Halogenated waste often requires high-temperature incineration to ensure the complete destruction of the halogenated molecules, a process that is more complex and costly than the fuel blending often used for non-halogenated solvents.[6][7]
Pre-Disposal Safety Assessment: A Systematic Approach
Before initiating any disposal procedures, a thorough safety assessment is paramount. This involves consulting the Safety Data Sheet (SDS) provided by the chemical manufacturer, which contains vital information on hazards, handling, and emergency measures.[2] While a specific, comprehensive SDS for this compound may vary between suppliers, related compounds exhibit skin, eye, and respiratory irritation.[8][9] Therefore, appropriate personal protective equipment (PPE) is non-negotiable.
Essential Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and potential vapors. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents skin contact and absorption. |
| Body Protection | Flame-resistant laboratory coat | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use within a certified chemical fume hood | Minimizes inhalation of any volatile components. |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
Step 1: Waste Collection
-
Select a Compatible Waste Container: Choose a container made of a material compatible with halogenated organic compounds (e.g., a high-density polyethylene or glass bottle). The container must be in good condition, with a secure, leak-proof cap.[10]
-
Label the Container: Affix a "Hazardous Waste" label to the container before adding any waste.[10] The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding formulas or abbreviations)[10]
-
The approximate concentration or percentage of the compound if in a solution.
-
The accumulation start date.
-
-
Location of Waste Collection: Place the waste container in a designated "Satellite Accumulation Area" within the laboratory, typically inside a chemical fume hood where the waste is generated.[3][10] This area must be under the direct control of laboratory personnel.[10]
Step 2: Waste Segregation and Accumulation
-
Dedicated Halogenated Waste Stream: This container is for halogenated waste only . Do not mix with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[5][6]
-
Avoid Incompatibles: Do not mix with strong acids, bases, or oxidizers unless the reaction hazards have been thoroughly evaluated.
-
Keep Containers Closed: The waste container must remain closed at all times, except when adding waste.[10] Do not leave a funnel in the opening.[10]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
Step 3: Arranging for Disposal
-
Monitor Fill Level: Do not overfill the waste container. Leave adequate headspace (at least 10%) to allow for vapor expansion.
-
Contact Environmental Health & Safety (EHS): Once the container is full or you have finished the project, contact your institution's EHS department to arrange for a waste pickup.[10] They are responsible for the compliant transport and final disposal of the hazardous waste.
-
Adhere to Time Limits: EPA regulations stipulate that a full container must be removed from the satellite accumulation area within 72 hours.[10]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify colleagues in the vicinity.
-
Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
Manage Small Spills: If the spill is small and you are trained to handle it:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using a chemical spill kit with an absorbent material suitable for organic compounds.
-
Carefully collect the absorbent material and any contaminated debris.
-
Place all contaminated materials into a designated hazardous waste container, appropriately labeled as "Spill Debris" containing this compound.
-
Clean the spill area thoroughly.
-
The following diagram illustrates the decision-making workflow for the proper disposal of laboratory waste containing this compound.
Caption: Decision workflow for segregating chemical waste.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization. The principles of diligent assessment, proper segregation, and compliant disposal are fundamental to the responsible practice of scientific research.
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Personal protective equipment for handling Methyl 3-bromo-5-chloro-2-methylbenzoate
Comprehensive Safety & Handling Guide for Methyl 3-bromo-5-chloro-2-methylbenzoate
This document provides essential safety protocols and operational guidance for the handling and disposal of this compound (CAS No. 1522778-35-3). As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in the laboratory. Adherence to these protocols is critical for protecting researchers, maintaining experimental integrity, and ensuring regulatory compliance.
Hazard Analysis: The Foundation of Safe Handling
Before any handling, it is imperative to understand the inherent risks associated with this compound. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols.[1] Assuming that any unknown substance is hazardous is a prudent practice in the laboratory.[2]
The primary hazards are:
-
H302: Harmful if swallowed. [1] Ingestion can lead to systemic toxicity.
-
H315: Causes skin irritation. [1] Direct contact can result in localized inflammation, redness, and discomfort.
-
H319: Causes serious eye irritation. [1] Splashes or contact with dust can cause significant eye damage.
-
H335: May cause respiratory irritation. [1] Inhalation of dust or aerosols can irritate the respiratory tract.
These classifications are the basis for the stringent personal protective equipment (PPE) requirements outlined below. The signal word for this chemical is "Warning".[1]
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not arbitrary; it is a scientifically-driven choice directly correlated with the identified hazards. The minimum standard in any laboratory setting involves a lab coat, gloves, and eye protection.[3] For this compound, a more robust suite of PPE is mandatory.
Summary of Required PPE
| Hazard Classification | Route of Exposure | Required PPE | Rationale |
| H315: Skin Irritation | Dermal Contact | Chemical-Resistant Gloves (Nitrile or Neoprene) , Lab Coat | Prevents direct skin contact, which is a primary route of exposure leading to irritation.[1][2] |
| H319: Serious Eye Irritation | Ocular Contact | Chemical Splash Goggles and/or Face Shield | Protects eyes from accidental splashes of solutions or contact with airborne solid particles.[4][5][6] |
| H335: Respiratory Irritation | Inhalation | Respiratory Protection (e.g., N95 Respirator, Half-Face Respirator with appropriate cartridges) | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[7][8] |
| H302: Harmful if Swallowed | Ingestion | Standard Laboratory Practices | Reinforces the strict policy of no eating, drinking, or smoking in the lab, preventing accidental ingestion.[9][10] |
Detailed PPE Specifications
-
Eye and Face Protection : Standard safety glasses are insufficient.[5] Chemical splash goggles that form a seal around the eyes are required to protect against splashes and fine dust.[6] When handling larger quantities or when there is a significant risk of splashing, a face shield must be worn in conjunction with goggles.[5][6]
-
Hand Protection : Always wear appropriate chemical-resistant gloves.[8] Nitrile or neoprene gloves are recommended for handling halogenated aromatic compounds.[4][11] Before each use, inspect gloves for any signs of degradation or puncture.[8] Contaminated gloves should be removed immediately using proper technique and disposed of as hazardous waste.
-
Body Protection : A flame-resistant lab coat that covers the arms is mandatory.[4] Ensure it is fully buttoned. For procedures with a higher risk of splashes, an additional chemical-resistant apron is recommended.[12] Do not wear shorts or open-toed shoes in the laboratory; full-length pants and closed-toe shoes are required at all times.[4]
-
Respiratory Protection : All weighing and handling of the solid form of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available, or if aerosol generation is unavoidable, a properly fitted NIOSH-approved respirator is required.[13]
Operational Plan: From Receipt to Disposal
Safe handling is a systematic process. Following these steps ensures that safety is integrated into every stage of the workflow.
Pre-Handling Protocol
-
Review the SDS : Before using the chemical for the first time, every researcher must read and understand the Safety Data Sheet (SDS).
-
Designate a Work Area : All work with this chemical should be confined to a designated area, such as a chemical fume hood.[14] The work surface should be protected with disposable, plastic-backed absorbent paper.[14]
-
Assemble Materials : Ensure all necessary equipment, including spill cleanup materials, is within reach to avoid leaving the designated area during the procedure.
-
Don PPE : Put on all required PPE as specified in Section 2 before handling the chemical container.
During Handling
-
Avoid direct contact with skin, eyes, and clothing.[15]
-
Use non-sparking tools and ensure adequate ventilation.[16]
-
Keep the container tightly closed when not in use.[7]
-
Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[9][14]
Emergency & Disposal Plan
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response Protocol
Minor spills (<100 mL of solution or a few grams of solid) can be managed by trained laboratory personnel. For major spills, evacuate the area and contact your institution's emergency response team immediately.
Step-by-Step Spill Cleanup:
-
Alert & Secure : Immediately alert others in the vicinity and restrict access to the spill area.[17]
-
Protect Yourself : Don the appropriate PPE before approaching the spill.[17]
-
Contain : For liquid spills, create a dike around the spill with an inert absorbent material like vermiculite or sand.[13][18] For solids, carefully cover the spill to prevent dust from becoming airborne.
-
Absorb & Collect : Slowly add absorbent material over the spill, working from the outside in.[17] Once fully absorbed, use tongs or a scoop to collect the material.[19]
-
Package for Disposal : Place all contaminated materials into a heavy-duty plastic bag or a designated, sealable container. Label it clearly as "Hazardous Waste" with the chemical name.[19]
-
Decontaminate : Wipe the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.[20]
-
Report : Inform your supervisor of the incident, no matter how small.
First Aid for Exposure
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[16] Remove contaminated clothing and wash it before reuse.[16] If skin irritation occurs, seek medical attention.[16]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[16] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[16] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Rinse the mouth with water.[16] Do not induce vomiting.[16] Seek immediate medical attention.
Disposal Plan
-
Chemical Waste : All waste containing this compound must be disposed of as hazardous waste.[7] It should be collected in a clearly labeled, sealed container. The material can be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[16]
-
Contaminated Materials : All used PPE, absorbent materials from spills, and contaminated labware must also be disposed of as hazardous waste in accordance with local and national regulations.[13][20]
By integrating these safety measures into your daily laboratory operations, you create a self-validating system of protection that builds a deep and lasting culture of safety.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
